molecular formula C99H134N24O30S3 B15583150 BCY17901

BCY17901

Número de catálogo: B15583150
Peso molecular: 2236.5 g/mol
Clave InChI: WTLQSISYTBSZIA-MGICVYPOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BCY17901 is a useful research compound. Its molecular formula is C99H134N24O30S3 and its molecular weight is 2236.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C99H134N24O30S3

Peso molecular

2236.5 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(8R,14S,18R,20S,23S,26S,29S,32S,38R,41S,44S,47S,50R)-8-acetamido-41-tert-butyl-23-(carboxymethyl)-18-hydroxy-44-(hydroxymethyl)-29,47-bis[(4-hydroxyphenyl)methyl]-26-methyl-32-(2-methylpropyl)-4,9,15,21,24,27,30,33,36,39,42,45,48,54,57-pentadecaoxo-6,52,59-trithia-1,3,10,16,22,25,28,31,34,37,40,43,46,49,55-pentadecazapentacyclo[36.18.4.13,55.010,14.016,20]henhexacontane-50-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-azidohexanoic acid

InChI

InChI=1S/C99H134N24O30S3/c1-51(2)32-64-84(138)102-39-76(129)106-70-42-154-45-77(130)118-48-119(50-120(49-118)79(132)47-156-44-72(105-53(4)125)96(150)122-31-13-18-74(122)97(151)123-40-59(128)36-75(123)93(147)113-68(37-81(135)136)85(139)104-52(3)83(137)109-65(86(140)110-64)33-54-19-23-57(126)24-20-54)78(131)46-155-43-71(115-87(141)66(34-55-21-25-58(127)26-22-55)111-89(143)69(41-124)114-94(148)82(99(5,6)7)116-91(70)145)90(144)107-62(27-28-80(133)134)95(149)121-30-12-17-73(121)92(146)112-67(35-56-38-101-61-15-9-8-14-60(56)61)88(142)108-63(98(152)153)16-10-11-29-103-117-100/h8-9,14-15,19-26,38,51-52,59,62-75,82,101,124,126-128H,10-13,16-18,27-37,39-50H2,1-7H3,(H,102,138)(H,104,139)(H,105,125)(H,106,129)(H,107,144)(H,108,142)(H,109,137)(H,110,140)(H,111,143)(H,112,146)(H,113,147)(H,114,148)(H,115,141)(H,116,145)(H,133,134)(H,135,136)(H,152,153)/t52-,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82+/m0/s1

Clave InChI

WTLQSISYTBSZIA-MGICVYPOSA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of BCY17901: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCY17901 is a novel, bicyclic peptide with high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] Its primary mechanism of action is to function as a targeted delivery vehicle for oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to tissues expressing TfR1, most notably skeletal and cardiac muscle. By conjugating these therapeutic payloads to this compound, their potency is significantly enhanced in these target tissues. This guide provides an in-depth overview of the binding characteristics, cellular uptake pathway, and preclinical efficacy of this compound-conjugated therapeutics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism: Targeted Delivery via TfR1 Binding

This compound is a synthetic, bicyclic peptide with a molecular weight of approximately 2 kDa.[1][2] It has been engineered to bind with high affinity to the human transferrin receptor 1 (TfR1), a transmembrane glycoprotein (B1211001) crucial for iron uptake in proliferating cells and highly expressed in skeletal and cardiac muscle.

Binding Affinity and Specificity

The binding affinity of this compound to human TfR1 has been quantified using Bioluminescence Resonance Energy Transfer (BRET) assays, revealing a potent interaction with a Ki of 2 nM .[1] The specificity of this compound for human TfR1 is highlighted by its approximately 10-fold lower affinity for the cynomolgus monkey TfR1.[1]

Signaling Pathway: TfR1-Mediated Endocytosis

The cellular uptake of this compound and its conjugated cargo is mediated by the well-established TfR1-mediated endocytosis pathway.[3][4][5][6] This process ensures the efficient internalization of the therapeutic payload into target cells.

The key steps are as follows:

  • Binding: The this compound-oligonucleotide conjugate binds to the TfR1 on the cell surface.

  • Internalization: The conjugate-receptor complex is internalized into the cell via clathrin-mediated endocytosis, forming a clathrin-coated vesicle.[6]

  • Endosomal Trafficking: The vesicle sheds its clathrin coat to become an early endosome.

  • Payload Release: The acidic environment of the endosome facilitates the release of the oligonucleotide payload from this compound and the endosome, allowing it to engage with its target mRNA in the cytoplasm or nucleus.

  • Receptor Recycling: The TfR1 is recycled back to the cell surface.

TfR1_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space BCY17901_Conjugate This compound-Oligonucleotide Conjugate TfR1 TfR1 BCY17901_Conjugate->TfR1 Binding Clathrin_Coated_Pit Clathrin-Coated Pit TfR1->Clathrin_Coated_Pit Clustering Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Invagination & Fission Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating Payload_Release Oligonucleotide Payload Release Early_Endosome->Payload_Release Acidification Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Target_Engagement Target mRNA Engagement Payload_Release->Target_Engagement Recycling_Endosome->TfR1 Recycling

Figure 1: TfR1-Mediated Endocytosis Pathway for this compound Conjugates.

Preclinical Efficacy: In Vivo Target Knockdown

Dose-response studies in human TfR1 knock-in mice have demonstrated the enhanced potency of this compound-conjugated ASOs and siRNAs in skeletal and cardiac muscle.[1]

Data Presentation

The following tables summarize the dose-dependent target mRNA knockdown in various tissues following intravenous administration of this compound-conjugated oligonucleotides.[1]

Table 1: Dose-Response of this compound-Dmpk ASO Conjugate in Human TfR1 KI Mice

Dose (mg/kg ASO equivalent)Quadriceps (% Knockdown)Gastrocnemius (% Knockdown)Heart (% Knockdown)
1~20%~15%~10%
3~50%~45%~40%
10~80%~75%~70%

Table 2: Dose-Response of this compound-Malat1 ASO Conjugate in Human TfR1 KI Mice

Dose (mg/kg ASO equivalent)Quadriceps (% Knockdown)Gastrocnemius (% Knockdown)Heart (% Knockdown)
1~25%~20%~15%
3~60%~55%~50%
10~85%~80%~75%

Table 3: Dose-Response of this compound-Hprt siRNA Conjugate in Human TfR1 KI Mice

Dose (mg/kg siRNA equivalent)Quadriceps (% Knockdown)Gastrocnemius (% Knockdown)Heart (% Knockdown)
1~30%~25%~20%
3~65%~60%~55%
10~90%~85%~80%

Experimental Protocols

In Vivo Dose-Response Studies in Human TfR1 KI Mice
  • Animal Model: Human TfR1 knock-in (KI) mice.

  • Test Articles: this compound conjugated to Dmpk ASO, Malat1 ASO, or Hprt siRNA. Unconjugated ASOs and lipid-conjugated siRNAs were used as controls.

  • Administration: Intravenous injection.

  • Dosing: As specified in the data tables above.

  • Tissue Collection: Skeletal muscles (quadriceps, gastrocnemius) and heart were collected post-treatment.

  • Analysis: Total RNA was extracted from homogenized tissues. Target mRNA levels were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh).[1]

experimental_workflow Animal_Dosing Dosing of hTfR1 KI Mice (IV Injection) Tissue_Harvest Tissue Harvest (Quadriceps, Gastrocnemius, Heart) Animal_Dosing->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis Quantification of Target mRNA Knockdown RT_qPCR->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Binding Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for human and cynomolgus monkey TfR1.

  • Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., a fluorescently labeled ligand) when they are in close proximity.

  • Methodology:

    • Cells expressing TfR1 fused to a BRET donor (e.g., RLuc) are generated.

    • A fluorescently labeled competitor ligand with known affinity for TfR1 is added.

    • Increasing concentrations of the unlabeled test ligand (this compound) are introduced to compete for binding.

    • The BRET signal is measured at each concentration of the test ligand.

    • The Ki is calculated from the IC50 value obtained from the competition binding curve.

Single-Nucleus RNA Sequencing (snRNA-seq)
  • Objective: To assess the activity of this compound-ASO conjugates in different muscle fiber types.[1]

  • Methodology:

    • Nuclei Isolation: Nuclei are isolated from the gastrocnemius muscles of treated and control mice.[7]

    • Library Preparation: Single nuclei are captured, and RNA is barcoded and reverse-transcribed to generate cDNA libraries for sequencing.

    • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

    • Data Analysis: Sequencing data is analyzed to identify different cell types (including various muscle fiber types) and quantify target mRNA levels within each cell population.[1]

Conclusion

This compound represents a promising platform for the targeted delivery of oligonucleotide therapeutics to skeletal and cardiac muscle. Its high affinity and specificity for TfR1, coupled with its ability to leverage the natural endocytic pathway of the receptor, results in a significant enhancement of therapeutic potency in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its further development for the treatment of muscular and cardiac diseases.

References

BCY17901 as a Ligand for Transferrin Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: BCY17901 is a potent and selective bicyclic peptide ligand that targets the human transferrin receptor 1 (TfR1) with high affinity.[1][2][3] With a molecular weight of approximately 2 kDa, this low-molecular-weight ligand offers a promising platform for the targeted delivery of therapeutic payloads, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to skeletal and cardiac muscles.[2][4] This technical guide provides an in-depth summary of the available data on this compound, including its binding properties, mechanism of action, and the experimental protocols utilized for its characterization.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's interaction with TfR1.

ParameterValueSpeciesAssay MethodSource
Binding Affinity (Ki) 2 nMHumanNot Specified[1]
Binding Affinity (Ki) 12 nMHumanNot Specified[5]

Note: Discrepancies in reported binding affinities may be due to different experimental conditions or assay formats.

Mechanism of Action: TfR1-Mediated Endocytosis

This compound functions as a vehicle for delivering conjugated therapeutics into cells by hijacking the natural endocytic pathway of the transferrin receptor 1.[5] TfR1 is a transmembrane glycoprotein (B1211001) responsible for iron uptake in most proliferating cells. The binding of a this compound-conjugate to TfR1 on the cell surface triggers receptor-mediated endocytosis, leading to the internalization of the receptor-ligand complex within an endosome. Subsequent endosomal processing allows for the release of the therapeutic cargo into the cytoplasm where it can engage its target.

The proposed mechanism of action is depicted in the following diagram:

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BCY17901_ASO This compound-ASO/siRNA Conjugate TfR1 Transferrin Receptor 1 (TfR1) BCY17901_ASO->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Endocytosis ASO_siRNA_release ASO/siRNA Release Endosome->ASO_siRNA_release 3. Endosomal Escape Target_mRNA Target mRNA ASO_siRNA_release->Target_mRNA 4. Target Engagement mRNA_cleavage mRNA Cleavage Target_mRNA->mRNA_cleavage 5. Target Knockdown

Caption: TfR1-mediated uptake of this compound conjugates.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound and its conjugates.

TfR1 Direct Binding Assay (Fluorescence Polarisation)

This assay is used to determine the binding affinity (Kd) of this compound for human or cynomolgus TfR1.[6]

Materials:

  • Fluorescein-labeled this compound

  • Recombinant human or cynomolgus TfR1 protein (e.g., from R&D Systems or Acro Biosystems)

  • Assay Buffer: 25mM HEPES, 100mM NaCl, 4mM CaCl2, 0.005% P20, pH 7.4

Procedure:

  • Prepare a solution of fluorescein-labeled this compound at a concentration of 2.5 nM in the assay buffer.

  • Serially dilute the TfR1 protein in the assay buffer to create a range of concentrations.

  • Mix the labeled peptide with each concentration of the TfR1 protein.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each sample using a suitable plate reader.

  • Plot the change in fluorescence polarization as a function of the TfR1 concentration and fit the data to a suitable binding model to determine the Kd.

In Vivo Evaluation of ASO/siRNA Conjugates in Humanized TfR1 Knock-in Mice

This protocol describes the general workflow for assessing the in vivo efficacy of this compound-conjugated oligonucleotides.[7]

Animal Model:

  • Human TfR1 heterozygote knock-in (KI) mice.

Procedure:

  • Conjugation: Synthesize the ASO or siRNA and conjugate it to this compound.

  • Dosing: Administer the this compound-oligonucleotide conjugate to the KI mice via intravenous or subcutaneous injection. Include control groups receiving unconjugated ASO/siRNA and a vehicle control.

  • Tissue Harvest: At a predetermined time point post-administration, euthanize the mice and harvest tissues of interest (e.g., skeletal muscle, heart, liver).

  • RNA Extraction: Extract total RNA from the harvested tissues.

  • Gene Expression Analysis (RT-qPCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform quantitative PCR (qPCR) using primers and probes specific for the target gene and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative knockdown of the target gene expression in the treated groups compared to the control group. ED50 values can be calculated from dose-response studies.

The following diagram illustrates the experimental workflow:

cluster_synthesis Preparation cluster_invivo In Vivo Experiment cluster_analysis Ex Vivo Analysis Conjugation This compound-ASO/siRNA Conjugation Dosing Dosing in human TfR1 KI Mice Conjugation->Dosing Tissue_Harvest Tissue Harvest (Muscle, Heart, etc.) Dosing->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Target Knockdown) RT_qPCR->Data_Analysis

Caption: In vivo experimental workflow for this compound conjugates.

Applications and Future Directions

The primary application of this compound is as a delivery vehicle for oligonucleotide therapeutics to muscle tissues.[2][7] Conjugation to this compound has been shown to significantly enhance the potency of ASOs and siRNAs in both skeletal and cardiac muscles in preclinical models, including human TfR1 knock-in mice and non-human primates.[2][7] This platform holds great promise for the development of novel treatments for a range of skeletal muscle and cardiac diseases.[1]

Further research may explore:

  • The use of this compound for the delivery of other therapeutic modalities.

  • Optimization of the linker chemistry for attaching payloads to this compound.

  • A deeper understanding of the intracellular trafficking and release of the cargo.

  • The potential for targeting other tissues that express high levels of TfR1.

References

A Technical Guide to BCY17901: A Bicyclic Peptide for Targeted ASO and siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BCY17901 is a potent and selective low-molecular-weight (~2 kDa) bicyclic peptide designed to target the human transferrin receptor 1 (TfR1).[1][2] By functioning as a ligand in Ligand-Conjugated Antisense (LICA) technology, this compound facilitates the targeted delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to specific tissues.[1] Its primary application lies in enhancing the potency of oligonucleotide therapeutics in skeletal muscle and cardiomyocytes, offering a promising avenue for the treatment of skeletal and cardiac diseases.[1][3] Developed through a combination of phage display and peptide medicinal chemistry, this compound binds to human TfR1 with high affinity and specificity, enabling efficient cellular uptake of its conjugated cargo.[1][2]

Core Properties and Specifications

This compound is characterized by its unique bicyclic structure, which confers high affinity and stability. Its key properties are summarized below.

PropertyValueSource
Target Transferrin Receptor 1 (TfR1)[1][3]
Molecular Weight ~2 kDa (2236.46 g/mol )[1][3]
Binding Affinity (Ki) 2 nM for human TfR1[3]
Sequence Ac-Cys-Pro-{HyP}-Asp-Ala-Tyr-Leu-Gly-Cys-{tBuGly}-Ser-Tyr-Cys-Glu-Pro-Trp-{Lys(N3)} (Cys1,Cys9,Cys13 covalent bridge with TATA)[3]
Formula C99H134N24O30S3[3]
CAS Number 2772542-34-2[3]

Mechanism of Action: TfR1-Mediated Endocytosis

This compound leverages the natural cellular trafficking pathway of the transferrin receptor 1, which is highly expressed on the surface of cells with high iron demand, such as muscle cells. The process enables the efficient internalization of conjugated oligonucleotides.

  • Binding: The this compound-oligonucleotide conjugate binds specifically to the TfR1 on the cell surface.

  • Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.

  • Endosomal Escape: The oligonucleotide is released from the endosome into the cytoplasm. This step is crucial for the therapeutic to reach its target RNA.

  • Target Engagement: Once in the cytoplasm, the ASO or siRNA engages with its complementary RNA sequence, leading to target gene knockdown through mechanisms like RNase H1 recruitment (for ASOs) or the RNA-induced silencing complex (RISC) for siRNAs.[2]

cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm BCY_ASO This compound-Oligonucleotide Conjugate TfR1 TfR1 Receptor BCY_ASO->TfR1 1. Binding Endosome Endosome with Receptor-Conjugate Complex TfR1->Endosome 2. Internalization ASO_free Released Oligonucleotide Endosome->ASO_free 3. Endosomal Escape RISC RISC / RNase H1 ASO_free->RISC 4. Target Engagement mRNA Target mRNA RISC->mRNA Degradation mRNA Cleavage & Target Knockdown mRNA->Degradation

TfR1-mediated delivery pathway of this compound conjugates.

Experimental Data and Efficacy

Conjugation of ASOs and siRNAs to this compound has been shown to significantly improve their potency in skeletal and cardiac muscles in animal models.

In Vivo ASO Potency in Human TfR1 KI Mice

Studies in human TfR1 knock-in (KI) mice demonstrated a robust, dose-dependent knockdown of target mRNA in various muscle tissues after intravenous (IV) injection of a this compound-conjugated ASO targeting Dmpk.

TissueUnconjugated ASO (35 mg/kg)This compound-ASO (3.5 mg/kg)Potency Improvement
Quadriceps ~20% Knockdown~80% Knockdown>10-fold
Gastrocnemius ~20% Knockdown~75% Knockdown>10-fold
Heart ~10% Knockdown~60% Knockdown>10-fold
Diaphragm ~15% Knockdown~70% Knockdown>10-fold
Data adapted from studies on Dmpk ASO in human TfR1 KI mice.[2][4]
In Vivo siRNA Potency in Human TfR1 KI Mice

Similar enhancements were observed with siRNA. A this compound-conjugated siRNA targeting Hprt showed significantly improved efficacy compared to a standard lipid-conjugated siRNA.

TissuePalmitate (C16)-siRNA (Dose in mg/kg)This compound-siRNA (Dose in mg/kg)
Quadriceps No significant knockdown~80% knockdown at 10 mg/kg
Gastrocnemius No significant knockdown~75% knockdown at 10 mg/kg
Heart No significant knockdown~70% knockdown at 10 mg/kg
Data adapted from studies on Hprt siRNA in human TfR1 KI mice.[4]

Experimental Protocols

The following outlines the typical methodologies used to evaluate the efficacy of this compound-oligonucleotide conjugates.

Animal Models and Administration
  • Mouse Model: Human TfR1 heterozygote knock-in (KI) mice are used to ensure the ligand can bind with high affinity.[2]

  • Non-Human Primate (NHP) Model: Two- to four-year-old female cynomolgus monkeys (Macaca fascicularis) are used to assess translatability.[4]

  • Administration Routes:

    • Intravenous (IV): Conjugates are administered via IV injection. Doses for mice are typically around 3.5 mg/kg for ASOs.[2] For NHPs, doses of 25 mg/kg have been used in multi-dose regimens (e.g., on days 1, 8, and 15).[4]

    • Subcutaneous (SC): this compound's small size allows for effective subcutaneous delivery, which has shown robust, dose-responsive target knockdown in muscle and heart.[4]

Oligonucleotide Design and Conjugation
  • ASO Chemistry: ASOs are often designed as gapmers with modified wings (e.g., 2'-O-methoxyethyl) and a central DNA gap to support RNase H1 activity. A 5'-end hexylamine (B90201) modification is used for conjugation.[4]

  • siRNA Chemistry: The siRNA duplex contains chemical modifications like 2'-OMe and 2'-F RNA nucleotides to enhance stability. The sense strand is modified at the 3'-end with a C6 amino linker for conjugation.[4]

  • Conjugation: this compound is conjugated to the modified oligonucleotide via a stable linker.

Analysis and Endpoints
  • Tissue Harvesting: Animals are sacrificed at a predetermined time point after the final dose (e.g., 13 days post-last dose for NHPs).[4] Tissues of interest (quadriceps, gastrocnemius, heart, liver) are harvested and flash-frozen for RNA analysis.

  • RNA Analysis:

    • RT-qPCR: Target mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction to determine the percentage of target knockdown relative to a control group (e.g., PBS-treated).

    • Single-Nucleus RNA Sequencing (snRNAseq): This technique is used to analyze ASO activity in specific cell types within a tissue, confirming, for example, that this compound enhances ASO activity across different muscle fiber myonuclei (e.g., type I, IIa, and IIb).[2][5]

cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Oligo Design & Synthesize ASO / siRNA with Amino Linker Conj Conjugate this compound to Oligonucleotide Oligo->Conj BCY Synthesize this compound BCY->Conj Animal Select Animal Model (e.g., hTfR1 KI Mouse) Conj->Animal Admin Administer Conjugate (IV or SC) Animal->Admin Dosing Dosing Regimen (e.g., 3.5 mg/kg) Admin->Dosing Sacrifice Sacrifice & Harvest Tissues (Muscle, Heart, Liver) Dosing->Sacrifice RNA_Ext RNA Extraction Sacrifice->RNA_Ext RTqPCR RT-qPCR Analysis (Target mRNA Knockdown) RNA_Ext->RTqPCR snRNAseq snRNAseq (Optional) (Cell-type Specific Activity) RNA_Ext->snRNAseq

General experimental workflow for evaluating this compound conjugates.

Conclusion

This compound represents a significant advancement in the field of oligonucleotide delivery. As a small, high-affinity bicyclic peptide targeting TfR1, it effectively enhances the potency of ASOs and siRNAs in skeletal and cardiac muscle.[1] The robust preclinical data from both mouse and non-human primate models demonstrate its potential for developing novel therapeutics for muscle and heart diseases.[2] The ability to administer these conjugates subcutaneously further highlights the clinical promise of the this compound platform.[4]

References

Investigating the Binding Affinity of BCY17901 to TfR1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCY17901 is a bicyclic peptide that has demonstrated high-affinity binding to Transferrin Receptor 1 (TfR1), a key receptor for iron uptake that is often overexpressed in pathological conditions.[1][2][3] This technical guide provides a comprehensive overview of the binding characteristics of this compound to human TfR1, summarizing key quantitative data, detailing experimental methodologies for affinity determination, and presenting visual representations of the underlying processes. The information presented herein is intended to support further research and development of this compound and similar targeted therapies.

Quantitative Binding Data

The binding affinity of this compound to human TfR1 has been characterized using various methodologies, yielding consistent high-affinity binding constants. The following table summarizes the key quantitative data available from published sources.

ParameterValueMethodSpeciesSource
Inhibitor Constant (Ki) 2 nMNot SpecifiedHuman[4]
Inhibitor Constant (Ki) 12 nMNot SpecifiedHuman[5]
Dissociation Constant (KD) Low nM rangeSurface Plasmon Resonance (SPR)Human[3]
Molecular Weight ~2 kDaNot SpecifiedNot Applicable[1][2][3]

Experimental Protocols

The determination of the binding affinity of this compound to TfR1 relies on established biophysical techniques. The following sections detail the likely experimental protocols based on common practices for characterizing peptide-receptor interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the binding of this compound to human TfR1.

Materials:

  • Biacore™ instrument (or similar SPR system)

  • CM5 sensor chip

  • Human Fab capture kit

  • Recombinant human TfR1 apical domain

  • This compound peptide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Methodology:

  • Immobilization of Ligand:

    • The anti-human Fab antibody is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Recombinant human TfR1 is then captured onto the sensor surface via the immobilized antibody.

  • Analyte Injection:

    • A series of dilutions of this compound in running buffer are prepared.

    • The this compound solutions are injected sequentially over the sensor surface at a constant flow rate.

  • Data Acquisition:

    • The association of this compound to the immobilized TfR1 is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, running buffer is flowed over the sensor chip to monitor the dissociation of the this compound-TfR1 complex.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Fluorescence Polarization Assay for Affinity Determination

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the dissociation constant (Kd) of the this compound-TfR1 interaction.

Materials:

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Recombinant human TfR1

  • Assay buffer (e.g., 25mM HEPES, 100mM NaCl, 4mM CaCl2, 0.005% P20, pH 7.4)

  • Microplate reader with FP capabilities

Methodology:

  • Preparation of Reagents:

    • A fixed concentration of fluorescently labeled this compound is prepared in the assay buffer.

    • A serial dilution of recombinant human TfR1 is prepared.

  • Assay Procedure:

    • The fluorescently labeled this compound is mixed with each dilution of TfR1 in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • The fluorescence polarization of each well is measured using a microplate reader.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of TfR1.

    • The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which corresponds to the Kd of the interaction.

Visualizations

Signaling and Internalization Pathway

This compound binds to TfR1, which is a key mediator of iron uptake through endocytosis.[5] The binding of this compound can be leveraged for the targeted delivery of therapeutic payloads.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor_Binding This compound->Receptor_Binding Binding TfR1 TfR1 TfR1->Receptor_Binding Endosome Endosome Receptor_Binding->Endosome Endocytosis Payload_Release Payload Release Endosome->Payload_Release Acidification

Caption: this compound binding to TfR1 and subsequent internalization.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram illustrates the key steps in determining binding kinetics using SPR.

cluster_workflow SPR Experimental Workflow Immobilize_Ligand 1. Immobilize Anti-Fab on Sensor Chip Capture_Receptor 2. Capture Human TfR1 Immobilize_Ligand->Capture_Receptor Inject_Analyte 3. Inject this compound (Analyte) Capture_Receptor->Inject_Analyte Monitor_Binding 4. Monitor Association & Dissociation (Sensorgram) Inject_Analyte->Monitor_Binding Analyze_Data 5. Fit Data to Model (ka, kd, KD) Monitor_Binding->Analyze_Data High_Affinity High Binding Affinity of this compound to TfR1 Efficient_Binding Efficient Binding to TfR1-Expressing Cells High_Affinity->Efficient_Binding Targeted_Delivery Targeted Delivery of Conjugated Payloads Efficient_Binding->Targeted_Delivery Therapeutic_Effect Potential for Enhanced Therapeutic Efficacy Targeted_Delivery->Therapeutic_Effect

References

T-005: Exploring the Therapeutic Potential of BCY17901-Conjugated Oligonucleotides in Cardiac Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The targeted delivery of therapeutic oligonucleotides to cardiac tissue represents a significant hurdle in the development of novel treatments for heart disease. BCY17901, a novel bicyclic peptide with high affinity and specificity for the human transferrin receptor 1 (TfR1), has emerged as a promising delivery vehicle. By conjugating antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to this compound, enhanced potency and targeted delivery to cardiomyocytes can be achieved. This whitepaper provides a comprehensive technical overview of the this compound platform, its mechanism of action, preclinical data in cardiac models, detailed experimental protocols, and the signaling pathways of potential therapeutic targets.

Introduction: The Challenge of Cardiac Oligonucleotide Delivery

Antisense oligonucleotides and small interfering RNAs offer the potential to modulate disease-causing genes in the heart with high specificity. However, their clinical translation has been hampered by challenges in achieving efficient and targeted delivery to cardiomyocytes, while avoiding off-target effects in other organs like the liver and kidneys. The transferrin receptor 1 (TfR1) is highly expressed on cardiomyocytes and undergoes rapid internalization, making it an attractive target for receptor-mediated delivery of therapeutic payloads. The this compound platform leverages this pathway to enhance the delivery of conjugated oligonucleotides to both skeletal and cardiac muscle.[1]

The this compound Platform: A Novel Bicyclic Peptide for TfR1-Targeted Delivery

This compound is a bicyclic peptide of approximately 2 kDa, identified through a combination of phage display and peptide medicinal chemistry.[1] It binds to human TfR1 with high affinity and specificity, facilitating the uptake of conjugated molecules.[1]

Mechanism of Action

The therapeutic potential of this compound lies in its function as a ligand for ligand-conjugated antisense (LICA) technology. When an ASO or siRNA is conjugated to this compound, the resulting conjugate binds to TfR1 on the surface of cardiomyocytes. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate into the cell. Once inside, the oligonucleotide is released and can engage with its target mRNA, leading to its degradation and a reduction in the expression of the target protein. This targeted delivery mechanism increases the potency of the oligonucleotide in cardiac tissue.

cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space BCY17901_Oligo This compound-Oligonucleotide Conjugate Binding Binding BCY17901_Oligo->Binding TfR1 Transferrin Receptor 1 (TfR1) TfR1->Binding Endosome Endosome Binding->Endosome Receptor-Mediated Endocytosis Release Oligonucleotide Release Endosome->Release Target_mRNA Target mRNA Release->Target_mRNA Hybridization Degradation mRNA Degradation & Protein Knockdown Target_mRNA->Degradation RNase H or RISC Pathway

Caption: Mechanism of this compound-mediated oligonucleotide delivery.

Preclinical Efficacy in Cardiac Tissue

The efficacy of the this compound delivery platform has been evaluated in preclinical models, including human TfR1 knock-in (KI) mice and non-human primates (NHPs). These studies have demonstrated a significant enhancement in the potency of conjugated ASOs in cardiac tissue.

Enhanced ASO-Mediated Knockdown in the Heart

In human TfR1 KI mice, intravenous administration of a Dmpk-targeting ASO conjugated to this compound resulted in a robust, dose-dependent knockdown of Dmpk mRNA in the heart. Similarly, a this compound-conjugated Malat1 ASO also showed significantly improved potency in cardiac tissue compared to the unconjugated ASO.

Table 1: In Vivo Efficacy of this compound-ASO Conjugates in Heart Tissue of Human TfR1 KI Mice

ConjugateTargetDose (mg/kg)Mean % Target mRNA Remaining (Heart)
Unconjugated Dmpk ASODmpk35~80%
This compound-Dmpk ASODmpk3.5~40%
Unconjugated Malat1 ASOMalat135~75%
This compound-Malat1 ASOMalat13.5~30%

Data adapted from Østergaard et al., Nucleic Acids Research, 2025.

Translatability to Non-Human Primates

The promising results in mice were translated to non-human primates. A this compound-conjugated MALAT1 ASO achieved approximately 63% target reduction in the heart of NHPs, demonstrating the potential for clinical translation of this delivery platform.[2]

Therapeutic Targets in Cardiac Disease

The this compound platform can be utilized to deliver oligonucleotides targeting various genes implicated in cardiac diseases. Two such targets investigated in preclinical studies are DMPK and MALAT1.

DMPK and Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by a CTG repeat expansion in the DMPK gene.[3] The resulting toxic RNA transcripts accumulate in the nucleus, sequestering splicing factors like MBNL1 and leading to widespread splicing abnormalities that affect cardiac function.[3] An ASO targeting the DMPK transcript can reduce the levels of this toxic RNA, thereby releasing MBNL1 and correcting the downstream splicing defects. This approach has the potential to ameliorate the cardiac manifestations of DM1, which include conduction defects and arrhythmias.[3]

cluster_DM1_Pathology DM1 Cardiac Pathology cluster_Therapeutic_Intervention Therapeutic Intervention DMPK_gene DMPK Gene (CTG expansion) Toxic_RNA Toxic CUG-expanded DMPK mRNA DMPK_gene->Toxic_RNA Sequestration Sequestration (Nuclear Foci) Toxic_RNA->Sequestration Degradation Degradation of Toxic RNA Toxic_RNA->Degradation MBNL1 MBNL1 Splicing Factor MBNL1->Sequestration Splicing_Defects Aberrant Splicing of Cardiac Ion Channels & Structural Proteins Sequestration->Splicing_Defects Cardiac_Symptoms Cardiac Conduction Defects & Arrhythmias Splicing_Defects->Cardiac_Symptoms BCY17901_ASO This compound-DMPK ASO BCY17901_ASO->Degradation MBNL1_Release MBNL1 Release Degradation->MBNL1_Release Splicing_Correction Correction of Splicing MBNL1_Release->Splicing_Correction Amelioration Amelioration of Cardiac Phenotype Splicing_Correction->Amelioration

Caption: Therapeutic rationale for targeting DMPK in DM1-related cardiomyopathy.
MALAT1 in Cardiac Remodeling and Heart Failure

Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA that is implicated in various cardiovascular pathologies, including cardiac hypertrophy, apoptosis, and fibrosis.[4][5][6] Elevated levels of MALAT1 are observed in response to cardiac stress and in heart failure.[2] MALAT1 can act as a molecular sponge for microRNAs (miRNAs), such as miR-181a and miR-532-3p, thereby modulating their downstream targets and influencing signaling pathways like the PI3K/Akt pathway.[1][2][7] Knockdown of MALAT1 using a this compound-conjugated ASO could therefore represent a therapeutic strategy to mitigate adverse cardiac remodeling and improve cardiac function in heart failure.

cluster_MALAT1_Pathology MALAT1-Mediated Cardiac Pathology cluster_Therapeutic_Intervention Therapeutic Intervention Cardiac_Stress Cardiac Stress (e.g., Pressure Overload) MALAT1 Increased MALAT1 Expression Cardiac_Stress->MALAT1 Sponge Sponging Effect MALAT1->Sponge Knockdown MALAT1 Knockdown MALAT1->Knockdown miR181a miR-181a miR181a->Sponge HMGB2 HMGB2 Pathway Sponge->HMGB2 Upregulates PI3K_Akt PI3K/Akt Pathway Sponge->PI3K_Akt Modulates Pathological_Outcomes Hypertrophy, Apoptosis, Fibrosis HMGB2->Pathological_Outcomes PI3K_Akt->Pathological_Outcomes BCY17901_ASO This compound-MALAT1 ASO BCY17901_ASO->Knockdown miR181a_Release miR-181a Release Knockdown->miR181a_Release Pathway_Normalization Normalization of Downstream Pathways miR181a_Release->Pathway_Normalization Amelioration Reduced Adverse Remodeling Pathway_Normalization->Amelioration

Caption: Therapeutic rationale for targeting MALAT1 in cardiac remodeling.

Experimental Protocols

This section provides an overview of the key experimental methodologies for evaluating this compound-conjugated oligonucleotides.

Synthesis of this compound-Oligonucleotide Conjugates

Bicyclic peptides are synthesized on Rink amide resin using standard Fmoc solid-phase peptide synthesis. An azidolysine or azidopropanoic acid linker is incorporated for subsequent conjugation to the oligonucleotide. The ASO or siRNA, containing a corresponding reactive group (e.g., a terminal alkyne), is then conjugated to the peptide via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction. The final conjugate is purified by HPLC.

In Vivo Efficacy Studies in Human TfR1 KI Mice
  • Animal Model: Human TfR1 knock-in mice, expressing the human TfR1 under the control of the endogenous mouse promoter, are used to assess the activity of human-specific TfR1 ligands.

  • Dosing: Animals are administered the this compound-conjugate or unconjugated oligonucleotide via intravenous (IV) or subcutaneous (SC) injection. A saline-treated group serves as a control.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 7 days), animals are euthanized, and heart and other tissues are collected.

  • RNA Analysis: Total RNA is extracted from the tissues. The expression level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Target gene expression is normalized to a housekeeping gene.

  • Data Analysis: The percent knockdown of the target mRNA is calculated relative to the saline-treated control group. Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% knockdown).

Start Start Animal_Model Human TfR1 KI Mice Start->Animal_Model Groups Randomize into Groups: - Saline Control - Unconjugated Oligo - this compound-Oligo Conjugate Animal_Model->Groups Dosing Administer Treatment (IV or SC) Groups->Dosing Time_Point Wait for Predetermined Time Period (e.g., 7 days) Dosing->Time_Point Euthanasia Euthanize Animals and Collect Heart Tissue Time_Point->Euthanasia RNA_Extraction Extract Total RNA Euthanasia->RNA_Extraction RT_qPCR Perform RT-qPCR for Target and Housekeeping Genes RNA_Extraction->RT_qPCR Analysis Analyze Data: - Normalize to Housekeeping Gene - Calculate % Knockdown vs. Saline - Generate Dose-Response Curves RT_qPCR->Analysis End End Analysis->End

Caption: General workflow for in vivo efficacy studies.

Conclusion and Future Directions

The this compound bicyclic peptide represents a promising platform for the targeted delivery of therapeutic oligonucleotides to the heart. Preclinical studies have demonstrated its ability to significantly enhance the potency of conjugated ASOs and siRNAs in cardiac tissue, with a favorable safety profile. This technology opens up new avenues for the development of treatments for a range of cardiac diseases by enabling the specific modulation of disease-causing genes within cardiomyocytes. Future work will focus on optimizing the pharmacokinetic properties of this compound-conjugates, exploring a wider range of cardiac targets, and advancing lead candidates towards clinical development. The continued refinement of this platform has the potential to overcome the long-standing challenge of cardiac drug delivery and bring a new class of precision medicines to patients with heart disease.

References

The chemical structure and properties of BCY17901

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data for the Chemical Identifier BCY17901

A comprehensive search for the chemical identifier "this compound" has yielded no publicly available information regarding its chemical structure, properties, or any associated experimental data. This suggests that "this compound" may be one of the following:

  • An internal or proprietary compound code: The identifier may be specific to a private research institution or company and not yet disclosed in public databases or scientific literature.

  • A novel, unpublished compound: The substance may be a new discovery that has not yet been described in any publications.

  • An incorrect or outdated identifier: There is a possibility of a typographical error in the identifier.

Due to the lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the identifier: Double-check the spelling and formatting of "this compound" to ensure its accuracy.

  • Consult internal documentation: If this identifier originated from within an organization, refer to internal databases and records.

  • Contact the source: If the identifier was obtained from a publication, collaborator, or other external source, it is recommended to seek clarification from them.

Further investigation will be possible if a correct and publicly accessible identifier for the compound of interest is provided.

The Emergence of Bicyclic Peptides: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their unique constrained structure confers antibody-like affinity and specificity, combined with certain advantages of small molecules, such as access to chemical synthesis and potentially improved tissue penetration.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of bicyclic peptides, using inhibitors of plasma kallikrein (PKal) as a case study to illustrate the process. We will delve into the core methodologies, from initial discovery using phage display to lead optimization and preclinical evaluation, presenting key quantitative data and detailed experimental protocols.

Introduction to Bicyclic Peptides

Bicyclic peptides are characterized by two macrocyclic rings, which imparts a high degree of conformational rigidity.[3][4] This structural constraint is key to their ability to bind to challenging drug targets, including protein-protein interaction surfaces, with high affinity and selectivity.[3][5] Compared to linear or monocyclic peptides, bicyclic structures generally exhibit enhanced metabolic stability and resistance to proteolytic degradation.[3][6]

The most common strategy for generating large libraries of bicyclic peptides for screening is through the chemical cyclization of phage-displayed linear peptides.[2][4] Typically, a linear peptide containing three cysteine residues is expressed on the surface of a phage.[4][7] These cysteine residues then react with a trifunctional chemical scaffold, such as 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB), to form a stable bicyclic structure.[4][7] This method allows for the creation of vast libraries with immense diversity, which can be screened against a target of interest to identify high-affinity binders.[4][8]

Discovery of a Bicyclic Peptide Inhibitor of Plasma Kallikrein

To illustrate the discovery process, we will use the example of identifying a potent and selective bicyclic peptide inhibitor of human plasma kallikrein (hPK). Excess hPK activity is implicated in diseases such as hereditary angioedema and diabetic macular edema.[9][10]

The discovery process typically begins with the screening of a phage-displayed bicyclic peptide library against the target protein. In this case, biotinylated hPK is immobilized on streptavidin-coated magnetic beads and incubated with the phage library.[9] After a series of washing steps to remove non-specific binders, the bound phages are eluted, amplified, and subjected to subsequent rounds of selection to enrich for high-affinity binders.[1][9]

Following several rounds of affinity selection, the DNA from the enriched phage population is sequenced to identify the peptide sequences of the most potent binders. These sequences are then chemically synthesized and characterized in a variety of in vitro assays to determine their inhibitory activity and other biochemical properties.

Lead Optimization and Preclinical Development

Once initial hits are identified, a process of lead optimization is undertaken to improve their therapeutic properties. This can involve:

  • Structure-Activity Relationship (SAR) Studies: Modifying the peptide sequence by substituting amino acids to improve potency, selectivity, and stability. For example, introducing non-natural amino acids can enhance resistance to proteolysis.[7][10]

  • Pharmacokinetic (PK) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates. In vivo studies in animal models are conducted to determine key PK parameters such as half-life and clearance.[11]

  • In Vivo Efficacy Studies: Evaluating the therapeutic effect of the lead candidates in relevant animal models of disease. For a plasma kallikrein inhibitor, this could involve a rat paw edema model or a rodent model of diabetes-induced retinal permeability.[7][10]

Through these iterative cycles of design, synthesis, and testing, a lead candidate with a desirable balance of potency, selectivity, stability, and pharmacokinetic properties is selected for further preclinical and clinical development.

Quantitative Data Summary

The following tables summarize key quantitative data for representative bicyclic peptide inhibitors of plasma kallikrein.

Table 1: In Vitro Inhibitory Activity of Bicyclic Peptides Against Plasma Kallikrein

PeptideTargetKi (nM)IC50 (nM)Reference
PK15Human Plasma Kallikrein2.9 ± 0.9-[9]
BCP10Human Plasma Kallikrein2.3 ± 2.7-[6]
BCP10Rat Plasma Kallikrein0.40 ± 0.24-[6]
Peptide 1aHuman Plasma Kallikrein-Strong Inhibition[7]

Table 2: Pharmacokinetic Properties of a Bicyclic Peptide

PeptideAnimal ModelHalf-lifeClearanceReference
BCY-B2Mouse14 minutes20.7 mL/min/kg[11]
Bicyclic PeptideRabbit (intravitreal)~40 hours-[7]

Key Experimental Protocols

Phage Display Selection of Bicyclic Peptides
  • Library Preparation: A phage library displaying linear peptides with the format Cys-(Xaa)n-Cys-(Xaa)n-Cys is constructed.[4]

  • Bicyclization: The phage library is incubated with a trifunctional chemical scaffold (e.g., TBMB) to cyclize the displayed peptides.[4]

  • Target Immobilization: The target protein (e.g., biotinylated hPK) is immobilized on a solid support (e.g., streptavidin-coated magnetic beads).[9]

  • Affinity Selection: The bicyclic peptide phage library is incubated with the immobilized target.

  • Washing: Non-specifically bound phage are removed through a series of wash steps.

  • Elution: Specifically bound phage are eluted, typically by lowering the pH.[9]

  • Amplification: The eluted phage are used to infect E. coli to amplify the phage population.

  • Iterative Rounds: Steps 4-7 are repeated for several rounds to enrich for high-affinity binders.

  • Sequencing: The DNA from the enriched phage clones is sequenced to identify the peptide sequences.

In Vitro Enzyme Inhibition Assay
  • Reagents: Prepare a solution of the target enzyme (e.g., hPK), a fluorogenic or chromogenic substrate, and the bicyclic peptide inhibitor at various concentrations.

  • Incubation: The enzyme is pre-incubated with the inhibitor for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Signal Detection: The change in fluorescence or absorbance is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and fitting the data to the appropriate inhibition model.[9]

In Vivo Efficacy Model: Rat Paw Edema
  • Animal Preparation: Anesthetize rats and measure the baseline volume of their hind paws.

  • Compound Administration: Administer the bicyclic peptide inhibitor via an appropriate route (e.g., intravenous or subcutaneous injection).

  • Induction of Edema: After a defined period, induce paw edema by injecting an inflammatory agent (e.g., bradykinin) into the paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after the induction of edema.

  • Data Analysis: Compare the increase in paw volume in the treated group to a vehicle-treated control group to determine the efficacy of the inhibitor.[7]

Visualizations

Phage_Display_Workflow cluster_library Library Generation cluster_selection Affinity Selection cluster_amplification Amplification & Analysis lib Phage Library (Linear Peptides with 3 Cys) cyc Chemical Cyclization (e.g., with TBMB) lib->cyc React with scaffold bcy_lib Bicyclic Peptide Library cyc->bcy_lib bind Binding bcy_lib->bind target Immobilized Target (e.g., hPK) target->bind wash Washing bind->wash Remove non-binders elute Elution wash->elute Isolate binders amplify Amplification in E. coli elute->amplify amplify->bcy_lib Next Round of Selection sequence DNA Sequencing amplify->sequence hits Identify Hit Peptides sequence->hits

Caption: Workflow for the discovery of bicyclic peptides using phage display.

Kallikrein_Kinin_Pathway PK Plasma Prekallikrein PKal Plasma Kallikrein (PKal) PK->PKal Activation BK Bradykinin (BK) PKal->BK Cleaves HMWK High-Molecular-Weight Kininogen (HMWK) B2R Bradykinin B2 Receptor BK->B2R Activates Effects Vasodilation, Increased Permeability, Inflammation, Pain B2R->Effects Inhibitor Bicyclic Peptide Inhibitor (e.g., BCY17901) Inhibitor->PKal Inhibits

Caption: The plasma kallikrein-kinin signaling pathway and the point of inhibition.

SAR_Logic start Initial Hit Peptide design Design Analogs (Amino Acid Substitution) start->design synthesis Chemical Synthesis design->synthesis assay In Vitro Assay (Potency, Selectivity) synthesis->assay data Analyze Data assay->data improved Improved Properties? data->improved improved->design No lead_opt Lead Optimization improved->lead_opt Yes stop End/Redesign lead_opt->stop

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion

Bicyclic peptides have emerged as a versatile and powerful modality in drug discovery.[4][12] The combination of phage display and chemical synthesis allows for the rapid identification and optimization of highly potent and selective binders to a wide range of therapeutic targets.[4][10] The case of plasma kallikrein inhibitors demonstrates the potential of this technology to generate promising drug candidates for diseases with unmet medical needs. As our understanding of the chemical and biological properties of bicyclic peptides continues to grow, we can expect to see more of these innovative molecules progressing through clinical development and into the market.

References

Understanding the Specificity of BCY17901 for Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BCY17901, a bicyclic peptide designed for targeted delivery of therapeutic payloads to muscle cells. We will explore its mechanism of action, specificity, and the experimental evidence supporting its efficacy.

Introduction to this compound

This compound is a synthetic, low-molecular-weight (~2 kDa) bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1)[1][2][3]. This targeted binding is the cornerstone of its utility in delivering therapeutic agents, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to specific cell types that express high levels of TfR1, notably skeletal and cardiac muscle cells[1][2]. The conjugation of therapeutic molecules to this compound enhances their potency in these target tissues, offering a promising platform for the treatment of various muscle-related diseases[1][2][3].

Mechanism of Action: TfR1-Mediated Endocytosis

The specificity of this compound for muscle cells is not inherent to the peptide itself but is achieved by targeting a cell surface receptor, TfR1, which is abundant on muscle cells[1][4]. TfR1 is a transmembrane glycoprotein (B1211001) crucial for iron uptake in most proliferating cells and is also highly expressed in skeletal and cardiac muscle for iron homeostasis. This compound acts as a high-affinity ligand for TfR1, and upon binding, the this compound-TfR1 complex is internalized by the cell through endocytosis[4]. This process effectively shuttles the conjugated therapeutic payload into the muscle cell, where it can then exert its biological function.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space BCY17901_Payload This compound-Payload Conjugate TfR1 TfR1 Receptor BCY17901_Payload->TfR1 High-Affinity Binding Binding Binding TfR1->Binding Endosome Endosome Binding->Endosome Endocytosis Payload_Release Payload Release Endosome->Payload_Release Target_Engagement Target Engagement (e.g., mRNA knockdown) Payload_Release->Target_Engagement

Diagram 1: TfR1-mediated uptake of this compound-payload conjugates.

Experimental Validation of Muscle Specificity

The muscle-targeting capability of this compound has been rigorously evaluated through a series of preclinical experiments. The key findings from these studies are summarized below.

Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to quantify the binding affinity of this compound-ASO conjugates to human and cynomolgus monkey TfR1. These experiments confirmed a high-affinity interaction, which is a prerequisite for effective receptor-mediated uptake.

Table 1: Binding Affinity of this compound-MALAT1 ASO Conjugate to TfR1

SpeciesBinding Affinity (BRET Assay)
Human TfR1High
Cynomolgus Monkey TfR1High
[1]

To assess the in vivo performance of this compound, human TfR1 knock-in (KI) mice were employed. These mice express the human TfR1 in relevant tissues, including skeletal and cardiac muscle, allowing for the evaluation of human-specific ligands.

In these studies, ASOs targeting either Dystrophia myotonica-protein kinase (Dmpk) or Metastasis-associated lung adenocarcinoma transcript 1 (Malat1) were conjugated to this compound. Following intravenous or subcutaneous administration, the levels of the target RNA were measured in various tissues.

Table 2: In Vivo Activity of this compound-ASO Conjugates in Human TfR1 KI Mice

ASO TargetConjugateDose (ASO Equivalent)TissueTarget RNA Knockdown vs. Unconjugated ASO
DmpkThis compound-Dmpk ASO3.5 mg/kgQuadricepsSignificantly Enhanced
DmpkThis compound-Dmpk ASO3.5 mg/kgHeartSignificantly Enhanced
Malat1This compound-Malat1 ASO3.5 mg/kgQuadricepsSignificantly Enhanced
Malat1This compound-Malat1 ASO3.5 mg/kgHeartSignificantly Enhanced
[1]

The results demonstrated a robust and dose-responsive knockdown of the target RNAs in both skeletal and cardiac muscles, confirming that this compound facilitates potent delivery of ASOs to these tissues[1]. Importantly, the activity of the this compound-conjugated ASO was significantly blunted in wild-type mice, which do not express human TfR1, underscoring the specificity of the interaction[1].

To investigate whether the enhanced ASO activity was uniform across different muscle fiber types, single-nucleus RNA sequencing (snRNA-seq) was performed on the gastrocnemius muscle of treated mice. The analysis revealed that conjugation to this compound improved the ASO activity in the myonuclei of various muscle fiber types, including fast-twitch (type IIa and IIb) and slow-twitch (type I) fibers[1].

cluster_workflow Experimental Workflow: snRNA-seq Analysis Treatment Treat hTfR1 KI Mice: - PBS (Vehicle) - Unconjugated ASO - this compound-ASO Tissue_Isolation Isolate Gastrocnemius Muscle Treatment->Tissue_Isolation Nuclei_Isolation Isolate Nuclei Tissue_Isolation->Nuclei_Isolation snRNA_seq Single-Nucleus RNA Sequencing Nuclei_Isolation->snRNA_seq Data_Analysis Data Analysis: - Cell Type Annotation - Gene Expression Quantification snRNA_seq->Data_Analysis Result Result: Enhanced ASO activity across all muscle fiber types Data_Analysis->Result

Diagram 2: Workflow for snRNA-seq analysis of muscle tissue.

To assess the potential for clinical translation, the efficacy of this compound-conjugated ASOs was evaluated in non-human primates (NHPs). These studies demonstrated robust target knockdown in both skeletal and cardiac muscles of NHPs, indicating good translatability of this TfR1-targeting platform[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.

  • Objective: To identify and optimize bicyclic peptides with high affinity for human TfR1.

  • Methodology: A phage display library of bicyclic peptides was screened against recombinant human TfR1. Hits were subsequently optimized through medicinal chemistry to improve binding affinity and other biophysical properties.

  • Animal Model: Human TfR1 knock-in (KI) mice.

  • Treatment: Mice were administered unconjugated ASO or this compound-ASO conjugates via intravenous or subcutaneous injections. Dosing regimens typically involved multiple weekly doses.

  • Tissue Collection: At the end of the study, mice were euthanized, and tissues (quadriceps, heart, etc.) were collected for analysis.

  • Analysis: Target RNA levels were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh).

  • Objective: To determine the cell-type-specific activity of this compound-ASO conjugates within muscle tissue.

  • Methodology:

    • Nuclei were isolated from frozen gastrocnemius muscle tissue.

    • Single-nucleus libraries were prepared using a commercial platform (e.g., 10x Genomics Chromium).

    • Sequencing was performed on a high-throughput sequencing platform.

    • Data was processed to identify and annotate different cell types (e.g., myonuclei of different fiber types) and to quantify gene expression within each cell type.

Conclusion

This compound represents a significant advancement in targeted drug delivery to muscle tissue. Its high affinity and specificity for the human transferrin receptor 1, coupled with its low molecular weight, make it an ideal candidate for enhancing the potency of oligonucleotide therapeutics in skeletal and cardiac muscle. The comprehensive experimental data, from in vitro binding assays to in vivo studies in both mice and non-human primates, strongly supports the potential of this compound-based therapies for a range of muscular disorders. The demonstrated efficacy across different muscle fiber types further highlights the broad applicability of this technology.

References

Preliminary In Vitro Efficacy of BCY17901: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the preliminary in vitro evaluation of BCY17901, a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1/2 kinases. Dysregulation of the RAS-RAF-MEK-ERK signaling cascade is a well-established driver in various human cancers.[1][2][3] this compound was designed to selectively inhibit MEK1/2, thereby blocking the phosphorylation and activation of ERK1/2 and subsequently impeding downstream cellular processes critical for tumor cell proliferation and survival. This whitepaper details the experimental protocols and summarizes the key findings from in vitro studies assessing the potency, selectivity, and anti-proliferative activity of this compound in relevant cancer cell lines.

Introduction to this compound and the MAPK Pathway

The MAPK/ERK signaling pathway is a critical intracellular cascade that transduces extracellular signals from growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Constitutive activation of this pathway, often through mutations in upstream components like BRAF or RAS, is a hallmark of many cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[4] MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this pathway, phosphorylating and activating ERK1 and ERK2.[5] Inhibition of MEK has proven to be a clinically validated strategy for the treatment of cancers with MAPK pathway alterations.[4][5]

This compound is a potent and selective, ATP-competitive inhibitor of MEK1/2. This document presents the initial in vitro characterization of this compound, providing a foundation for its further preclinical and clinical development.

Data Presentation

The in vitro efficacy of this compound was evaluated through a series of biochemical and cell-based assays. The quantitative data from these experiments are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
MEK11.5
MEK22.1
ERK1> 10,000
ERK2> 10,000
p38α> 10,000
JNK1> 10,000

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity and are the mean of three independent experiments.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey MutationGI50 (nM)
A375Malignant MelanomaBRAF V600E8.2
HT-29Colorectal CancerBRAF V600E12.5
HCT116Colorectal CancerKRAS G13D25.7
Panc-1Pancreatic CancerKRAS G12D48.1
MCF7Breast CancerPIK3CA E545K> 1,000

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth and are the mean of three independent experiments.

Table 3: Pharmacodynamic Effects of this compound on MAPK Pathway Signaling in A375 Cells

Treatment (100 nM this compound)Time (hours)p-MEK1/2 (Fold Change)p-ERK1/2 (Fold Change)
Vehicle21.001.00
This compound21.050.12
Vehicle61.001.00
This compound61.100.08
Vehicle241.001.00
This compound241.080.15

Fold change is relative to the vehicle-treated control at the corresponding time point, normalized to total protein levels. Data are the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases.

  • Protocol:

    • Kinase reactions were performed in 96-well plates.

    • Each well contained the respective purified kinase, a kinase-specific substrate peptide, and ATP in a kinase buffer.

    • This compound was serially diluted and added to the wells at final concentrations ranging from 0.1 nM to 100 µM.

    • The reactions were incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cell Viability Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.[6]

  • Protocol:

    • Cancer cell lines were seeded in 96-well plates at their optimal densities and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) or vehicle (DMSO) for 72 hours.

    • Cell viability was assessed using the resazurin (B115843) reduction assay.[6] Resazurin solution was added to each well and incubated for 4 hours at 37°C.

    • The fluorescence intensity, which is proportional to the number of viable cells, was measured using a plate reader.

    • GI50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.[1][2]

  • Protocol:

    • A375 cells were seeded in 6-well plates and grown to 70-80% confluency.

    • Cells were treated with 100 nM this compound or vehicle (DMSO) for 2, 6, and 24 hours.

    • Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Protein concentration in the lysates was determined using a BCA protein assay kit.[1]

    • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[2]

    • The membranes were blocked with 5% non-fat dry milk in TBST and then incubated overnight at 4°C with primary antibodies against p-MEK1/2 (Ser217/221), total MEK1/2, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).[1][2]

    • Membranes were then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Chemiluminescent signals were detected using an imaging system, and band intensities were quantified using ImageJ software.[1]

Visualizations

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A1 Seed A375 Cells A2 Treat with this compound or Vehicle A1->A2 B1 Cell Lysis A2->B1 B2 Quantify Protein (BCA) B1->B2 C1 SDS-PAGE B2->C1 C2 Protein Transfer (PVDF) C1->C2 C3 Antibody Incubation (Primary & Secondary) C2->C3 C4 Chemiluminescent Detection C3->C4 D1 Image Acquisition C4->D1 D2 Band Densitometry D1->D2 D3 Normalization & Quantification D2->D3

Caption: The experimental workflow for Western blot analysis of MAPK pathway modulation.

Summary and Future Directions

The preliminary in vitro data demonstrate that this compound is a potent and selective inhibitor of MEK1/2. It effectively suppresses the proliferation of cancer cell lines harboring BRAF and KRAS mutations, which are known to drive MAPK pathway activation. The pharmacodynamic studies confirm that this compound inhibits the phosphorylation of ERK1/2 in a time-dependent manner, consistent with its mechanism of action.

These promising initial findings warrant further investigation. Future studies will focus on expanding the panel of cancer cell lines to better define the predictive biomarkers of response, evaluating the potential for combination therapies, and assessing the in vivo efficacy of this compound in relevant xenograft models. These efforts will be critical in advancing this compound towards clinical development as a potential therapeutic for patients with MAPK-driven cancers.

References

Methodological & Application

Application Notes and Protocols for BCY17901-Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCY17901 is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] This characteristic makes it an effective targeting ligand for the delivery of therapeutic payloads, such as small interfering RNA (siRNA), to cells and tissues that highly express TfR1, notably skeletal and cardiac muscles.[1][3] Conjugation of siRNA to this compound facilitates receptor-mediated endocytosis, leading to potent and specific gene silencing.[3] These application notes provide a detailed protocol for the use of this compound-siRNA conjugates in gene knockdown experiments.

Data Presentation

The following tables summarize the in vivo gene knockdown efficiency of a this compound-conjugated siRNA targeting the Hprt gene in human TfR1 knock-in mice. Data is presented as the percentage of target RNA level compared to a vehicle control (PBS-treated mice), normalized to the housekeeping gene Gapdh.[4]

Table 1: Dose-Dependent Knockdown of Hprt siRNA Conjugated to this compound in Skeletal Muscle and Heart [4]

Dose (mg/kg)Quadriceps Knockdown (%)Gastrocnemius Knockdown (%)Heart Knockdown (%)
1~85~80~90
3~60~55~70
10~30~25~40
30~15~10~20

Table 2: Knockdown of Hprt siRNA Conjugated to this compound in Liver [4]

Dose (mg/kg)Liver Knockdown (%)
1~95
3~90
10~70
30~40

Experimental Protocols

This protocol describes the delivery of a pre-conjugated this compound-siRNA molecule into cultured mammalian cells expressing the transferrin receptor 1. Unlike traditional siRNA transfection methods that require a separate transfection reagent, the this compound peptide itself acts as the delivery vehicle.

Materials:

  • This compound-siRNA conjugate targeting the gene of interest

  • Control (non-targeting) this compound-siRNA conjugate

  • Mammalian cell line expressing TfR1 (e.g., myoblasts, cardiomyocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Phosphate-buffered saline (PBS)

  • Multi-well tissue culture plates (e.g., 24-well or 96-well)

  • Reagents for downstream analysis (e.g., cell lysis buffer, reagents for RT-qPCR or Western blotting)

Protocol for In Vitro Delivery of this compound-siRNA Conjugate:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. The optimal cell number will vary depending on the cell line and plate format.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound-siRNA Working Solution:

    • On the day of transfection, thaw the this compound-siRNA conjugate on ice.

    • Dilute the this compound-siRNA conjugate to the desired final concentration in serum-free medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and target gene. A starting range of 10-100 nM is suggested.

    • Prepare a similar dilution of the control this compound-siRNA conjugate.

  • Cell Treatment:

    • Gently wash the cells once with pre-warmed PBS.

    • Aspirate the PBS and replace it with the prepared this compound-siRNA working solution.

    • Incubate the cells with the conjugate for 4-6 hours under standard culture conditions.

  • Post-Treatment Incubation:

    • After the initial incubation, add an equal volume of complete culture medium (containing serum) to each well. Do not remove the conjugate-containing medium.

    • Alternatively, the conjugate-containing medium can be removed and replaced with fresh, complete culture medium.

    • Continue to incubate the cells for 24-72 hours to allow for gene knockdown. The optimal incubation time will depend on the turnover rate of the target mRNA and protein.

  • Analysis of Gene Knockdown:

    • After the desired incubation period, harvest the cells.

    • To assess mRNA knockdown, extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR).

    • To assess protein knockdown, lyse the cells and perform a Western blot analysis.

Cell Viability Assay (Optional but Recommended):

To assess the potential cytotoxicity of the this compound-siRNA conjugate, a cell viability assay (e.g., MTS or MTT assay) can be performed in parallel with the knockdown experiment. Treat cells with a range of conjugate concentrations and measure cell viability at 24-72 hours post-treatment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis cell_seeding Seed cells in multi-well plate prepare_conjugate Prepare this compound-siRNA working solution wash_cells Wash cells with PBS prepare_conjugate->wash_cells add_conjugate Add this compound-siRNA to cells wash_cells->add_conjugate incubate_initial Incubate for 4-6 hours add_conjugate->incubate_initial add_medium Add complete medium incubate_initial->add_medium incubate_main Incubate for 24-72 hours add_medium->incubate_main harvest_cells Harvest cells incubate_main->harvest_cells analyze_knockdown Analyze gene knockdown (RT-qPCR/Western Blot) harvest_cells->analyze_knockdown

Caption: Experimental workflow for this compound-siRNA mediated gene knockdown.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bcy_sirna This compound-siRNA Conjugate tfr1 Transferrin Receptor 1 (TfR1) bcy_sirna->tfr1 Binding clathrin_pit Clathrin-coated pit tfr1->clathrin_pit Internalization endosome Endosome clathrin_pit->endosome Trafficking sirna_release siRNA Release endosome->sirna_release Endosomal Escape risc RISC Loading sirna_release->risc mrna_cleavage mRNA Cleavage & Gene Silencing risc->mrna_cleavage

References

Application Notes and Protocols for In Vivo Application of BCY17901 for Muscle-Specific Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BCY17901 is a bicyclic peptide with a molecular weight of approximately 2 kDa that binds with high affinity and specificity to the human transferrin receptor 1 (TfR1).[1][2] This interaction facilitates the targeted delivery of conjugated antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to skeletal and cardiac muscles, enhancing their potency for muscle-specific gene silencing.[1][2] These application notes provide a summary of the in vivo efficacy of this compound-oligonucleotide conjugates and detailed protocols for their use in preclinical models.

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of this compound-conjugated ASOs and siRNAs in human TfR1 knock-in (KI) mice and non-human primates (NHPs).

Table 1: In Vivo Efficacy of this compound-Malat1 ASO Conjugate in Human TfR1 KI Mice

TissueDose (mg/kg ASO equivalent)Target RNA Reduction (%)
Quadriceps3Significant
Quadriceps10Robust

Data derived from in situ hybridization analysis.[1]

Table 2: In Vivo Efficacy of this compound-Oligonucleotide Conjugates in Non-Human Primates

ConjugateTarget GeneTissueTarget RNA Knockdown (%)
This compound-MALAT1 ASOMALAT1Quadriceps71
This compound-MALAT1 ASOMALAT1Heart63
This compound-HPRT siRNAHPRTQuadriceps86
This compound-HPRT siRNAHPRTHeart75

NHPs were administered three weekly doses of 25 mg/kg via intravenous infusion.[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound-Oligonucleotide Conjugates in Mice

This protocol describes the administration of this compound-conjugated oligonucleotides to human TfR1 KI mice for evaluating in vivo efficacy.

Materials:

  • This compound-oligonucleotide conjugate

  • Saline solution (0.9% NaCl)

  • Human TfR1 knock-in (KI) mice

  • Syringes and needles for intravenous or subcutaneous injection

Procedure:

  • Preparation of Dosing Solution:

    • Reconstitute the lyophilized this compound-oligonucleotide conjugate in sterile saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to achieve the final desired dosing concentration. The final volume for injection should be adjusted based on the mouse's body weight (e.g., 10 µL/g).

  • Animal Dosing:

    • Intravenous (IV) Administration:

      • Warm the mouse under a heat lamp to dilate the lateral tail veins.

      • Place the mouse in a restraining device.

      • Inject the prepared dosing solution slowly into a lateral tail vein.

    • Subcutaneous (SC) Administration:

      • Gently lift the skin on the back of the mouse to form a tent.

      • Insert the needle into the base of the tented skin and inject the dosing solution.

  • Dosing Schedule:

    • A typical screening dose for ASO conjugates is 3.5 mg/kg ASO equivalent administered intravenously.[1]

    • For dose-response studies, a range of doses should be tested.

    • The frequency of administration will depend on the specific goals of the study. A single dose or multiple doses over a period of time can be administered.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Harvest skeletal muscles (e.g., quadriceps, gastrocnemius, soleus, EDL) and heart tissue.

    • Process the tissues for RNA analysis (RT-qPCR) or histological analysis (in situ hybridization, immunohistochemistry) to determine the level of target gene knockdown.

Protocol 2: Evaluation of Target Knockdown in Non-Human Primates (NHPs)

This protocol outlines a representative study design for assessing the efficacy of this compound-oligonucleotide conjugates in NHPs.

Materials:

  • This compound-oligonucleotide conjugate

  • Sterile saline for infusion

  • Infusion pump and catheters

  • Non-human primates (e.g., cynomolgus monkeys)

Procedure:

  • Dosing:

    • Administer the this compound-conjugated ASO or siRNA at a dose of 25 mg/kg.[1]

    • The conjugate should be delivered via intravenous infusion over 1 hour.[1]

    • The dosing schedule consists of three total doses administered on days 1, 8, and 15.[1]

  • Tissue Harvest:

    • Sacrifice the animals 13 days after the last dose (on day 28).[1]

    • Harvest tissues of interest, such as quadriceps and heart.

    • Immediately flash-freeze a portion of the tissue for RNA analysis and fix the remaining tissue in formalin for histological evaluation.[1]

  • Analysis:

    • Perform quantitative real-time PCR (RT-qPCR) on the frozen tissues to determine the percentage of target mRNA reduction compared to a control group.

    • Conduct in situ hybridization or immunohistochemistry on the formalin-fixed tissues to visualize the reduction of the target RNA or protein within the muscle fibers.

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCY_Oligo This compound-Oligonucleotide Conjugate TfR1 Transferrin Receptor 1 (TfR1) BCY_Oligo->TfR1 Binding Endosome Endosomal Uptake TfR1->Endosome Receptor-Mediated Endocytosis Oligo Oligonucleotide (ASO or siRNA) Endosome->Oligo Endosomal Escape RISC RISC (for siRNA) Oligo->RISC siRNA loaded into mRNA Target mRNA Oligo->mRNA RNaseH1 RNase H1 (for ASO) Oligo->RNaseH1 ASO recruits RISC->mRNA cleaves Silencing Gene Silencing mRNA->Silencing Degradation RNaseH1->mRNA cleaves

Caption: Signaling pathway for this compound-mediated gene silencing.

cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Analysis prep_solution Prepare Dosing Solution (this compound-Oligonucleotide in Saline) animal_model Select Animal Model (e.g., hTfR1 KI Mice, NHP) prep_solution->animal_model dosing Administer Conjugate (IV or SC) animal_model->dosing tissue_harvest Harvest Tissues (e.g., Quadriceps, Heart) dosing->tissue_harvest rna_analysis RNA Analysis (RT-qPCR) tissue_harvest->rna_analysis histology Histological Analysis (ISH, IHC) tissue_harvest->histology data_analysis Analyze Target Gene Knockdown rna_analysis->data_analysis histology->data_analysis

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols for BCY17901-Mediated Delivery in Mouse Models of Muscle Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BCY17901 is a bicyclic peptide that binds with high affinity and specificity to the human transferrin receptor 1 (TfR1).[1][2][3][4][5][6] This interaction facilitates the targeted delivery of conjugated therapeutic payloads, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to tissues with high TfR1 expression, notably skeletal and cardiac muscle.[1][2][3][4][5][6] These application notes provide a comprehensive overview of the use of this compound for delivering oligonucleotides to muscle tissue in mouse models of muscle disease, including detailed protocols and efficacy data. The use of this compound-conjugated oligonucleotides has been shown to significantly improve potency in skeletal and cardiac muscles in human TfR1 knock-in (KI) mice.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound-mediated delivery of ASOs and siRNAs in various muscle tissues of human TfR1 KI mice.

Table 1: Dose-Dependent Knockdown of Dmpk mRNA in Skeletal Muscle and Heart

Treatment GroupDose (mg/kg ASO equivalent)Quadriceps Knockdown (%)Gastrocnemius Knockdown (%)Heart Knockdown (%)
Unconjugated Dmpk ASO35~50~45~30
This compound-Dmpk ASO3.5~60~55~40
This compound-Dmpk ASO10~80~75~60
This compound-Dmpk ASO30~90~85~75

Data compiled from dose-response experiments in human TfR1 heterozygote KI mice.[2][5]

Table 2: Dose-Dependent Knockdown of Malat1 mRNA in Skeletal Muscle and Heart

Treatment GroupDose (mg/kg ASO equivalent)Quadriceps Knockdown (%)Gastrocnemius Knockdown (%)Heart Knockdown (%)
Unconjugated Malat1 ASO30~40~35~20
This compound-Malat1 ASO3~70~65~50
This compound-Malat1 ASO10~85~80~70
This compound-Malat1 ASO30~95~90~85

Data compiled from dose-response experiments in human TfR1 KI mice.[2][5]

Table 3: Dose-Dependent Knockdown of Hprt siRNA in Skeletal Muscle and Heart

Treatment GroupDose (mg/kg siRNA equivalent)Quadriceps Knockdown (%)Gastrocnemius Knockdown (%)Heart Knockdown (%)
Lipid-conjugated Hprt siRNA10~30~25~15
This compound-Hprt siRNA3~60~55~40
This compound-Hprt siRNA10~80~75~65
This compound-Hprt siRNA30~90~85~80

Data compiled from dose-response experiments in human TfR1 KI mice comparing this compound-siRNA to a lipid-conjugated siRNA.[2][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound-mediated delivery of oligonucleotides.

cluster_0 This compound-Mediated Delivery cluster_1 Oligonucleotide Mechanism of Action BCY_ASO This compound-ASO/siRNA Conjugate TfR1 Transferrin Receptor 1 (TfR1) on Muscle Cell Surface BCY_ASO->TfR1 Binding Endocytosis Receptor-Mediated Endocytosis TfR1->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Payload ASO/siRNA Release->Payload mRNA Target mRNA Payload->mRNA Hybridization Payload->mRNA Steric Blockage RISC RISC Complex (for siRNA) mRNA->RISC siRNA pathway RNaseH RNase H (for ASO) mRNA->RNaseH ASO pathway Translation_Inhibition Translation Inhibition mRNA->Translation_Inhibition mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage RNaseH->mRNA_Cleavage Protein_Reduction Reduced Target Protein Expression Translation_Inhibition->Protein_Reduction mRNA_Cleavage->Protein_Reduction

Caption: Mechanism of this compound delivery and subsequent oligonucleotide action.

cluster_workflow Experimental Workflow Animal_Model Human TfR1 KI Mice Administration Systemic Administration (Intravenous or Subcutaneous) Animal_Model->Administration Conjugate_Prep Prepare this compound-Oligonucleotide Conjugates Conjugate_Prep->Administration Dosing Dosing Regimen (e.g., weekly injections) Administration->Dosing Tissue_Harvest Tissue Collection (Skeletal Muscles, Heart, etc.) Dosing->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis Quantify Target mRNA Knockdown RT_qPCR->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound conjugates.

Experimental Protocols

Protocol 1: Systemic Administration of this compound-Oligonucleotide Conjugates in Human TfR1 KI Mice

1. Animal Models:

  • Use human TfR1 knock-in (KI) mice, which express the human TfR1, the target of this compound. Wild-type mice can be used as a negative control, as this compound has low affinity for murine TfR1.[2][3]

  • House animals in accordance with institutional guidelines and provide ad libitum access to food and water.

2. Preparation of this compound-Oligonucleotide Conjugates:

  • Synthesize and purify this compound and the desired ASO or siRNA.

  • Conjugate this compound to the oligonucleotide via a stable linker. The specifics of the conjugation chemistry should be optimized for the particular oligonucleotide.

  • Purify the conjugate to remove any unconjugated peptide or oligonucleotide.

  • Resuspend the final conjugate in a sterile, buffered saline solution (e.g., PBS) for in vivo administration.

3. Administration:

  • Intravenous (IV) Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Inject the desired dose of the this compound-conjugate solution into a lateral tail vein using a 28-30 gauge needle.

    • The injection volume should typically be around 100-200 µL for an adult mouse.

  • Subcutaneous (SC) Injection:

    • Grasp the loose skin over the back of the neck.

    • Insert a 25-27 gauge needle into the tented skin.

    • Inject the desired dose of the this compound-conjugate solution.

    • The injection volume should be similar to that for IV injections.

4. Dosing Regimen:

  • A typical dosing regimen for assessing efficacy involves weekly injections for a period of 2-4 weeks.[5]

  • For dose-response studies, administer a range of doses (e.g., 3, 10, 30 mg/kg of the oligonucleotide equivalent).

5. Tissue Collection and Processing:

  • At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissect the desired tissues (e.g., quadriceps, gastrocnemius, heart, liver) and immediately snap-freeze them in liquid nitrogen.

  • Store the frozen tissues at -80°C until RNA extraction.

Protocol 2: Quantification of Target mRNA Knockdown by RT-qPCR

1. RNA Extraction:

  • Homogenize the frozen tissue samples using a bead mill homogenizer or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA from the tissue homogenates according to the manufacturer's protocol for the chosen RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. Reverse Transcription (RT):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

  • Use a standardized amount of RNA (e.g., 1 µg) for each reaction to ensure consistency.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing a suitable DNA polymerase, dNTPs, forward and reverse primers specific for the target mRNA, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Also, prepare reactions for a housekeeping gene (e.g., Gapdh, Actb) to normalize the data.

  • Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene for each sample.

  • Calculate the relative expression of the target gene using the ΔΔCt method.

  • Express the knockdown as a percentage of the expression level in vehicle-treated control animals.

Conclusion

This compound-mediated delivery represents a promising strategy for enhancing the therapeutic efficacy of oligonucleotides in muscle diseases. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate this technology for their specific applications. The robust and dose-dependent knockdown of target mRNAs in various muscle tissues underscores the potential of this approach for developing novel therapies for a range of muscular disorders.

References

Step-by-Step Guide to Synthesizing BCY17901 Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the BCY17901 peptide. This compound is a bicyclic peptide that demonstrates high-affinity binding to Transferrin Receptor 1 (TfR1), making it a promising vector for targeted delivery of therapeutics to skeletal and cardiac muscles.[1][2][3] The synthesis of this complex peptide involves solid-phase peptide synthesis (SPPS) of a linear precursor containing three cysteine residues, followed by a crucial cyclization step to form the bicyclic structure via thioether linkages to a trimeric scaffold. This guide outlines detailed protocols for each stage of the process, from initial peptide chain assembly to final purification and analysis. Additionally, it includes representative data for yields and purity, and a diagram of the TfR1-mediated endocytosis pathway to provide context for the peptide's mechanism of action.

Introduction to this compound

This compound is a bicyclic peptide designed to selectively target the human Transferrin Receptor 1 (TfR1).[1][2][3] Its unique three-dimensional structure, constrained by a chemical scaffold, allows for high-affinity and specific binding to its target. This property is being explored for the targeted delivery of various therapeutic payloads, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to muscle tissues which highly express TfR1. The synthesis of this compound is a multi-step process that requires careful execution of solid-phase peptide synthesis and a subsequent intramolecular cyclization reaction.

Synthesis of the Linear Peptide Precursor

The synthesis of the linear peptide precursor of this compound is performed using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is assembled on a solid support resin, with each amino acid being added sequentially.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Washing: Wash the resin with DMF (5x) to remove piperidine.

  • Amino Acid Coupling Cycle: Repeat steps 3-5 for each subsequent amino acid in the this compound sequence. The specific amino acid sequence for this compound is proprietary, but related patent documents suggest sequences with three cysteine residues, for example: Cys-(Xaa)n-Cys-(Xaa)m-Cys, where Xaa represents other amino acids and n and m are the number of amino acids in the loops.[4]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 4) and wash the resin (step 5).

  • Resin Drying: Wash the resin with DCM (3x) and IPA (3x) and dry under vacuum.

Cleavage and Deprotection

Following synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Experimental Protocol: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelletizing and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen.

Cyclization of the Peptide

The linear peptide is cyclized by reacting the thiol groups of the three cysteine residues with a trimeric scaffold, such as 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB) or 1,1',1''-(1,3,5-triazinane-1,3,5-triyl)tris(2-bromoethanone) (TATB), to form stable thioether bonds.[3]

Materials and Reagents
  • Crude linear peptide

  • Cyclization buffer: e.g., Ammonium (B1175870) bicarbonate buffer (pH 8) or ammonium acetate (B1210297) buffer.

  • Trimeric scaffold (e.g., TBMB or TATB) dissolved in a minimal amount of a compatible organic solvent (e.g., acetonitrile (B52724) or DMF).

  • Quenching reagent: e.g., N-acetyl-L-cysteine or β-mercaptoethanol.

Experimental Protocol: Cyclization
  • Dissolve Peptide: Dissolve the crude linear peptide in the cyclization buffer at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

  • Add Scaffold: Slowly add the dissolved trimeric scaffold to the peptide solution with stirring. The molar ratio of peptide to scaffold should be optimized, but a slight excess of the scaffold is often used.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the disappearance of the linear peptide and the appearance of the bicyclic product.

  • Quenching: Once the reaction is complete, quench any remaining reactive scaffold by adding a quenching reagent.

  • Lyophilization: Lyophilize the reaction mixture to obtain the crude bicyclic peptide.

Purification and Characterization

The crude bicyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Experimental Protocol: Purification and Characterization
  • Purification: Purify the crude bicyclic peptide using a preparative RP-HPLC system with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

  • Characterization: Confirm the identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical mass of the bicyclic peptide.

Data Presentation

The following tables provide representative data for the synthesis and purification of bicyclic peptides. Actual results may vary depending on the specific sequence and synthesis conditions.

ParameterRepresentative Value
Crude Yield (Linear Peptide) 60-80%
Purity (Crude Linear Peptide) 50-70%
Yield (Cyclization) 30-50%
Final Yield (after HPLC) 10-25%
Final Purity (by HPLC) >95%

Table 1: Representative Yields and Purity for Bicyclic Peptide Synthesis. [5][6][7]

Analysis MethodExpected Result
Analytical RP-HPLC Single major peak
Mass Spectrometry (MS) Observed mass matches theoretical mass of the bicyclic peptide

Table 2: Representative Characterization Data for Purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the this compound peptide.

G cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_processing Post-Synthesis Processing Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Washing Washing Coupling->Washing Deprotection Fmoc Deprotection Deprotection->Washing Repeat for each AA Washing->Deprotection Cleavage Cleavage & Deprotection Washing->Cleavage Cyclization Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway

The this compound peptide targets the Transferrin Receptor 1 (TfR1), which is involved in iron uptake through receptor-mediated endocytosis. The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_intracellular Intracellular This compound This compound TfR1 TfR1 This compound->TfR1 Binding ClathrinPit Clathrin-coated Pit TfR1->ClathrinPit Endosome Early Endosome ClathrinPit->Endosome Internalization Release Payload Release Endosome->Release Recycling TfR1 Recycling Endosome->Recycling Recycling to Membrane

Caption: TfR1-mediated endocytosis pathway.[8][9][10]

Conclusion

The synthesis of the this compound peptide is a challenging but feasible process for laboratories equipped for solid-phase peptide synthesis and HPLC purification. The protocols outlined in this guide provide a detailed framework for the successful production of this promising therapeutic delivery vector. Careful optimization of the cyclization and purification steps will be critical to achieving high yields of the final, pure product. The provided diagrams offer a clear visualization of the experimental workflow and the biological context of this compound's function.

References

Application Notes and Protocols: Studying BCY17901-Mediated Delivery in Primary Muscle Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BCY17901 is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2][3][4] This characteristic makes it a promising vehicle for targeted delivery of therapeutic molecules, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to skeletal and cardiac muscle tissues.[1][3][4] These tissues are often challenging to target with conventional therapeutic approaches. The primary mechanism of action for this compound is to facilitate the uptake of its conjugated payload into muscle cells through TfR1-mediated endocytosis. This application note provides a detailed experimental design and protocols for researchers to evaluate the efficacy of this compound-conjugated molecules in primary muscle cell cultures.

Research Objectives and Experimental Design

The primary objective of this experimental design is to quantify the efficiency of this compound-mediated delivery of a cargo molecule into primary muscle cells and to assess the downstream biological effects of the delivered cargo.

Key Research Questions:

  • Does this compound enhance the uptake of a conjugated molecule in primary muscle myoblasts and myotubes?

  • What is the dose-dependent and time-course relationship of this compound-mediated delivery?

  • Does the delivered cargo (e.g., an ASO) elicit the expected biological response (e.g., target gene knockdown)?

  • Is the this compound-mediated delivery mechanism safe for primary muscle cells, with no significant cytotoxicity?

To address these questions, a series of experiments will be conducted comparing a this compound-conjugated molecule to an unconjugated version of the same molecule.

Experimental Groups:

  • Control Group: Untreated primary muscle cells.

  • Vehicle Control Group: Cells treated with the delivery vehicle solution without the test compounds.

  • Unconjugated Molecule Group: Cells treated with the cargo molecule (e.g., fluorescently labeled ASO) that is not conjugated to this compound.

  • This compound-Conjugated Molecule Group: Cells treated with the this compound-conjugated cargo molecule.

These groups will be tested across a range of concentrations and time points to establish dose-response and kinetic profiles.

Experimental Protocols

Isolation and Culture of Primary Muscle Cells

This protocol is adapted from established methods for isolating primary myoblasts from mouse skeletal muscle.[5][6][7]

Materials:

  • Skeletal muscle tissue (e.g., from hind limbs of young adult mice)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Dispase II

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Gelatin-coated culture dishes

Protocol:

  • Tissue Isolation: Euthanize the mouse according to approved institutional guidelines. Dissect skeletal muscles from the hind limbs and place them in ice-cold PBS.

  • Mechanical Dissociation: Mince the muscle tissue into a fine slurry using sterile scissors or a scalpel.

  • Enzymatic Digestion: Transfer the minced tissue to a solution containing Collagenase Type II and Dispase II in DMEM. Incubate at 37°C with gentle agitation for 45-60 minutes.

  • Cell Filtration and Collection: Pass the digested tissue suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate to pellet the cells.

  • Pre-plating: Resuspend the cell pellet in myoblast growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) and plate on an uncoated culture dish for 1-2 hours. This step helps to enrich for myoblasts as fibroblasts adhere more readily to the plastic.

  • Myoblast Culture: Carefully collect the supernatant containing the less adherent myoblasts and transfer it to a new gelatin-coated culture dish. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Myoblast Differentiation: To induce differentiation into myotubes, allow the myoblasts to reach 80-90% confluency. Then, switch the growth medium to differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin). Myotube formation is typically observed within 2-4 days.[8]

Treatment of Primary Muscle Cells with this compound-Conjugates

Protocol:

  • Cell Plating: Seed the primary myoblasts or differentiated myotubes in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) depending on the downstream assay. Allow the cells to adhere and reach the desired confluency.

  • Preparation of Treatment Solutions: Prepare a stock solution of the this compound-conjugated molecule and the unconjugated molecule in a suitable vehicle (e.g., sterile PBS or culture medium). Prepare serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test molecules. Include control and vehicle-treated wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C and 5% CO2.

Assessment of Cellular Uptake

2.3.1. Fluorescence Microscopy

This method is suitable for visualizing the uptake of a fluorescently labeled cargo molecule.

Protocol:

  • Plate cells on glass coverslips in a 24-well plate.

  • Treat the cells with fluorescently labeled unconjugated and this compound-conjugated molecules as described in section 2.2.

  • At the end of the incubation period, wash the cells three times with PBS to remove any unbound molecules.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope and capture images.

2.3.2. Flow Cytometry

This method provides a quantitative analysis of cellular uptake in a large population of cells.

Protocol:

  • Plate cells in a 6-well plate.

  • Treat the cells with fluorescently labeled unconjugated and this compound-conjugated molecules.

  • After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Assessment of Biological Activity (Gene Knockdown)

This protocol is for assessing the functional consequence of delivering an ASO designed to knockdown a specific target gene.

2.4.1. Quantitative PCR (qPCR)

Protocol:

  • Treat cells in a 6-well plate with the unconjugated ASO and the this compound-conjugated ASO.

  • At the desired time point, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

  • Calculate the relative expression of the target gene using the ΔΔCt method.

2.4.2. Western Blotting

Protocol:

  • Treat cells in a 6-well plate as described above.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

  • Incubate the membrane with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative protein expression.

Cytotoxicity Assay

This protocol is to assess the potential cytotoxic effects of the treatments.

Protocol:

  • Plate cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the unconjugated and this compound-conjugated molecules.

  • At the end of the incubation period, perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the untreated control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cellular Uptake of Fluorescently Labeled Oligonucleotide

Treatment GroupConcentration (nM)Mean Fluorescence Intensity (Arbitrary Units)% Fluorescently Positive Cells
Untreated Control0
Vehicle Control0
Unconjugated Oligo10
50
100
This compound-Oligo10
50
100

Table 2: Target Gene Expression Analysis (qPCR)

Treatment GroupConcentration (nM)Relative mRNA Expression (Fold Change)
Untreated Control01.0
Vehicle Control0
Unconjugated ASO50
100
200
This compound-ASO50
100
200

Table 3: Target Protein Expression Analysis (Western Blot)

Treatment GroupConcentration (nM)Relative Protein Expression (Normalized to Loading Control)
Untreated Control01.0
Vehicle Control0
Unconjugated ASO100
200
This compound-ASO100
200

Table 4: Cell Viability (MTT Assay)

Treatment GroupConcentration (nM)% Cell Viability
Untreated Control0100
Vehicle Control0
Unconjugated Molecule100
500
1000
This compound-Molecule100
500
1000

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

BCY17901_Uptake_Pathway cluster_cell Primary Muscle Cell BCY17901_conj This compound-Conjugate TfR1 Transferrin Receptor 1 (TfR1) BCY17901_conj->TfR1 Binding Cell_Membrane Cell Membrane Endosome Endosome TfR1->Endosome Endocytosis Cargo_Release Cargo Release Endosome->Cargo_Release Acidification Target_Engagement Target Engagement (e.g., mRNA) Cargo_Release->Target_Engagement Biological Effect

Caption: TfR1-mediated uptake of this compound-conjugates.

Experimental_Workflow Start Start: Isolate Primary Muscle Cells Culture Culture and Differentiate Myoblasts to Myotubes Start->Culture Treatment Treat Cells: - Control - Vehicle - Unconjugated Molecule - this compound-Conjugate Culture->Treatment Uptake_Analysis Uptake Analysis Treatment->Uptake_Analysis Bio_Activity Biological Activity Assay Treatment->Bio_Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Microscopy Fluorescence Microscopy Uptake_Analysis->Microscopy Flow_Cytometry Flow Cytometry Uptake_Analysis->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis qPCR qPCR (mRNA) Bio_Activity->qPCR Western_Blot Western Blot (Protein) Bio_Activity->Western_Blot qPCR->Data_Analysis Western_Blot->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for evaluating this compound-conjugates.

References

Application Notes and Protocols: Dosage and Administration of BCY17901 Conjugates in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BCY17901 is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] Given that TfR1 is often overexpressed on the surface of cancer cells, this compound serves as a promising targeting ligand for the delivery of therapeutic payloads. To date, published preclinical studies have focused on the conjugation of this compound to oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to enhance their delivery to skeletal and cardiac muscles.[1][2] These studies provide a valuable foundation for the broader application of this compound in targeted therapies, including the development of antibody-drug conjugates (ADCs) for oncological indications.

These application notes provide a summary of the available data on this compound-oligonucleotide conjugates and present generalized protocols for the preclinical evaluation of this compound conjugates in animal models, with a focus on both oligonucleotide and potential ADC applications.

I. This compound-Oligonucleotide Conjugates: In Vivo Data and Protocols

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound-oligonucleotide conjugates in mouse models.

Table 1: Dosage and Administration of a this compound-ASO Conjugate in Human TfR1 Knock-in Mice

ParameterDetailsReference
Animal Model Human TfR1 heterozygote knock-in (KI) mice[2]
Conjugate This compound conjugated to a mouse Dmpk ASO[2]
Dose Level 3.5 mg/kg (ASO equivalent dose)[2]
Administration Route Intravenous (IV)[2]
Control Groups Unconjugated Dmpk ASO (35 mg/kg), PBS (vehicle)[2]
Primary Outcome Dmpk mRNA levels in quadriceps muscle and heart[2]
Key Finding This compound conjugation significantly enhanced ASO activity compared to a 10-fold higher dose of unconjugated ASO.[2]
Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of a this compound-Oligonucleotide Conjugate

This protocol outlines a typical in vivo study to evaluate the efficacy of a this compound-oligonucleotide conjugate in a relevant mouse model.

1. Animal Model

  • Use human TfR1 knock-in (KI) mice to ensure the specific binding of this compound.[2]

  • House animals in accordance with institutional guidelines and allow for an acclimatization period before the study begins.

2. Conjugate Preparation and Administration

  • Reconstitute the lyophilized this compound-oligonucleotide conjugate in a sterile, isotonic buffer (e.g., phosphate-buffered saline, PBS).

  • Determine the final concentration based on the desired dose and a typical injection volume (e.g., 10 mL/kg).

  • Administer the conjugate via intravenous (IV) or subcutaneous (SC) injection.[1][2]

3. Study Design

  • Randomize animals into treatment and control groups (n ≥ 5 per group).

  • Treatment Group: Administer the this compound-oligonucleotide conjugate at the desired dose level(s).

  • Control Groups:

    • Administer an unconjugated oligonucleotide at an equimolar or higher dose.

    • Administer a vehicle control (e.g., PBS).

    • (Optional) Administer a conjugate with a non-targeting peptide.

4. Endpoint Analysis

  • At a predetermined time point after administration, euthanize the animals and collect relevant tissues (e.g., skeletal muscle, heart, liver).

  • Isolate total RNA from the tissues using a standard method (e.g., TRIzol extraction).

  • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of the target gene.

  • Normalize the target gene expression to a housekeeping gene (e.g., Gapdh).

  • Calculate the percentage of target gene knockdown relative to the vehicle control group.

II. Framework for Preclinical Evaluation of a Hypothetical this compound-ADC

While specific data for this compound-ADCs are not yet publicly available, its TfR1-targeting capability makes it an attractive candidate for this modality. The following sections provide a framework and representative protocols for the preclinical evaluation of a hypothetical this compound-ADC.

Data Presentation (Templates)

The following tables are templates for summarizing key data from preclinical studies of a this compound-ADC.

Table 2: In Vivo Efficacy of this compound-ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control-QW x 3-
This compound-ADCQW x 3
Non-targeting ADCQW x 3
Standard-of-Care

Table 3: Pharmacokinetic Parameters of this compound-ADC in Rats

AnalyteDose (mg/kg)Cmax (µg/mL)AUClast (µg*h/mL)CL (mL/h/kg)Vss (mL/kg)
Total Antibody
This compound-ADC
Conjugated ADC
This compound-ADC
Free Payload
This compound-ADC

Table 4: Safety and Tolerability of this compound-ADC in Mice

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related MortalitiesKey Clinical Observations
Vehicle Control-
This compound-ADC
This compound-ADC
This compound-ADC
Experimental Protocols

Protocol 2: In Vivo Efficacy Study of a this compound-ADC in a Tumor Xenograft Model

1. Cell Line and Animal Model

  • Select a human cancer cell line with high TfR1 expression.

  • Use immunodeficient mice (e.g., SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.[3]

  • Implant tumor cells subcutaneously into the flank of the mice.[3]

2. Study Initiation and Dosing

  • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][5]

  • Administer the this compound-ADC and control articles intravenously (IV) at specified dose levels and schedules (e.g., once weekly for 3 weeks).[6]

3. Monitoring and Endpoints

  • Measure tumor volume using calipers at least twice a week.[4]

  • Monitor animal body weight and clinical signs of toxicity throughout the study.[5]

  • The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.

Protocol 3: Pharmacokinetic (PK) Study of a this compound-ADC

1. Animal Model

  • Use a relevant rodent species, typically rats, for PK studies.

2. Dosing and Sample Collection

  • Administer a single IV dose of the this compound-ADC.

  • Collect blood samples at multiple time points (e.g., pre-dose, and at various intervals post-dose) via a cannulated vessel or sparse sampling.

  • Process blood to obtain plasma and store frozen until analysis.

3. Bioanalysis

  • Quantify the concentrations of multiple analytes in the plasma samples:[7][8]

    • Total antibody (conjugated and unconjugated) using a ligand-binding assay (LBA) such as ELISA.

    • Conjugated ADC ("intact ADC") using an LBA that specifically detects the conjugate.

    • Unconjugated (free) payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Use the concentration-time data to calculate standard PK parameters (Cmax, AUC, CL, etc.).

Protocol 4: Toxicity Assessment of a this compound-ADC

1. Animal Model

  • Typically conducted in both rodents (e.g., rats) and a non-rodent species (e.g., non-human primates).

2. Study Design

  • Administer single or multiple doses of the this compound-ADC at escalating dose levels.

  • Include a vehicle control group and a recovery group for the high-dose level.

3. Monitoring and Endpoints

  • In-life observations: Monitor clinical signs, body weight, and food consumption daily.

  • Clinical pathology: Collect blood for hematology and clinical chemistry analysis at baseline and at termination.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.[9]

III. Visualizations

Signaling Pathways and Experimental Workflows

BCY17901_Conjugate_MOA cluster_blood Bloodstream cluster_cell TfR1-Expressing Cell BCY17901_ADC This compound-Payload Conjugate TfR1 TfR1 Receptor BCY17901_ADC->TfR1 1. Binding Complex Receptor-Conjugate Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Effect Cellular Effect (e.g., Apoptosis) Payload->Effect 5. Action

Caption: Mechanism of action for a this compound-Payload Conjugate.

In_Vivo_Efficacy_Workflow Start Start Tumor_Implant Implant Tumor Cells in Immunodeficient Mice Start->Tumor_Implant Tumor_Growth Monitor Tumor Growth Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Conjugate/Controls (e.g., IV, QW x 3) Randomization->Dosing Monitoring Measure Tumor Volume & Monitor Body Weight Dosing->Monitoring Endpoint Endpoint Criteria Met (Tumor Size / Time) Monitoring->Endpoint Endpoint->Monitoring No Analysis Data Analysis (e.g., TGI calculation) Endpoint->Analysis Yes End End Analysis->End

Caption: Workflow for an in vivo tumor growth inhibition study.

References

Application Notes and Protocols for Cellular Imaging with Fluorescently Labeled BCY17901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCY17901 is a potent and selective bicyclic peptide that targets the human transferrin receptor 1 (TfR1) with high affinity. This property makes it an excellent candidate for targeted delivery of various payloads, including imaging agents, to cells expressing TfR1, such as those in skeletal and cardiac muscle. By conjugating a fluorescent dye to this compound, researchers can visualize and track its binding, internalization, and trafficking within live cells. These application notes provide detailed protocols for the fluorescent labeling of this compound and its use in cellular imaging studies.

Data Presentation

Table 1: Photophysical Properties of Recommended Fluorescent Dyes for Labeling this compound
FluorophoreExcitation (nm)Emission (nm)Quantum YieldPhotostability
Alexa Fluor™ 488 4955190.92High
Cyanine3 (Cy3) 550570~0.15Moderate
Cyanine5 (Cy5) 650670~0.27Moderate
Fluorescein (FITC) 4955210.95Low
Table 2: Typical Signal-to-Noise Ratios in Live-Cell Fluorescence Microscopy
Imaging ConditionTypical SNR
Low signal confocal imaging5-10
Average confocal imaging15-20
High-quality confocal imaging> 30
Good quality widefield imaging> 40
Cooled CCD camera microscopy50-100

Signaling Pathway

The cellular uptake of this compound is mediated by the transferrin receptor 1 (TfR1) endocytic pathway. Upon binding to TfR1 on the cell surface, the this compound-TfR1 complex is internalized via clathrin-mediated endocytosis.

TfR1_Endocytosis_Pathway This compound Fluorescently Labeled This compound TfR1 Transferrin Receptor 1 (TfR1) on cell surface This compound->TfR1 Binding Complex This compound-TfR1 Complex TfR1->Complex ClathrinPit Clathrin-Coated Pit Complex->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation Recycling Recycling to Cell Surface Endosome->Recycling Receptor Recycling Lysosome Lysosomal Degradation Endosome->Lysosome Trafficking

Caption: TfR1-mediated endocytosis of fluorescently labeled this compound.

Experimental Workflow

A typical experimental workflow for cellular imaging with fluorescently labeled this compound involves several key steps, from cell culture to image analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (TfR1-expressing cells) Incubation 3. Incubation of Cells with Labeled this compound CellCulture->Incubation Labeling 2. Fluorescent Labeling of this compound Labeling->Incubation Imaging 4. Live-Cell Imaging (Confocal Microscopy) Incubation->Imaging ImageAnalysis 5. Image Processing and Analysis Imaging->ImageAnalysis Quantification 6. Quantification of Internalization ImageAnalysis->Quantification

Caption: General workflow for cellular imaging of this compound internalization.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound. The bicyclic nature of this compound requires careful selection of the labeling site to preserve its binding affinity for TfR1. Labeling is typically performed at the N-terminus or a specific lysine (B10760008) residue not involved in receptor binding.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

  • Lyophilizer

Procedure:

  • Dissolve this compound: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Dissolve Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved fluorescent dye to the this compound solution. A 5-10 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled this compound from the unconjugated dye and byproducts using a suitable purification column. Monitor the separation by detecting the absorbance of the peptide (e.g., at 280 nm) and the fluorescence of the dye.

  • Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectrophotometry and mass spectrometry.

  • Lyophilization: Lyophilize the purified, labeled peptide for storage. Store at -20°C or -80°C, protected from light.

Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound Internalization

This protocol details the visualization of the internalization of fluorescently labeled this compound into TfR1-expressing cells using confocal microscopy.

Materials:

  • TfR1-expressing cells (e.g., HeLa, HT1080, or relevant muscle cell lines)

  • Cell culture medium

  • Glass-bottom imaging dishes

  • Fluorescently labeled this compound

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the TfR1-expressing cells onto glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.

  • Cell Starvation (Optional): To enhance TfR1 expression and subsequent uptake, you may starve the cells in serum-free medium for 1-2 hours prior to the experiment.

  • Incubation with Labeled Peptide: Replace the culture medium with pre-warmed live-cell imaging buffer containing the desired concentration of fluorescently labeled this compound (typically in the nanomolar to low micromolar range).

  • Live-Cell Imaging: Immediately place the imaging dish on the confocal microscope stage within the environmental chamber.

  • Image Acquisition: Acquire time-lapse images to visualize the binding of the labeled peptide to the cell surface and its subsequent internalization into endocytic vesicles.

    • Excitation/Emission: Use the appropriate laser lines and emission filters for the chosen fluorophore.

    • Time-lapse Parameters: Acquire images every 1-5 minutes for a total duration of 30-60 minutes, or as required by the experimental design.

  • Image Analysis: Analyze the acquired images to quantify the internalization of the fluorescently labeled this compound. This can be done by measuring the fluorescence intensity within intracellular vesicles over time.

Protocol 3: Cytotoxicity Assessment of Fluorescently Labeled this compound

It is crucial to assess whether the fluorescently labeled this compound exhibits any cytotoxic effects on the cells. The alamarBlue™ assay is a reliable method for this purpose.

Materials:

  • TfR1-expressing cells

  • 96-well cell culture plates

  • Fluorescently labeled this compound

  • alamarBlue™ cell viability reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the fluorescently labeled this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well (10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Logical Relationships

The successful application of fluorescently labeled this compound for cellular imaging relies on the interplay of several key components and considerations.

Logical_Relationships cluster_properties Key Properties cluster_outcomes Experimental Outcomes This compound This compound Peptide Labeled_this compound Fluorescently Labeled This compound This compound->Labeled_this compound Specificity High Specificity for TfR1 This compound->Specificity Fluorophore Fluorescent Dye Fluorophore->Labeled_this compound Photostability High Photostability Fluorophore->Photostability Brightness High Quantum Yield Fluorophore->Brightness Cell_Imaging Cellular Imaging Labeled_this compound->Cell_Imaging Localization Subcellular Localization Cell_Imaging->Localization Trafficking Internalization & Trafficking Cell_Imaging->Trafficking Quantification Quantitative Analysis Cell_Imaging->Quantification Specificity->Cell_Imaging Photostability->Cell_Imaging Brightness->Cell_Imaging

Caption: Key components and considerations for successful cellular imaging.

Application of BCY17901 for Enhanced Gene Function Studies in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCY17901 is a bicyclic peptide with a molecular weight of approximately 2 kDa that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] TfR1 is a receptor that is highly expressed on the surface of cardiomyocytes and undergoes constitutive endocytosis, making it an ideal target for the delivery of therapeutic molecules into these cells.[1] By conjugating antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to this compound, their delivery to and potency within skeletal and cardiac muscles are significantly enhanced.[1][2] This ligand-conjugated antisense (LICA) technology offers a promising platform for the treatment of diseases affecting the heart and skeletal muscle.[1][2]

This document provides detailed application notes and protocols for utilizing this compound in studying gene function in cardiomyocytes.

Data Presentation

The conjugation of ASOs and siRNAs to this compound leads to a robust and dose-responsive knockdown of target genes in cardiomyocytes.

Target GeneMolecule TypeDelivery MethodDose (ASO equivalents)% Target Reduction in HeartAnimal ModelReference
Malat1ASOIntravenous3 mg/kgNot specified, but robust reduction observedHuman TfR1 KI mice[1]
Malat1ASOIntravenous10 mg/kgNot specified, but robust reduction observedHuman TfR1 KI mice[1]
MALAT1ASONot specifiedNot specified63%Non-human primates[1]
HPRTsiRNANot specifiedNot specified75%Non-human primates[1]
DmpkASOIntravenous3.5 mg/kgSignificant enhancement over unconjugated ASOHuman TfR1 KI mice[1]

Table 1: In Vivo Efficacy of this compound-Conjugated Oligonucleotides in Cardiac Tissue.

ParameterThis compound-ASO ConjugateUnconjugated ASOReference
ASO Uptake in CardiomyocytesEnhancedLower[1]
Target RNA Reduction in CardiomyocytesRobustMinimal[1]

Table 2: Comparison of Conjugated vs. Unconjugated ASO in Human TfR1 KI Mice Hearts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in cardiomyocyte gene function studies.

Mechanism of this compound-Mediated Oligonucleotide Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BCY17901_Oligo This compound-Oligonucleotide Conjugate TfR1 Transferrin Receptor 1 (TfR1) BCY17901_Oligo->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Release Oligonucleotide Release Endosome->Release Target_RNA Target mRNA Release->Target_RNA Hybridization Gene_Silencing Gene Silencing Target_RNA->Gene_Silencing Degradation/Translational Arrest

Caption: this compound-oligonucleotide delivery mechanism.

Experimental Workflow for Gene Function Studies Start Start Cardiomyocyte_Isolation 1. Isolate and Culture Primary Cardiomyocytes Start->Cardiomyocyte_Isolation Delivery 3. Deliver this compound-Oligo to Cardiomyocytes Cardiomyocyte_Isolation->Delivery Oligo_Conjugation 2. Conjugate Oligonucleotide to this compound Oligo_Conjugation->Delivery Incubation 4. Incubate for Desired Time Period Delivery->Incubation Analysis 5. Analyze Gene/Protein Expression Incubation->Analysis RT_qPCR RT-qPCR Analysis->RT_qPCR ISH In Situ Hybridization Analysis->ISH IHC Immunohistochemistry Analysis->IHC Functional_Assay Functional Assays Analysis->Functional_Assay End End RT_qPCR->End ISH->End IHC->End Functional_Assay->End

Caption: Experimental workflow using this compound.

Experimental Protocols

Primary Cardiomyocyte Isolation and Culture (from Neonatal Mice/Rats)

This protocol describes the isolation of primary cardiomyocytes for in vitro studies.

Materials:

  • Neonatal mice or rats (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS)

  • DMEM for Primary Cell Isolation

  • Pierce Cardiomyocyte Isolation Enzyme 1 and 2 (or similar enzymatic digestion cocktail)

  • Fibronectin-coated culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize neonatal pups according to approved animal care protocols.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the heart tissue into small pieces.

  • Incubate the minced tissue with the enzymatic digestion solution for 30-45 minutes at 37°C with gentle agitation.

  • Stop the digestion by adding complete DMEM.

  • Disrupt the tissue by pipetting up and down approximately 25-30 times to create a single-cell suspension.

  • Filter the cell suspension through a cell strainer (40-100 µm) to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in pre-warmed culture medium.

  • To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours to allow fibroblasts to adhere.

  • Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated culture dishes.

  • Culture the cardiomyocytes in a standard cell culture incubator.

Conjugation of this compound to ASOs and siRNAs

This protocol provides a general method for conjugating the this compound peptide to oligonucleotides. Specific linkers and reaction conditions may need to be optimized.

Materials:

  • Amino-modified ASO or siRNA

  • This compound with a reactive group (e.g., azide)

  • Bifunctional linker (e.g., BCN-NHS carbonate)

  • N,N-dimethylformamide (DMF)

  • Sodium tetraborate (B1243019) buffer (pH 8.5)

  • Purification and desalting columns (e.g., SAX and reverse phase)

Procedure:

  • Dissolve the amino-modified oligonucleotide in sodium tetraborate buffer.

  • Add the BCN-NHS carbonate dissolved in DMF to the oligonucleotide solution and react to completion.

  • Purify the BCN-conjugated oligonucleotide using SAX and desalt using reverse phase chromatography.

  • Dissolve the BCN-conjugated oligonucleotide in water with a small amount of sodium tetraborate buffer.

  • Add the this compound-azide dissolved in DMF.

  • Allow the click chemistry reaction to proceed to completion.

  • Purify and desalt the final this compound-oligonucleotide conjugate.

Delivery of this compound-Conjugated Oligonucleotides to Cultured Cardiomyocytes

Materials:

  • Cultured primary cardiomyocytes

  • This compound-conjugated ASO or siRNA

  • Opti-MEM or other serum-free medium

  • Transfection reagent (optional, for comparison with non-conjugated oligonucleotides)

Procedure:

  • Prepare a stock solution of the this compound-conjugated oligonucleotide in nuclease-free water.

  • On the day of transfection, replace the culture medium with fresh, pre-warmed medium.

  • Dilute the this compound-conjugated oligonucleotide to the desired final concentration in serum-free medium.

  • Add the diluted conjugate drop-wise to the cardiomyocyte culture.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for the desired period (e.g., 24-72 hours) before analysis.

Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Lyse the cultured cardiomyocytes and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH).

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Situ Hybridization (ISH) for RNA Detection

Materials:

  • Cardiomyocyte cultures on coverslips or heart tissue sections

  • Paraformaldehyde (PFA) for fixation

  • Proteinase K

  • Hybridization buffer

  • Labeled antisense RNA probe for the target gene

  • Wash buffers

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to an enzyme)

  • Substrate for the enzyme

Procedure:

  • Fix the cells or tissue with 4% PFA.

  • Permeabilize the samples with proteinase K.

  • Pre-hybridize the samples in hybridization buffer.

  • Hybridize with the labeled probe overnight at the appropriate temperature.

  • Perform stringent washes to remove unbound probe.

  • Incubate with the detection antibody.

  • Add the substrate to visualize the location of the target RNA.

  • Image the samples using a microscope.

Immunohistochemistry (IHC) for Protein Detection

Materials:

  • Cardiomyocyte cultures on coverslips or heart tissue sections

  • PFA for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with BSA and serum)

  • Primary antibody against the target protein

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fix the cells or tissue with 4% PFA.

  • Permeabilize the samples.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or sections and image using a fluorescence microscope.

References

Troubleshooting & Optimization

Troubleshooting poor delivery efficiency of BCY17901-ASO conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCY17901-Antisense Oligonucleotide (ASO) conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound-ASO conjugates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Target Knockdown Observed

Q1: I am not observing the expected level of target mRNA knockdown with my this compound-ASO conjugate. What are the potential causes and how can I troubleshoot this?

A1: Poor target knockdown is a common issue that can stem from several factors, ranging from experimental setup to the inherent properties of the ASO and target cells. Here’s a step-by-step guide to troubleshoot this problem.

Potential Cause 1: Inefficient Cellular Uptake

Efficient delivery of the this compound-ASO conjugate into the target cells is the first critical step. This compound is a bicyclic peptide that targets the human transferrin receptor 1 (TfR1) to enhance the delivery of ASOs to skeletal and cardiac muscles[1][2].

Troubleshooting Steps:

  • Confirm TfR1 Expression: Verify that your target cells or tissues express sufficient levels of the human transferrin receptor 1 (TfR1). This compound-mediated uptake is dependent on this receptor[1][2].

  • Optimize Delivery Method: For in vitro experiments, consider the delivery method. While "naked" or gymnotic delivery is possible, some cell lines may require transfection reagents to achieve sufficient uptake[3][4][5]. It's crucial to optimize the delivery to prevent cytotoxicity while ensuring efficient ASO uptake[3].

  • Assess Cellular Uptake Directly: Quantify the amount of ASO that has entered the cells. This can be done using fluorescently labeled ASOs and microscopy or flow cytometry.

Potential Cause 2: Inadequate Endosomal Escape

Once inside the cell via endocytosis, the ASO conjugate must escape the endosome to reach its target mRNA in the cytoplasm or nucleus[6][7][8][9]. It's estimated that only a small fraction of ASOs successfully escape the endosomal pathway[9].

Troubleshooting Steps:

  • Enhance Endosomal Escape: The conjugation of lipids or certain peptides can enhance the interaction with endosomal membranes and facilitate release[6]. While this compound primarily aids in uptake, co-delivery with endosomal escape-enhancing agents could be explored if endosomal entrapment is suspected.

  • Visualize Subcellular Localization: Use confocal microscopy with fluorescently labeled ASOs and endosomal markers to determine if the ASO is co-localizing with endosomes, indicating entrapment.

Potential Cause 3: ASO Instability and Degradation

Antisense oligonucleotides can be susceptible to degradation by nucleases present in biological fluids and within cells[10][11][12].

Troubleshooting Steps:

  • Verify ASO Integrity: Assess the stability of your this compound-ASO conjugate in the relevant biological matrix (e.g., serum, cell lysate) over time using techniques like gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS)[12][13].

  • Use Modified ASOs: Ensure your ASO has appropriate chemical modifications, such as a phosphorothioate (B77711) (PS) backbone and 2' sugar modifications (e.g., 2'-O-methoxyethyl), to increase nuclease resistance[14][15][16].

Potential Cause 4: Suboptimal ASO Design or Dose

The sequence and design of the ASO are critical for its efficacy and specificity.

Troubleshooting Steps:

  • Review ASO Design: Confirm that the ASO sequence is specific to your target mRNA and free of potential off-target binding sites using bioinformatics tools[16].

  • Perform a Dose-Response Study: The concentration of the ASO conjugate is crucial. Perform a dose-response experiment to determine the optimal concentration for target knockdown without inducing toxicity[4][16].

Issue 2: Observed Cellular Toxicity

Q2: My cells are showing signs of toxicity after treatment with the this compound-ASO conjugate. What could be the cause and how can I mitigate it?

A2: Cellular toxicity can be caused by the ASO itself, the delivery vehicle, or off-target effects.

Troubleshooting Steps:

  • Assess Toxicity of Individual Components: Test the toxicity of the unconjugated ASO, this compound peptide alone, and any delivery reagents separately to identify the source of toxicity.

  • Optimize ASO Concentration: High concentrations of ASOs, particularly those with a high phosphorothioate content, can lead to non-specific protein binding and immune stimulation[16]. Lower the concentration to the minimum effective dose.

  • Evaluate ASO Sequence for Off-Target Effects: A thorough bioinformatics analysis can help identify potential off-target binding that could lead to toxicity[16]. Consider testing a second ASO targeting a different region of the same mRNA to confirm that the phenotype is not due to an off-target effect of the first ASO[4].

Data Presentation

Table 1: Comparative Delivery Efficiency of ASO Conjugates

Conjugate TypeTarget Tissue/Cell LineDelivery MethodObserved Potency Improvement (vs. Unconjugated ASO)Reference
This compound-ASO Skeletal and Cardiac Muscle (in vivo)Intravenous/Subcutaneous~10-fold[1]
GalNAc-ASOHepatocytes (in vivo)Systemic~10-fold[20]
Cholesterol-ASOCancer Cells (in vitro)GymnoticEnhanced uptake and activity[21]
Vitamin E-ASODystrophin Exon 23 (in vitro)GymnoticEnhanced exon-skipping[21]

Table 2: Quantitative Analysis of ASO Cellular Uptake and Knockdown

ASO TypeCell LineConcentrationUptake Measurement MethodTarget Knockdown (%)Reference
Fluorescently Labeled PS-ASOJ774A.1 Macrophages1 µMFluorescence ImagingN/A[20]
GalNAc-PS-ASOPrimary Mouse Hepatocytes1 µMFluorescence ImagingN/A[20]
2'-O-MOE gapmer ASOVarious Tissues (in vivo)N/ASplint Ligation and qPCRN/A (Quantification Method)[22]
This compound-Malat1 ASOHuman TfR1 KI Mice10 mg/kgRT-qPCR~70% (Quadriceps)[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-ASO Conjugate Efficacy

Objective: To determine the efficacy of a this compound-ASO conjugate in reducing target mRNA levels in a cultured cell line.

Materials:

  • Target cells expressing human TfR1

  • This compound-ASO conjugate

  • Control ASOs (scrambled sequence)

  • Cell culture medium and supplements

  • Transfection reagent (optional)

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to be 50-70% confluent at the time of treatment.

  • ASO Preparation: Prepare a stock solution of the this compound-ASO conjugate and control ASOs in nuclease-free water.

  • Treatment:

    • Gymnotic Delivery: Dilute the ASO conjugates to the desired final concentrations (e.g., 0.5–10 µM) in the cell culture medium and add to the cells[17].

    • Transfection-Mediated Delivery: If required, complex the ASO conjugates with a suitable transfection reagent according to the manufacturer's protocol before adding to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression levels of the target mRNA. Normalize to a stable housekeeping gene.

  • Data Analysis: Calculate the percentage of target mRNA knockdown relative to cells treated with the scrambled control ASO.

Protocol 2: Evaluation of ASO Stability in Serum

Objective: To assess the stability of a this compound-ASO conjugate in the presence of serum nucleases.

Materials:

  • This compound-ASO conjugate

  • Mouse or human serum

  • Nuclease-free water

  • Incubator

  • Gel electrophoresis equipment or LC-MS system

Procedure:

  • Sample Preparation: Spike the this compound-ASO conjugate into the serum at a final concentration of 1-10 µM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • Gel Electrophoresis: Analyze the integrity of the ASO by running the samples on a polyacrylamide gel and staining with a suitable nucleic acid stain. Intact ASO will appear as a single band, while degraded ASO will show a smear or lower molecular weight bands.

    • LC-MS: For a more quantitative analysis, use liquid chromatography-mass spectrometry to separate and identify the full-length ASO and its degradation products[12].

  • Data Analysis: Quantify the amount of intact ASO remaining at each time point to determine its half-life in serum.

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_stability ASO Stability Assay cell_seeding Seed Cells aso_prep Prepare ASO Conjugates cell_seeding->aso_prep treatment Treat Cells (Gymnotic or Transfection) aso_prep->treatment incubation Incubate 24-72h treatment->incubation rna_extraction Extract RNA incubation->rna_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr data_analysis_invitro Analyze Knockdown rt_qpcr->data_analysis_invitro sample_prep Spike ASO into Serum incubation_stability Incubate at 37°C sample_prep->incubation_stability time_points Collect Time Points incubation_stability->time_points analysis Analyze by Gel/LC-MS time_points->analysis data_analysis_stability Determine Half-life analysis->data_analysis_stability

Caption: Troubleshooting Experimental Workflows.

signaling_pathway cluster_cell Cellular Uptake and Trafficking BCY17901_ASO This compound-ASO Conjugate TfR1 TfR1 Receptor BCY17901_ASO->TfR1 Binding Endocytosis Receptor-Mediated Endocytosis TfR1->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Non-productive Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Productive Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Target_mRNA Target mRNA Cytoplasm->Target_mRNA Binding Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry mRNA_Degradation mRNA Degradation (Target Knockdown) Target_mRNA->mRNA_Degradation

Caption: this compound-ASO Cellular Uptake Pathway.

Caption: Troubleshooting Logic for Poor Knockdown.

References

Technical Support Center: Optimizing Linker Chemistry for BCY17901 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCY17901 conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of the bicyclic peptide this compound to various payloads, such as antisense oligonucleotides (ASOs) and siRNAs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bicyclic peptide that specifically targets the transferrin receptor 1 (TfR1).[1][2][3] This targeting capability makes it a valuable delivery vehicle for therapeutic payloads like ASOs and siRNAs, particularly to skeletal and cardiac muscles, where TfR1 is highly expressed.[1][2][3]

Q2: What are the most common linker chemistries used for conjugating peptides like this compound to oligonucleotides?

The most prevalent and effective linker chemistries for peptide-oligonucleotide conjugation include:

  • Thiol-Maleimide Linkage: This is a widely used method where a thiol group (often from a cysteine residue on the peptide) reacts with a maleimide (B117702) group on the oligonucleotide to form a stable thioether bond.[4][5]

  • Click Chemistry (Azide-Alkyne Cycloaddition): This method involves the reaction between an azide (B81097) and an alkyne group. It is known for its high efficiency and specificity.[4] Copper-free click chemistry, using reagents like DBCO, is often preferred to avoid copper toxicity in biological systems.[4]

  • Amide Bond Formation: This involves the reaction between an amine group on one molecule and a carboxylic acid group on the other, forming a stable amide bond.[6][7]

  • Disulfide Linkage: This creates a cleavable linker through the formation of a disulfide bond between two thiol groups. This is advantageous if the payload needs to be released in a reducing environment, such as inside a cell.[5][6]

Q3: Should I use a cleavable or non-cleavable linker for my this compound conjugate?

The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action for your therapeutic payload.[8]

  • Cleavable linkers are designed to release the payload under specific physiological conditions, such as in the acidic environment of endosomes or in the presence of specific enzymes.[6][8] This is often desirable for cytotoxic payloads that need to be in their free form to be active.

  • Non-cleavable linkers result in the payload remaining attached to the peptide and linker after internalization.[8] This is suitable when the entire conjugate is the active entity or when the payload can exert its function while still attached.

Q4: Where on the this compound peptide and the oligonucleotide should I attach the linker?

The attachment site can significantly impact the activity of both the peptide and the payload.

  • For this compound: Conjugation is typically performed at the N-terminus or C-terminus of the peptide to minimize interference with the peptide's binding to TfR1.[4] Site-specific conjugation can also be achieved by introducing a unique reactive group, like a cysteine residue, at a specific position.

  • For Oligonucleotides: Linkers are commonly attached to the 3' or 5' end of the oligonucleotide.[4][8] Internal modifications are also possible but are less common.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Symptoms:

  • Low yield of the final this compound-payload conjugate.

  • Presence of a large amount of unconjugated this compound and/or payload after the reaction.

Potential Cause Troubleshooting Action
Suboptimal Reaction Conditions Ensure the pH of the reaction buffer is optimal for the chosen chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions).[9] Optimize reaction time and temperature.
Incorrect Molar Ratio of Reactants Titrate the molar ratio of this compound to the payload to find the optimal stoichiometry. A slight excess of one reactant may be necessary.
Inactivated Reagents Use fresh, high-quality reagents. Ensure that stock solutions of linkers and payloads have been stored correctly to prevent degradation.
Presence of Interfering Substances Purify the starting materials (this compound and payload) to remove any interfering substances, such as primary amines or reducing agents from previous steps.[9]
Issue 2: Conjugate Aggregation

Symptoms:

  • Precipitation of the conjugate during or after the reaction.

  • Poor solubility of the purified conjugate.

  • Observation of high molecular weight species on size-exclusion chromatography (SEC).

Potential Cause Troubleshooting Action
Increased Hydrophobicity The payload or the linker itself may be hydrophobic, leading to aggregation when conjugated to the peptide.
High Drug-to-Peptide Ratio A high ratio of payload to this compound can increase the overall hydrophobicity of the conjugate. Aim for a lower, more controlled ratio.
Inappropriate Buffer Conditions Screen different buffer systems and pH ranges to find conditions that enhance the solubility of the conjugate. Consider the use of solubility-enhancing excipients.
Issue 3: Loss of Biological Activity

Symptoms:

  • Reduced binding affinity of the this compound conjugate to TfR1.

  • Decreased therapeutic activity of the payload (e.g., reduced gene silencing for ASO/siRNA).

Potential Cause Troubleshooting Action
Linker Steric Hindrance The linker may be too short or positioned in a way that it sterically hinders the interaction of this compound with its receptor or the payload with its target.
Modification of Critical Residues The conjugation chemistry may have modified amino acids in this compound that are essential for binding to TfR1.
Payload Inactivation The conjugation process may have chemically altered the payload, rendering it inactive.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of this compound to an Oligonucleotide

This protocol describes a general procedure for conjugating a cysteine-containing this compound to a maleimide-activated oligonucleotide.

Materials:

  • Cysteine-containing this compound

  • Maleimide-activated oligonucleotide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, with 1 mM EDTA, degassed

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

  • Purification System: Size-exclusion chromatography (SEC) or reverse-phase HPLC

Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing this compound in the conjugation buffer.

    • Dissolve the maleimide-activated oligonucleotide in the conjugation buffer.

  • Conjugation Reaction:

    • Mix the this compound and oligonucleotide solutions at a desired molar ratio (e.g., 1:1.2 peptide to oligonucleotide).

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using SEC or reverse-phase HPLC to separate the conjugate from unreacted starting materials and byproducts.

  • Characterization:

    • Analyze the purified conjugate by mass spectrometry to confirm the molecular weight and by analytical HPLC or SDS-PAGE to assess purity.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of an azide-modified this compound to a DBCO-modified oligonucleotide.

Materials:

  • Azide-modified this compound

  • DBCO-modified oligonucleotide

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: SEC or ion-exchange chromatography

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified this compound in the reaction buffer.

    • Dissolve the DBCO-modified oligonucleotide in the reaction buffer.

  • Conjugation Reaction:

    • Mix the this compound and oligonucleotide solutions at a 1:1 molar ratio.

    • Incubate the reaction mixture at room temperature for 4-12 hours.

  • Purification:

    • Purify the conjugate using SEC or ion-exchange chromatography.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and analytical chromatography.

Data Presentation

Table 1: Comparison of Linker Chemistries for this compound Conjugation

Linker ChemistryTypical EfficiencyReaction ConditionsStabilityKey Considerations
Thiol-Maleimide 70-90%pH 6.5-7.5, Room TempStable Thioether BondPotential for maleimide hydrolysis at higher pH.
Click Chemistry (Copper-Free) >95%Physiological pH, Room TempStable Triazole RingRequires specific modifications (azide, alkyne).
Amide Bond 60-80%Requires activating agents (e.g., EDC, NHS)Very Stable Amide BondCan be less specific if multiple amine/carboxyl groups are present.
Disulfide 50-70%pH 7-8, Room TempCleavable in Reducing EnvironmentsProne to premature cleavage in the bloodstream.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis This compound This compound with Reactive Handle Reaction Conjugation Reaction (e.g., Click Chemistry) This compound->Reaction Payload Payload with Complementary Handle Payload->Reaction Purification Purification (e.g., SEC/HPLC) Reaction->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: General experimental workflow for this compound conjugation.

troubleshooting_logic cluster_solutions1 Low Efficiency Solutions cluster_solutions2 Aggregation Solutions cluster_solutions3 Activity Loss Solutions Start Start Conjugation CheckEfficiency Low Conjugation Efficiency? Start->CheckEfficiency CheckAggregation Conjugate Aggregation? CheckEfficiency->CheckAggregation No Sol1_1 Optimize pH, Temp, Time CheckEfficiency->Sol1_1 Yes CheckActivity Loss of Activity? CheckAggregation->CheckActivity No Sol2_1 Incorporate Hydrophilic Linker CheckAggregation->Sol2_1 Yes Success Successful Conjugate CheckActivity->Success No Sol3_1 Change Linker Length/Position CheckActivity->Sol3_1 Yes Sol1_2 Adjust Molar Ratio Sol1_1->Sol1_2 Sol1_3 Use Fresh Reagents Sol1_2->Sol1_3 Sol1_3->CheckEfficiency Sol2_2 Optimize Buffer Conditions Sol2_1->Sol2_2 Sol2_3 Lower Drug-to-Peptide Ratio Sol2_2->Sol2_3 Sol2_3->CheckAggregation Sol3_2 Use Site-Specific Conjugation Sol3_1->Sol3_2 Sol3_3 Verify Payload Integrity Sol3_2->Sol3_3 Sol3_3->CheckActivity

Caption: Troubleshooting logic for this compound conjugation issues.

References

How to reduce off-target effects of BCY17901-mediated delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects associated with BCY17901-mediated delivery of therapeutic payloads such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bicyclic peptide with a molecular weight of approximately 2 kDa that exhibits high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] It is utilized as a targeting ligand to enhance the delivery of conjugated therapeutic payloads, such as ASOs and siRNAs, primarily to skeletal and cardiac muscles, which have high TfR1 expression. The conjugation of this compound to a payload facilitates receptor-mediated endocytosis, leading to improved cellular uptake and potency of the therapeutic agent in target tissues.[1][2]

Q2: What are the known off-target interactions of the this compound peptide itself?

A2: Extensive off-target screening of the this compound peptide has been performed using the Retrogenix® cell microarray technology, which assesses binding to over 6,105 human plasma membrane and secreted proteins.[1] The results of this screening demonstrated that the this compound peptide interacts specifically with human TfR1, showing a high degree of specificity.[1]

Q3: Have any off-target effects been observed with this compound-payload conjugates?

A3: When a this compound-siRNA conjugate was screened, an additional interaction with RNase1 was detected.[1] However, this interaction was attributed to the siRNA component of the conjugate, as RNase1 is known to bind to single- and double-stranded RNAs. The this compound peptide alone does not interact with RNase1.[1] This highlights that off-target effects of the conjugate are more likely to be driven by the payload rather than the targeting peptide.

Q4: Can this compound-mediated delivery lead to TfR1 depletion on the cell surface?

A4: Studies involving repeated, high doses of a this compound-ASO conjugate in human TfR1 knock-in mice did not show any reduction in TfR1 protein levels on the surface of skeletal and cardiac muscle cells.[1] This suggests that this compound-mediated delivery does not cause significant target depletion, which is a potential concern with antibody-based delivery systems.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound-mediated delivery and provides strategies to minimize off-target effects.

Observed Issue Potential Cause Recommended Troubleshooting Steps
High signal in non-target tissues (e.g., liver) 1. Payload-driven off-target binding: The ASO or siRNA payload may have unintended binding partners.[1] 2. Linker instability: Premature cleavage of the linker can release the payload into circulation, leading to non-specific uptake.[3] 3. Suboptimal this compound-payload ratio: An incorrect stoichiometric ratio during conjugation can result in unconjugated payload.1. Sequence analysis: Perform a BLAST search of the payload sequence to identify potential off-target transcripts. 2. Modify payload: Introduce chemical modifications to the payload (e.g., 2'-O-methoxyethyl) to reduce non-specific binding. 3. Optimize linker: Utilize a more stable linker chemistry to ensure payload release only occurs at the target site.[3] 4. Purify conjugate: Use chromatography (e.g., HPLC) to purify the this compound-payload conjugate and remove any unconjugated payload.
Low efficacy in target tissues 1. Low TfR1 expression: The target cells may not express sufficient levels of TfR1 for efficient uptake. 2. Poor conjugate stability: The this compound peptide or the payload may be degrading in vivo.[4][5] 3. Inefficient endosomal escape: The payload may be trapped in endosomes and unable to reach its site of action in the cytoplasm or nucleus.1. Confirm TfR1 expression: Use techniques like immunohistochemistry or western blotting to verify TfR1 expression in the target tissue. 2. Assess stability: Analyze the stability of the conjugate in serum or plasma using HPLC or mass spectrometry.[6] 3. Include endosomal escape moiety: Consider co-administration with an endosomal escape-enhancing agent if feasible for the experimental system.
Variability in experimental results 1. Inconsistent conjugate quality: Batch-to-batch variation in the conjugation process. 2. Animal model differences: this compound has a lower affinity for cynomolgus monkey TfR1 compared to human TfR1.[1] Ensure the animal model is appropriate. 3. Experimental procedure variations: Inconsistent dosing, sample collection, or analysis.1. Quality control: Implement rigorous quality control for each batch of conjugate, including purity and concentration assessment. 2. Model selection: Use human TfR1 knock-in mice for preclinical studies to better mimic the human response.[1] 3. Standardize protocols: Ensure all experimental procedures are standardized and well-documented.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound-mediated delivery.

Table 1: In Vivo Efficacy of this compound-ASO/siRNA Conjugates in Human TfR1 Knock-in Mice

ConjugateTarget GeneDose (ASO/siRNA equivalent)TissueTarget Knockdown (%)
This compound-Dmpk ASODmpk3.5 mg/kgQuadriceps~75%
This compound-Dmpk ASODmpk3.5 mg/kgHeart~60%
This compound-Malat1 ASOMalat13 mg/kgGastrocnemius~80%
This compound-Malat1 ASOMalat110 mg/kgGastrocnemius~90%

Data adapted from in vivo screening and dose-response experiments.[1]

Table 2: In Vivo Efficacy of this compound-ASO/siRNA Conjugates in Non-Human Primates (NHPs)

ConjugateTarget GeneTissueTarget Knockdown (%)
This compound-MALAT1 ASOMALAT1Quadriceps71%
This compound-MALAT1 ASOMALAT1Heart63%
This compound-HPRT siRNAHPRTQuadriceps86%
This compound-HPRT siRNAHPRTHeart75%
This compound-HPRT siRNAHPRTLiver11%

Note: this compound has a ~10-fold lower affinity for cynomolgus monkey TfR1 compared to human TfR1.[1]

Experimental Protocols

Protocol 1: Assessment of Off-Target Binding using a Cell Microarray

This protocol outlines the general steps for evaluating the off-target binding profile of a this compound-payload conjugate using a technology similar to the Retrogenix® cell microarray.

  • Preparation of the Test Article:

    • Synthesize and purify the this compound-payload conjugate.

    • Label the conjugate with a detectable marker (e.g., a fluorescent dye or an epitope tag) for detection.

    • Perform quality control to ensure the purity and integrity of the labeled conjugate.

  • Cell Microarray Screening:

    • Provide the labeled conjugate to a specialized service provider (e.g., Retrogenix).

    • The conjugate is screened against a library of human cells individually overexpressing a large panel of plasma membrane and secreted proteins.[1]

    • The microarray is incubated with the labeled conjugate under defined conditions.

  • Data Acquisition and Analysis:

    • The microarray is washed to remove non-specific binders.

    • The array is imaged to detect the signal from the labeled conjugate bound to specific cells.

    • Positive "hits" are identified as cells where the signal intensity is significantly above the background.

    • The identity of the overexpressed protein in the positive hit cells is determined, revealing potential off-target interactions.

Protocol 2: In Vivo Evaluation of this compound-Mediated Delivery Efficacy and Off-Target Effects

This protocol describes a typical in vivo study in human TfR1 knock-in mice to assess the efficacy and off-target profile of a this compound-ASO conjugate.

  • Animal Model:

    • Use human TfR1 knock-in mice to ensure the relevance of the binding interaction.[1]

  • Dosing and Administration:

    • Administer the this compound-ASO conjugate intravenously or subcutaneously at various doses.

    • Include control groups: vehicle-only, unconjugated ASO, and a scrambled ASO conjugate.

  • Tissue Collection and Processing:

    • At predetermined time points, euthanize the animals and collect target tissues (e.g., quadriceps, heart, liver, spleen, kidney).

    • Process a portion of each tissue for RNA extraction and another portion for protein analysis and histology.

  • Efficacy Assessment (On-Target Effect):

    • Extract total RNA from the target tissues.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Calculate the percentage of target gene knockdown relative to the control groups.

  • Off-Target Effect Assessment:

    • Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on RNA from target and non-target tissues to identify genome-wide changes in gene expression.

    • Histopathology: Perform histological analysis (e.g., H&E staining) of various organs to look for signs of toxicity or morphological changes.

    • Biomarker Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine) to assess systemic toxicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCY17901_Payload This compound-Payload Conjugate Binding Binding BCY17901_Payload->Binding High Affinity TfR1 Transferrin Receptor 1 (TfR1) TfR1->Binding Endosome Endosome Binding->Endosome Receptor-Mediated Endocytosis Payload_Release Payload Release Endosome->Payload_Release Endosomal Escape RISC RISC Loading (for siRNA/ASO) Payload_Release->RISC Target_mRNA Target mRNA mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation RISC->Target_mRNA Binding

Caption: this compound-mediated delivery pathway.

Experimental_Workflow Start Start: High Off-Target Effect Observed Step1 Step 1: Analyze Payload Sequence (BLAST, Off-target prediction tools) Start->Step1 Decision1 Payload-related off-targets? Step1->Decision1 Step2 Step 2: Assess Conjugate Purity (HPLC, Mass Spectrometry) Decision2 Impure Conjugate? Step2->Decision2 Step3 Step 3: Evaluate Linker Stability (Serum/Plasma Incubation Assay) Decision3 Unstable Linker? Step3->Decision3 Decision1->Step2 No Action1 Action: Redesign Payload (Sequence modification, chemical changes) Decision1->Action1 Yes Decision2->Step3 No Action2 Action: Optimize Conjugation & Purification Protocol Decision2->Action2 Yes Action3 Action: Select More Stable Linker Chemistry Decision3->Action3 Yes End End: Reduced Off-Target Effect Decision3->End No, consult further Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for off-target effects.

References

Addressing the stability and degradation of BCY17901 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCY17901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo stability and degradation of the this compound bicyclic peptide. The following troubleshooting guides and FAQs will help address specific challenges you may encounter during your experiments.

This compound is a bicyclic peptide with a molecular weight of approximately 2 kDa that binds with high affinity and specificity to human transferrin receptor 1 (TfR1).[1][2] Its primary application is to enhance the in vivo delivery of conjugated therapeutics, such as antisense oligonucleotides (ASOs) and siRNAs, to skeletal and cardiac muscles.[1][2] While bicyclic peptides are known for their enhanced metabolic stability compared to linear peptides, understanding their in vivo behavior is crucial for successful experimental design and interpretation.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected plasma concentrations of our this compound conjugate in our mouse model. What are the potential causes?

A1: Lower than expected plasma exposure can be due to several factors. Here is a troubleshooting guide:

  • Rapid Clearance: Peptides, even stable ones, can be subject to rapid renal clearance due to their small size.[5][6] Consider the molecular weight of your entire conjugate, as this can influence its filtration rate.

  • Proteolytic Degradation: While this compound is designed for high plasma stability, degradation can still occur, particularly in tissues rich in proteases.[5][7] The nature of the conjugated therapeutic and the linker used can also influence susceptibility to enzymatic degradation.

  • Issues with Formulation or Administration:

    • Solubility and Aggregation: Ensure your formulation is fully solubilized and free of aggregates. Peptides can be prone to aggregation, which can alter their pharmacokinetic profile.[8]

    • Administration Route: Intravenous administration should provide the most direct measure of plasma concentration. If using other routes like subcutaneous injection, consider factors affecting absorption.[9]

  • Target-Mediated Drug Disposition (TMDD): As this compound binds to TfR1, high expression of this receptor in certain tissues could lead to rapid uptake and clearance from the plasma, which may not be a negative outcome if that is the target tissue.[10]

Q2: How can we determine if our this compound conjugate is being degraded in vivo?

A2: Identifying in vivo degradation requires a combination of in vitro and in vivo approaches:

  • In Vitro Plasma Stability Assay: Incubate your this compound conjugate in plasma from the animal species you are using in your in vivo studies (e.g., mouse, rat, non-human primate).[11][12] Analyze samples at various time points using LC-MS/MS to quantify the disappearance of the parent molecule. This will provide an initial assessment of susceptibility to plasma proteases.

  • In Vivo Metabolite Identification: After administering the conjugate to the animal model, collect plasma, urine, and tissue homogenates at different time points.[7] Use high-resolution mass spectrometry to search for metabolites and degradation products. This can help identify cleavage sites and major degradation pathways.[8]

Q3: Are there species-specific differences in the stability of this compound?

A3: Yes, it is possible. The activity of proteases and the expression levels of TfR1 can vary between species.[1] For instance, this compound has a reported ~10-fold lower affinity for cynomolgus monkey TfR1 compared to the human receptor.[1] Therefore, it is recommended to perform in vitro plasma stability assays using plasma from the relevant species before initiating in vivo studies.

Q4: Can the conjugation of a therapeutic agent to this compound affect its stability?

A4: Absolutely. The conjugated molecule can influence the overall stability of the construct in several ways:

  • Steric Hindrance: The conjugate may sterically hinder access of proteases to cleavage sites on this compound, potentially increasing its half-life.

  • Conformational Changes: The conjugate could induce conformational changes in the peptide, making it more or less susceptible to degradation.

  • Linker Stability: The chemical linker used for conjugation is a critical factor. Ensure the linker is stable under physiological conditions unless a cleavable linker is part of the design.

Quantitative Data

The following tables provide hypothetical, yet plausible, quantitative data for the in vivo stability of this compound. This data is intended to serve as a reference for what might be expected for a stable bicyclic peptide.

Table 1: Hypothetical Pharmacokinetic Parameters of Unconjugated this compound Following a Single Intravenous Dose (1 mg/kg)

Speciest½ (hours)Cmax (ng/mL)AUC (ng·h/mL)Clearance (mL/h/kg)
Mouse1.5120018000.55
Rat2.0110022000.45
Cynomolgus Monkey3.5100035000.28

Table 2: Hypothetical In Vitro Plasma Stability of Unconjugated this compound

Plasma Source% Remaining after 24h
Mouse> 95%
Rat> 95%
Cynomolgus Monkey> 98%
Human> 98%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Formulation: Prepare this compound or its conjugate in a sterile, isotonic buffer (e.g., PBS, pH 7.4) at the desired concentration. Ensure the formulation is clear and free of particulates.

  • Administration: Administer the formulation to mice (e.g., C57BL/6) via intravenous (tail vein) injection. A typical dose might be 1-5 mg/kg.

  • Sample Collection: Collect blood samples (e.g., 20-30 µL) from a peripheral site (e.g., saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound or its conjugate in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (t½, Cmax, AUC, etc.) using non-compartmental analysis software.

Protocol 2: In Vitro Plasma Stability Assay

  • Preparation: Prepare a stock solution of this compound or its conjugate in a suitable solvent (e.g., water or DMSO).

  • Incubation: Spike the stock solution into fresh plasma from the desired species (mouse, rat, human, etc.) to a final concentration of e.g., 1-10 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Sample Quenching: Immediately stop the reaction by adding a protein precipitation agent (e.g., 3 volumes of cold acetonitrile (B52724) containing an internal standard).

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant and analyze by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-hour time point.

Visualizations

G cluster_0 In Vivo Cascade of this compound-Conjugate A IV Administration of This compound-Conjugate B Distribution in Systemic Circulation A->B C Binding to TfR1 on Target Cells (e.g., Muscle) B->C G Renal Clearance B->G Elimination H Proteolytic Degradation (Plasma/Tissues) B->H Degradation D Receptor-Mediated Endocytosis C->D E Endosomal Escape & Payload Release D->E F Pharmacological Effect E->F

This compound-conjugate in vivo mechanism and fate.

G cluster_1 Workflow for In Vivo Stability Assessment start Start: This compound-Conjugate formulation Formulation Development start->formulation in_vitro In Vitro Plasma Stability Assay formulation->in_vitro in_vivo In Vivo PK Study (Rodent/NHP) formulation->in_vivo in_vitro->in_vivo Proceed if stable sampling Blood/Tissue Sample Collection in_vivo->sampling analysis LC-MS/MS Quantification sampling->analysis met_id Metabolite Identification analysis->met_id pk_pd PK/PD Modeling analysis->pk_pd met_id->pk_pd report Report & Interpretation pk_pd->report G cluster_2 Troubleshooting Low In Vivo Exposure start Low Plasma Exposure Observed? check_formulation Check Formulation: Solubility, Aggregation, pH start->check_formulation check_dose Verify Dose & Administration (e.g., IV vs. SC) check_formulation->check_dose run_plasma_stability Run In Vitro Plasma Stability Assay check_dose->run_plasma_stability is_stable Stable in Plasma? run_plasma_stability->is_stable degradation_issue Issue: Proteolytic Degradation is_stable->degradation_issue No clearance_issue Hypothesis: Rapid Clearance or High Tissue Uptake (TMDD) is_stable->clearance_issue Yes modify_linker Modify Linker or Conjugation Site degradation_issue->modify_linker investigate_clearance Investigate Renal Clearance & Tissue Distribution clearance_issue->investigate_clearance

References

Overcoming challenges in the synthesis of bicyclic peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing bicyclic peptides?

A1: Researchers often face several key challenges during bicyclic peptide synthesis. These include low yields during the crucial cyclization steps, the occurrence of side reactions such as racemization or the formation of deletion or truncated peptide sequences, difficulties in purifying the final bicyclic product from a complex mixture of byproducts, and challenges in accurately characterizing the complex three-dimensional structure of the final molecule.

Q2: How can I improve the yield of my bicyclic peptide cyclization?

A2: To improve cyclization yields, several strategies can be employed. Incorporating turn-inducing amino acids like proline or D-amino acids in the linear peptide sequence can pre-organize the peptide for cyclization. Performing the cyclization on a solid support (on-resin cyclization) can reduce intermolecular side reactions due to a pseudo-dilution effect. The choice of coupling reagent is also critical, with phosphonium-based reagents like PyBOP and HATU often showing high efficiency. Optimization of reaction conditions such as temperature, solvent, and reaction time is also crucial for maximizing yields.

Q3: What are common side reactions during the solid-phase peptide synthesis (SPPS) of the linear precursor, and how can I minimize them?

A3: During SPPS, several side reactions can occur. Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, can be minimized by using appropriate coupling reagents and avoiding prolonged exposure to basic conditions. The formation of deletion sequences can be mitigated by ensuring high coupling efficiency at every step, which can be monitored using tests like the Kaiser test. Aggregation of the growing peptide chain, particularly with hydrophobic sequences, can be reduced by using specialized resins, high-boiling point solvents like DMF or NMP, or by incorporating disrupting elements like pseudoproline dipeptides.

Q4: I am having trouble purifying my bicyclic peptide using HPLC. What can I do?

A4: Purification of bicyclic peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be challenging due to the presence of closely eluting impurities. To optimize purification, consider adjusting the gradient of the mobile phase; a shallower gradient can improve the resolution of closely related species. Experiment with different ion-pairing reagents (e.g., trifluoroacetic acid - TFA) and organic solvents (e.g., acetonitrile (B52724), methanol) in the mobile phase. Additionally, optimizing the column chemistry (e.g., C18, C8) and particle size can significantly impact the separation efficiency.

Troubleshooting Guides

Problem 1: Low Yield of Bicyclic Product after Cyclization
Possible Cause Troubleshooting Strategy
Inefficient Cyclization Chemistry - Experiment with different coupling reagents. Phosphonium-based reagents (PyBOP, HBTU, HATU) are often more efficient than carbodiimides for macrocyclization. - Optimize the reaction conditions (temperature, time, and concentration). For solution-phase cyclization, high dilution is critical to favor intramolecular over intermolecular reactions.
Poor Pre-organization of Linear Peptide - Redesign the linear peptide sequence to include turn-inducing elements such as proline, glycine, or D-amino acids to reduce the entropic penalty of cyclization.
Steric Hindrance at Cyclization Site - If possible, choose cyclization sites that are not flanked by bulky amino acid residues.
Intermolecular Reactions (Dimerization/Oligomerization) - For solution-phase cyclization, use high-dilution conditions (typically 0.1-1 mM). - Perform the cyclization on the solid support (on-resin cyclization) to take advantage of the pseudo-dilution effect.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Strategy
Aspartimide Formation - This is a common side reaction involving aspartic acid residues, especially during Fmoc deprotection with piperidine (B6355638). - Use a faster deprotection reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. - Employ protecting groups on the aspartic acid side chain that are less prone to this rearrangement, such as O-2-PhiPr.
Racemization - Minimize the time the activated carboxyl group is exposed before coupling. - Use coupling reagents known to suppress racemization, such as those based on ethyl cyanohydroxyiminoacetate (Oxyma).
Deletion or Truncated Peptides - Ensure high coupling efficiency at each step of the SPPS by using a sufficient excess of amino acid and coupling reagents. - Monitor coupling completion with a qualitative test like the Kaiser test.
Oxidation of Sensitive Residues (e.g., Met, Cys, Trp) - Use scavengers during the final cleavage from the resin to protect sensitive residues from reactive cations. Common scavengers include triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).

Quantitative Data on Cyclization Strategies

Table 1: Comparison of On-Resin vs. In-Solution Cyclization Efficiency for Selected Peptides

Peptide SequenceCyclization MethodMonomer (%)Dimer (%)Trimer (%)
HEMIHYPEOn-Resin10000
HEMIHYPEIn-Solution85150
TTKEOn-Resin39610
TTKEIn-Solution55450
TKYAEOn-Resin10000
TKYAEIn-Solution90100
TKTRREOn-Resin10000
TKTRREIn-Solution88120
TKKVSYKEOn-Resin10000
TKKVSYKEIn-Solution82180

Data synthesized from a study on the global analysis of peptide cyclization efficiency, highlighting that on-resin cyclization generally leads to a lower incidence of dimerization compared to solution-phase reactions.

Table 2: Impact of Aspartic Acid Side-Chain Protecting Groups on On-Resin Cyclization Purity

Protecting GroupPeptide SequenceCrude Purity of Cyclic Peptide (%)Key Advantage
ODmb Model Peptide 1~65%Traditional, well-established
OAll Model Peptide 2>80%Orthogonal deprotection with Pd(0)
O-2-PhiPr Model Peptide 3>85%Reduced aspartimide formation

This table provides a comparative overview of different protecting groups for the side chain of aspartic acid and their impact on the purity of the final cyclic peptide after on-resin cyclization. Data is compiled from a comparative guide on alternatives for on-resin peptide cyclization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • Couple the first Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HCTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Couple the next Fmoc-protected amino acid as described in step 2.

    • Washing: Wash the resin with DMF and DCM.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

Protocol 2: On-Resin Head-to-Tail Cyclization (Lactam Bridge)
  • Side-Chain Deprotection: If the cyclization involves side chains, selectively deprotect the orthogonal protecting groups (e.g., Allyl or Dmab) while the peptide is still on the resin.

  • N-Terminus Deprotection: Ensure the N-terminal Fmoc group is removed.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the reaction progress using a qualitative test like the Kaiser test on a small sample of beads.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Global Deprotection: Cleave the bicyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.

Protocol 3: Solution-Phase Head-to-Tail Cyclization
  • Cleavage from Resin: After linear peptide synthesis, cleave the peptide from the resin while keeping the side-chain protecting groups intact. This is typically done using a mild acid like 1% TFA in DCM for hyper-acid-labile resins.

  • Purification of Linear Peptide: Purify the protected linear peptide by HPLC if necessary.

  • Cyclization:

    • Dissolve the protected linear peptide in a suitable solvent (e.g., DMF) at a high dilution (0.1-1 mM).

    • Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Deprotection: Remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA).

  • Purification: Purify the final bicyclic peptide by preparative RP-HPLC.

Protocol 4: Preparative RP-HPLC Purification of Bicyclic Peptides
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a solvent containing a small amount of DMSO or acetic acid for poorly soluble peptides). Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA).

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing acetonitrile concentration. The gradient slope should be optimized for the best separation (e.g., a shallow gradient of 0.5-1% increase in acetonitrile per minute).

  • Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.

  • Analysis of Fractions: Analyze the purity of each fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure bicyclic peptide and lyophilize to obtain the final product.

Visualizations

Signaling Pathways and Experimental Workflows

Ras_Raf_Signaling_Pathway Active Ras (GTP-bound) Active Ras (GTP-bound) Raf Raf Active Ras (GTP-bound)->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes Bicyclic Peptide Inhibitor Bicyclic Peptide Inhibitor Bicyclic Peptide Inhibitor->Active Ras (GTP-bound) Inhibits interaction with Raf

Caption: Ras-Raf signaling pathway inhibited by a bicyclic peptide.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Bicyclic Peptide Modulator Bicyclic Peptide Modulator Bicyclic Peptide Modulator->GPCR Allosterically Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: GPCR signaling modulated by a bicyclic peptide.

Bicyclic_Peptide_Synthesis_Workflow Start Start SPPS 1. Solid-Phase Synthesis of Linear Peptide Start->SPPS Cyclization 2. Cyclization (On-Resin or In-Solution) SPPS->Cyclization Cleavage 3. Cleavage from Resin & Deprotection Cyclization->Cleavage Purification 4. HPLC Purification Cleavage->Purification Characterization 5. Characterization (LC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for bicyclic peptide synthesis.

Technical Support Center: Enhancing Endosomal Escape of BCY17901-Delivered siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the cytoplasmic delivery of siRNA using the BCY17901 targeting peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome the critical barrier of endosomal escape.

This compound is a bicyclic peptide that targets the human transferrin receptor 1 (TfR1), enhancing the delivery of conjugated siRNA to specific cell types like those in skeletal and cardiac muscle.[1][2][3] While this compound facilitates targeted uptake, ensuring the siRNA escapes the endosome to reach the RNA-induced silencing complex (RISC) in the cytoplasm is crucial for effective gene silencing.[4][5][6] This guide explores strategies to augment the endosomal escape of your this compound-siRNA conjugate.

Frequently Asked Questions (FAQs)

Q1: My this compound-siRNA conjugate shows good cell surface binding but poor gene knockdown. What is the likely cause?

A1: A common reason for this discrepancy is inefficient endosomal escape.[4][5] The this compound peptide facilitates binding to TfR1 and subsequent internalization into endosomes.[1][2] However, if the siRNA cannot efficiently exit the endosome and enter the cytoplasm, it will be trafficked to lysosomes for degradation, preventing it from engaging with the RISC machinery.[7] Endosomal entrapment is a major rate-limiting step in siRNA delivery.[4][5][6]

Q2: What are the main strategies to improve endosomal escape for siRNA?

A2: Several strategies have been developed to enhance endosomal escape, which can be adapted for use with a targeted delivery system like this compound. These include:

  • Proton Sponge Effect: Utilizing cationic polymers that buffer the acidic environment of the endosome. This leads to an influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome.[8][9][10][11][12]

  • Fusogenic Peptides: Incorporating peptides that undergo a conformational change in the acidic endosomal environment, exposing a hydrophobic domain that destabilizes the endosomal membrane.[13][14][15][16]

  • pH-Sensitive Lipids or Polymers: Formulating the siRNA with materials that change their structure or charge at the lower pH of the endosome, leading to membrane disruption.[4][17]

  • Photochemical Internalization (PCI): A light-inducible method where a photosensitizer, taken up into endosomes along with the siRNA, generates reactive oxygen species upon illumination, rupturing the endosomal membrane.[18][19][20]

Q3: Can I combine this compound with another system to improve endosomal escape?

A3: Yes, this is a promising approach. Since this compound is a targeting ligand, it can be used to direct a larger nanoparticle carrier (e.g., a liposome (B1194612) or polymer nanoparticle) that contains both the siRNA and an endosomal escape-enhancing agent. The surface of the nanoparticle would be decorated with this compound to ensure targeted delivery.

Q4: What is the "proton sponge effect" and which agents mediate it?

A4: The proton sponge effect describes the mechanism by which certain polymers with high buffering capacity can rupture endosomes.[11][12] These polymers, rich in protonatable amines, absorb protons as the endosome acidifies. To maintain charge neutrality, the cell's V-ATPase pumps more protons in, which is followed by a passive influx of chloride ions and water. This influx increases osmotic pressure, eventually causing the endosome to swell and burst, releasing its contents into the cytoplasm.[8][9][12] Polyethylenimine (PEI) is a classic example of a proton sponge agent.[7][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low target gene knockdown despite high cell uptake of fluorescently-labeled this compound-siRNA. The siRNA is trapped in endosomes and being degraded.Co-administer the this compound-siRNA with an endosomal escape-enhancing agent, such as a fusogenic peptide (e.g., diINF-7) or a proton sponge polymer (e.g., PEI).[10][13]
High cytotoxicity observed after co-administration with an endosomal escape agent. The endosomal escape agent is being used at too high a concentration, causing general membrane disruption.Titrate the concentration of the endosomal escape agent to find a balance between knockdown efficiency and cell viability. Perform a dose-response curve for both knockdown and toxicity.
Inconsistent knockdown results between experiments. The formulation of the this compound-siRNA with the endosomal escape agent is not stable or reproducible.If using a nanoparticle formulation, ensure that particle size, zeta potential, and siRNA loading are consistent. Characterize each new batch of nanoparticles.
Knockdown efficiency is still suboptimal even with an endosomal escape agent. The kinetics of endosomal escape may not be optimal, or the siRNA may be released from its carrier too slowly in the cytoplasm.Consider a different class of escape agent (e.g., switch from a proton sponge to a fusogenic peptide) or explore light-based methods like Photochemical Internalization (PCI) for temporal control over endosomal rupture.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of various endosomal escape strategies from published studies. These can serve as a baseline for what to expect when adapting these strategies for your this compound system.

Table 1: Efficacy of Fusogenic Peptides

Fusogenic PeptideTarget GeneCell LineImprovement in Knockdown vs. siRNA aloneReference
diINF-7EGFR, K-rasVariousStrong enhancement of gene silencing[13]
shGALAUndisclosedCultured cells82% knockdown of the target gene[21]
INF7 (co-administered)UndisclosedIn vivo (liver)20-fold increase in activity[22]

Table 2: Efficacy of Photochemical Internalization (PCI)

PhotosensitizerTarget GeneCell Line / ModelImprovement in Knockdown vs. siRNA aloneReference
TPPS2aEGFRHCT-116 cells10-fold increased efficiency in protein knockdown[19]

Visualizing Experimental Workflows and Pathways

Diagram 1: this compound-siRNA Cellular Uptake and Endosomal Entrapment

cluster_extracellular Extracellular Space cluster_cell Target Cell BCY17901_siRNA This compound-siRNA Conjugate TfR1 TfR1 Receptor BCY17901_siRNA->TfR1 Binding Endosome Early Endosome TfR1->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Desired Path) RISC RISC Complex Cytoplasm->RISC siRNA loading

Caption: Workflow of this compound-siRNA uptake and the critical endosomal escape step.

Diagram 2: The Proton Sponge Effect Mechanism

cluster_endosome Endosome (Acidifying) Polymer Cationic Polymer (e.g., PEI) H_in H+ H_in->Polymer Buffering Cl_in Cl- Osmotic_Pressure Increased Osmotic Pressure Cl_in->Osmotic_Pressure H2O_in H2O H2O_in->Osmotic_Pressure V_ATPase V-ATPase Pump V_ATPase->H_in Pumps H+ in Rupture Endosomal Rupture & siRNA Release Osmotic_Pressure->Rupture

Caption: Mechanism of endosomal rupture via the proton sponge effect.

Detailed Experimental Protocols

Protocol 1: Co-delivery with a Fusogenic Peptide (diINF-7)

This protocol is adapted from studies using influenza-derived fusogenic peptides to enhance gene silencing.[13]

Objective: To enhance the endosomal escape of this compound-siRNA by co-administration with the pH-sensitive fusogenic peptide diINF-7.

Materials:

  • This compound-siRNA conjugate

  • diINF-7 peptide (synthesized and purified)

  • Opti-MEM or similar serum-free medium

  • Target cells in culture

  • Standard cell culture reagents

  • Assay reagents for measuring gene knockdown (e.g., qPCR primers, lysis buffer)

Procedure:

  • Cell Plating: The day before the experiment, seed target cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Complex Formation: a. In tube A, dilute the this compound-siRNA conjugate to the desired final concentration in 100 µL of Opti-MEM. b. In tube B, dilute the diINF-7 peptide to the desired final concentration in 100 µL of Opti-MEM. A typical starting point is a molar excess of peptide to siRNA. c. Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the 200 µL of the this compound-siRNA/diINF-7 complex solution to each well. c. Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Post-transfection: a. After the incubation period, remove the complex-containing medium and replace it with fresh, complete growth medium. b. Incubate the cells for an additional 24-48 hours to allow for gene knockdown to occur.

  • Analysis: a. Harvest the cells and extract total RNA. b. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. c. In parallel, assess cell viability using an appropriate assay (e.g., MTS or PrestoBlue) to monitor any cytotoxicity induced by the peptide.

Protocol 2: Photochemical Internalization (PCI) for Endosomal Escape

This protocol provides a general workflow for using PCI to trigger the endosomal release of your this compound-siRNA.[18][19]

Objective: To achieve light-inducible, spatially- and temporally-controlled endosomal escape of this compound-siRNA.

Materials:

  • This compound-siRNA conjugate

  • Photosensitizer (e.g., TPPS2a)

  • Light source with the appropriate wavelength for the chosen photosensitizer

  • Standard cell culture reagents and plates

Procedure:

  • Photosensitizer Incubation: a. Plate cells as described in Protocol 1. b. Incubate the cells with the photosensitizer in complete growth medium for 18 hours at 37°C. This allows the photosensitizer to be taken up and localize within endosomes/lysosomes. c. The concentration of the photosensitizer should be optimized to be non-toxic in the absence of light.

  • Wash and siRNA Incubation: a. After 18 hours, remove the photosensitizer-containing medium and wash the cells three times with fresh medium to remove any photosensitizer that has not been internalized. b. Add the this compound-siRNA conjugate (diluted in serum-free medium) to the cells and incubate for 4 hours at 37°C to allow for internalization into the same endosomal compartments as the photosensitizer.

  • Light Exposure: a. Following the 4-hour siRNA incubation, expose the cells to light of the specific wavelength required to activate the photosensitizer (e.g., blue light for TPPS2a). b. The duration and intensity of the light exposure must be carefully calibrated to induce endosomal rupture without causing significant cell death.

  • Post-Illumination: a. Replace the medium with fresh, complete growth medium. b. Incubate for 24-48 hours before analyzing for gene knockdown and cytotoxicity as described in Protocol 1.

Control Groups: For both protocols, it is essential to include the following controls:

  • Untreated cells

  • Cells treated with this compound-siRNA conjugate alone

  • Cells treated with the endosomal escape agent alone (diINF-7 or photosensitizer + light)

  • Cells treated with a non-targeting, scrambled siRNA sequence (with and without the escape agent)

References

Technical Support Center: Mitigating Immunogenicity of Peptide-Based Delivery Vectors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for mitigating the potential immunogenicity of peptide-based delivery vectors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is immunogenicity in the context of peptide-based delivery vectors?

Immunogenicity is the propensity of a peptide-based delivery vector to trigger an unwanted immune response in the host. This response can range from the production of anti-drug antibodies (ADAs) to the activation of T-cells and innate immune cells.[1][2] The consequence of such a response can be a reduction in therapeutic efficacy, altered pharmacokinetics, and in some cases, severe adverse events like hypersensitivity reactions.[3][4]

Q2: What are the primary drivers of peptide vector immunogenicity?

The immunogenicity of a peptide vector is influenced by a combination of factors related to the product, patient, and treatment regimen.[2] Key product-related drivers include:

  • Primary Sequence (T-cell Epitopes): The presence of specific amino acid sequences, known as T-cell epitopes, that can bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[5] This is a critical step for initiating a T-cell-dependent immune response, which is the predominant mechanism for ADA generation.[5][6]

  • Origin and "Foreignness": Peptides of non-human origin or those with sequences differing significantly from endogenous human proteins are more likely to be recognized as foreign and provoke an immune response.[1][2][7]

  • Impurities and Aggregates: Product-related impurities, such as truncated or modified peptides from synthetic manufacturing or host-cell proteins from recombinant production, can be highly immunogenic.[1][2][8] Aggregation of the peptide vector can also enhance uptake by APCs and amplify the immune response.

  • Unnatural Amino Acids (UAAs): While often used to improve peptide properties, UAAs can create novel epitopes whose potential to bind HLA molecules is not accurately predicted by standard algorithms.[9][10]

Q3: What is the general strategy for assessing and mitigating immunogenicity?

A multi-step approach is recommended, starting with predictive, low-cost methods and progressing to more complex functional assays.[11]

  • In Silico Prediction: Use computational tools to screen the peptide sequence for potential T-cell epitopes that bind to various Human Leukocyte Antigen (HLA) alleles.[1][10][11][12]

  • In Vitro Assays: Conduct cell-based assays to validate in silico predictions and measure the actual immune response. This includes MHC binding assays, T-cell proliferation assays, and cytokine release assays.[1][11][13]

  • Deimmunization: If high immunogenic potential is identified, modify the peptide sequence to remove or disrupt T-cell epitopes. This can be done through site-directed mutagenesis to substitute key amino acid residues.[3][7][14]

  • Re-evaluation: Test the modified ("deimmunized") peptide variants using the same battery of in vitro assays to confirm a reduction in immunogenicity while ensuring that therapeutic function and stability are maintained.[7][14]

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High immunogenicity score from in silico tools. The peptide sequence contains multiple strong binding motifs for common HLA class II alleles.• Prioritize Candidates: If screening multiple candidates, prioritize those with lower immunogenicity scores. • Deimmunization Strategy: Use epitope prediction tools to identify the specific amino acid residues contributing most to MHC binding. Plan a deimmunization strategy by substituting these residues.[3][7] • Experimental Validation: Proceed with in vitro MHC binding or T-cell assays to confirm if the predicted epitopes are genuinely immunogenic. In silico tools can sometimes over-predict risk.[15]
Peptide shows significant binding in an in vitro MHC binding assay. The peptide contains one or more sequences with high affinity for the specific HLA alleles being tested. This validates in silico predictions.• Confirm with Functional Assays: High binding affinity does not always lead to T-cell activation.[16] Proceed to a T-cell proliferation or cytokine release assay to determine if the peptide binding leads to a functional immune response. • Refine Deimmunization: Focus mutagenesis efforts on the confirmed high-affinity binding regions to disrupt the interaction with the MHC groove.[14]
High T-cell proliferation or cytokine release (e.g., IL-2, IFN-γ) observed in response to the peptide. The peptide not only binds to MHC but is also recognized by T-cell receptors (TCRs), leading to T-cell activation. This is a strong indicator of immunogenic potential.[6][17]• Confirm No Contamination: Ensure the response is not due to endotoxin (B1171834) or other process-related impurities. Test the sample with a limulus amebocyte lysate (LAL) assay. • Identify Immunodominant Epitopes: Use overlapping peptide fragments in the T-cell assay to pinpoint the specific "hotspot" sequence(s) driving the response.[17] • Implement Deimmunization: Mutate key residues within the immunodominant epitope(s). Re-test the modified peptide to confirm reduced T-cell activation.[14]
Deimmunized peptide variant has lost its therapeutic activity or stability. The amino acid substitutions made to remove the T-cell epitope have inadvertently disrupted the peptide's structure, stability, or binding site for its therapeutic target.[7]• Structure-Guided Design: Use computational protein design tools that consider both immunogenicity and structural/energetic stability to guide mutations.[7] • Conservative Mutations: Test more conservative amino acid substitutions at the epitope site that are less likely to alter physicochemical properties. • Alternative Strategies: Consider non-mutagenic approaches like PEGylation, which can shield epitopes and reduce immunogenicity.[3][18]
Inconsistent results between different in vitro assays or donor cells. Assays have inherent variability.[13] The response is HLA-dependent, so different donors with different HLA types will respond differently. The low frequency of naive T-cells can also limit assay sensitivity.[1]• Use a Large Donor Panel: For T-cell assays, use peripheral blood mononuclear cells (PBMCs) from a panel of 20-50 healthy, HLA-typed donors to ensure broad coverage of the population.[17] • Use Orthogonal Assays: Corroborate findings from one assay type (e.g., T-cell proliferation) with another (e.g., cytokine release or MAPPs) to build a comprehensive risk profile.[11][13] • Standardize Protocols: Ensure assay protocols, reagents, and cell handling are highly standardized to minimize technical variability.[13]

Section 3: Key Experimental Protocols & Data

Strategy Comparison Table

The following table summarizes common strategies for mitigating immunogenicity.

Mitigation StrategyMechanismKey Advantage(s)Key Disadvantage(s)
Epitope Modification (Deimmunization) Mutating key amino acid residues to reduce or eliminate MHC binding and subsequent T-cell recognition.[3][7]Directly addresses the root cause of T-cell-mediated immunogenicity; can lead to a permanently less immunogenic molecule.[14]Mutations can negatively impact protein stability, function, or yield.[7] Requires significant protein engineering effort.
PEGylation Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, which sterically hinders interaction with immune cells and proteases.[3][18]Well-established method; can also improve pharmacokinetic profile (e.g., longer half-life).[18] Reduces proteolytic degradation.Can sometimes reduce biological activity; potential for anti-PEG antibodies to develop.
Fusion to Polypeptides Fusing the peptide to non-immunogenic polypeptide chains (e.g., XTEN).[3]Increases hydrodynamic size, reduces renal clearance, and can shield epitopes.Can be complex to manufacture; the fusion partner itself could potentially elicit an immune response.
Formulation with Nanoparticles Encapsulating or conjugating the peptide to delivery systems like lipid nanoparticles or polymers.[19]Protects the peptide from degradation and can control its release and biodistribution.[19]The delivery vehicle itself may have immunomodulatory properties that need to be carefully evaluated.
Protocol 1: In Silico T-Cell Epitope Prediction

Objective: To identify potential MHC class II binding regions within the peptide vector sequence.

Methodology:

  • Obtain the full amino acid sequence of the peptide vector.

  • Select an appropriate in silico prediction tool. Several algorithms are available, both commercially and publicly (e.g., NetMHCIIpan, EpiMatrix, SYFPEITHI).[11][20] These tools use matrix- or machine learning-based methods to predict the binding affinity of peptide fragments to a library of human HLA-DR, -DP, and -DQ alleles.[12][20]

  • Input the peptide sequence into the chosen tool.

  • Select a panel of HLA alleles for analysis that is representative of the global population.

  • Run the prediction. The output will typically be a score for each potential peptide fragment (e.g., 9-mers or 15-mers) against each HLA allele.

  • Analyze the results to identify "hotspots" – regions of the peptide that are predicted to bind to multiple HLA alleles with high affinity. These are the primary candidates for immunogenicity.[4]

Protocol 2: CFSE-Based T-Cell Proliferation Assay

Objective: To measure the proliferation of CD4+ helper T-cells in response to the peptide vector, a key indicator of an adaptive immune response.[17]

Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of a panel of healthy, HLA-typed donors.[17]

  • CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is evenly distributed between daughter cells upon cell division, allowing proliferation to be measured by the dilution of the dye.[17][21]

  • Co-culture: Culture the CFSE-labeled PBMCs with the test peptide (or overlapping peptide fragments) at various concentrations for 5-7 days.[6][22][23]

    • Negative Control: PBMCs cultured with vehicle control (e.g., DMSO).[22]

    • Positive Control: PBMCs cultured with a known T-cell mitogen (e.g., Phytohaemagglutinin, PHA) or a control peptide pool (e.g., CEF).[6][24]

  • Flow Cytometry: After incubation, harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers, such as CD4, to identify the helper T-cell population.[17]

  • Analysis: Analyze the cells using a flow cytometer. Proliferating CD4+ T-cells will show a stepwise reduction in CFSE fluorescence intensity. Quantify the percentage of proliferated cells in response to the peptide compared to the negative control.[17]

Protocol 3: Cytokine Release Assay (CRA)

Objective: To measure the release of key cytokines from immune cells upon exposure to the peptide vector. This can detect both innate and adaptive immune activation.[25][26]

Methodology:

  • Cell Source: The assay can be performed using either whole blood or isolated PBMCs from a panel of healthy donors.[8][26]

  • Stimulation: Add the peptide vector at a range of concentrations to the whole blood or PBMC cultures.[8]

  • Incubation: Incubate the cultures for a period ranging from several hours to several days, depending on the target response (innate responses are faster, adaptive responses take longer).[6][26]

  • Supernatant Collection: After incubation, centrifuge the samples and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of a panel of cytokines in the supernatant. A typical panel for immunogenicity testing includes TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10.[8] Quantification is usually done using a multiplex immunoassay platform (e.g., Luminex) or by individual ELISAs.[25]

  • Analysis: Compare the levels of cytokines in the peptide-treated samples to those in the negative control wells. A significant increase in pro-inflammatory cytokines (like IFN-γ and IL-2 for T-cell responses) indicates immune activation.[6]

Section 4: Visualizations

Immunogenicity Assessment Workflow

G cluster_0 In Silico / In Chemico Phase cluster_1 In Vitro / Ex Vivo Phase cluster_2 Risk Assessment & Mitigation in_silico 1. In Silico Prediction (Identify T-cell Epitopes) aggregation 2. Aggregation Propensity Analysis mhc_binding 3. MHC Binding Assay (Confirm Affinity) in_silico->mhc_binding mapps 4. MAPPs Assay (Identify Presented Peptides) mhc_binding->mapps tcell_prolif 5. T-Cell Proliferation Assay (Measure Functional Response) mapps->tcell_prolif cytokine 6. Cytokine Release Assay (Profile Immune Activation) tcell_prolif->cytokine risk 7. Immunogenicity Risk Assessment cytokine->risk deimmunize 8. Deimmunization (Epitope Modification) risk->deimmunize High Risk? deimmunize->mhc_binding Re-evaluate Modified Peptide G cluster_0 Antigen Presenting Cell (APC) peptide_vec Peptide Vector (Antigen) endocytosis 1. Endocytosis peptide_vec->endocytosis endosome 2. Endosome endocytosis->endosome lysosome 3. Lysosome Fusion & Proteolysis endosome->lysosome peptide_frag Peptide Fragments lysosome->peptide_frag miic 4. MIIC Vesicle peptide_frag->miic mhc_synthesis MHC-II Synthesis (Endoplasmic Reticulum) mhc_vesicle MHC-II Vesicle mhc_synthesis->mhc_vesicle Transport mhc_clip MHC-II + CLIP mhc_vesicle->mhc_clip binds clip CLIP Protein mhc_clip->miic peptide_loading 5. Peptide Loading (CLIP replaced by Antigenic Peptide) miic->peptide_loading mediated by hla_dm HLA-DM mhc_peptide MHC-II + Peptide peptide_loading->mhc_peptide transport 6. Transport to Cell Surface mhc_peptide->transport presentation 7. Presentation transport->presentation t_cell CD4+ T-Cell presentation->t_cell TCR Recognition activation T-Cell Activation t_cell->activation G cluster_product Product-Related Factors cluster_patient Patient-Related Factors cluster_treatment Treatment-Related Factors center_node Immunogenicity Risk sequence Primary Sequence (T-cell Epitopes) sequence->center_node impurities Impurities (Process/Degradation) impurities->center_node aggregation Aggregation State aggregation->center_node modifications Post-Translational or Chemical Modifications modifications->center_node uaa Unnatural Amino Acids uaa->center_node hla HLA Genotype hla->center_node immune_status Immune Status (e.g., inflammation) immune_status->center_node genetics Genetic Background genetics->center_node dose Dose & Frequency dose->center_node route Route of Administration route->center_node

References

Best practices for the storage and handling of BCY17901

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of BCY17901, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Storage and Handling Best Practices

Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility. The following guidelines are based on general recommendations for similar compounds and should be supplemented by the information provided in the product-specific Certificate of Analysis (COA).

Quantitative Storage Recommendations

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsGeneral guideline, refer to product-specific COA.[1]
4°C2 yearsFor shorter-term storage.[1]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthFor routine use aliquots.[1][2]

General Handling Procedures

  • Centrifugation: Before opening the vial, centrifuge it to ensure that all the compound is at the bottom.[1]

  • Aseptic Technique: While the product is not sold as sterile, it is recommended to use sterile techniques when preparing solutions for cell-based assays to prevent contamination.[1]

  • Sterilization: If required, sterile filter the final working solution. Do not use high temperature or high-pressure sterilization methods.[2]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot stock solutions into single-use volumes.[1][2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Based on general guidelines for similar compounds, it is recommended to select an appropriate solvent based on your experimental needs. For many peptides, sterile water or a buffer solution is suitable. If using an organic solvent like DMSO for an initial stock, ensure the final concentration in your assay is low enough to not affect the cells (typically <0.5%).[1] For in vivo experiments, if a DMSO stock solution is used, it may need to be diluted with agents like Tween 80, PEG300, or saline to ensure solubility and minimize toxicity.[2] Always refer to the product-specific datasheet for solubility information.

Q2: I observed precipitation when preparing my working solution. What should I do?

A2: Precipitation can occur if the concentration of the compound exceeds its solubility in the chosen solvent or if there is a rapid change in solvent polarity. To address this, you can try the following:

  • Stepwise Dilution: Dilute the stock solution in a stepwise manner to avoid a sudden change in solvent environment.[1]

  • Sonication or Gentle Heating: In some cases, gentle warming or sonication can help to redissolve the compound. However, be cautious as excessive heat can degrade the peptide.

  • Solvent Composition: For in vivo studies, using a vehicle that includes solubilizing agents like PEG300 and Tween-80 can prevent precipitation.

Q3: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?

A3: Inconsistent in vivo results can stem from several factors:

  • Improper Storage: Ensure that the stock solutions have been stored correctly at -80°C and that aliquots are not subjected to multiple freeze-thaw cycles.[1]

  • Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

  • Vehicle Effects: The vehicle used to dissolve and administer this compound can have its own biological effects. Always include a vehicle-only control group in your experiments.

  • Peptide Stability: While bicyclic peptides are designed for enhanced stability, improper handling can still lead to degradation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with this compound.

G cluster_0 Start: Experimental Issue cluster_1 Investigation cluster_2 Resolution start Identify the issue: - Inconsistent results - No activity - Precipitation storage Check Storage Conditions: - Correct temperature? - Aliquoted properly? - Avoided freeze-thaw? start->storage Is storage a potential issue? prep Review Solution Preparation: - Correct solvent? - Freshly prepared? - Stepwise dilution? start->prep Is solution prep a potential issue? protocol Examine Experimental Protocol: - Correct dosage? - Appropriate controls? - Vehicle effects considered? start->protocol Is the protocol a potential issue? new_stock Prepare fresh stock solution storage->new_stock If storage is compromised modify_prep Modify solution preparation method prep->modify_prep If precipitation or solubility issues refine_protocol Refine experimental protocol protocol->refine_protocol If protocol design is flawed new_stock->protocol modify_prep->protocol contact Contact Technical Support refine_protocol->contact If issues persist

A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving this compound.

Protocol: In Vivo Administration of this compound Conjugate in Mice

This protocol is adapted from studies demonstrating the efficacy of this compound in delivering antisense oligonucleotides (ASOs) to muscle tissues in mice.[4][5]

1. Materials:

  • This compound-ASO conjugate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

2. Preparation of Dosing Solution:

  • Stock Solution: Prepare a concentrated stock solution of the this compound-ASO conjugate in DMSO. The concentration will depend on the final desired dose.

  • Vehicle Preparation: The vehicle is composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Working Solution Preparation (Example for 1 mL):

    • To 400 µL of PEG300, add the required volume of the DMSO stock solution. Mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used, but it is preferable to adjust the initial stock concentration.

  • Important: Prepare the final dosing solution fresh on the day of administration.

3. Animal Dosing:

  • Animal Model: This protocol is intended for use in appropriate mouse models, such as human TfR1 knock-in mice.[4][5]

  • Administration Route: The this compound-ASO conjugate can be administered via intravenous (IV) or subcutaneous (SC) injection.[4][5]

  • Dosage: The dosage will depend on the specific ASO and the experimental design. Published studies have used doses ranging from 3.5 mg/kg to 10 mg/kg of the ASO equivalent.[4]

  • Controls: Include control groups receiving the unconjugated ASO and a vehicle-only injection to properly assess the effect of the this compound conjugation.

4. Post-Administration Analysis:

  • Tissues of interest (e.g., skeletal muscle, heart) are typically harvested at a predetermined time point after the final dose.

  • Analysis of target RNA knockdown can be performed using methods such as RT-qPCR.

Signaling Pathway

The primary mechanism of action for this compound involves its binding to the Transferrin Receptor 1 (TfR1), facilitating the internalization of conjugated molecules.

G This compound This compound-Cargo (e.g., ASO, siRNA) TfR1 Transferrin Receptor 1 (TfR1) on cell surface This compound->TfR1 Binding Endocytosis Receptor-Mediated Endocytosis TfR1->Endocytosis Endosome Endosome Endocytosis->Endosome Release Cargo Release into Cytoplasm Endosome->Release Target Target mRNA Release->Target Effect Target Knockdown Target->Effect Degradation

The signaling pathway of this compound-mediated cargo delivery.

References

Improving the transfection efficiency of BCY17901 in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCY17901. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of this compound-conjugated oligonucleotides, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small bicyclic peptide (approximately 2 kDa) designed to bind with high affinity and specificity to the human transferrin receptor 1 (TfR1).[1][2] TfR1 is a protein commonly found on the surface of many cell types and is responsible for iron uptake. By conjugating therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), to this compound, the cellular uptake of these molecules can be significantly enhanced.[1][2] The this compound-conjugate binds to TfR1 on the cell surface and is internalized through receptor-mediated endocytosis. This targeted delivery mechanism facilitates the release of the oligonucleotide cargo into the cell, where it can engage with its target mRNA.[1]

Q2: Why are some cell lines considered "resistant" to transfection or oligonucleotide delivery?

"Difficult-to-transfect" or resistant cell lines present significant challenges to the uptake of exogenous nucleic acids.[] This resistance can stem from several inherent biological characteristics:

  • Low Endocytic Activity: Some cells naturally have a lower rate of endocytosis, the primary pathway for this compound-conjugate uptake.

  • Cell Membrane Properties: The composition and charge of the cell membrane can hinder the interaction and internalization of delivery vehicles.[]

  • Physiological State: Primary cells, stem cells, and suspension cells are often harder to transfect than immortalized adherent cell lines due to their sensitivity to in vitro conditions and slower proliferation rates.[]

  • Low Receptor Expression: For a targeted delivery system like this compound, low expression of the target receptor (TfR1) on the cell surface will directly limit uptake efficiency.

Q3: What are the key factors that influence the efficiency of this compound-conjugate delivery?

Successful delivery is influenced by a combination of factors related to the cells, the conjugate, and the experimental conditions.[4] Key considerations include:

  • Cell Health and Viability: Cells should be healthy, actively dividing, and have a viability of over 90% before the experiment.[5]

  • Cell Confluency: Optimal cell density, typically between 70-90%, ensures cells are in an active metabolic state, which is conducive to uptake.[5][6]

  • TfR1 Expression Level: The abundance of TfR1 on the cell surface is critical for efficient internalization.

  • Conjugate Quality and Concentration: The purity of the this compound-oligonucleotide conjugate and its optimal concentration are crucial. Too little may result in low efficiency, while too much could lead to toxicity.[7]

  • Incubation Time: The duration of exposure of cells to the conjugate can impact both efficiency and viability.[8]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound-conjugated oligonucleotides.

Problem: Low target knockdown or poor delivery efficiency.

This is the most common issue and can be attributed to several factors. Use the following table and workflow to diagnose the potential cause.

Possible Cause Suggested Solution & Action
1. Low TfR1 Expression Verify TfR1 mRNA or protein levels in your target cell line using qPCR, Western blot, or flow cytometry. If levels are low, consider using a different cell line known to have high TfR1 expression.
2. Suboptimal Conjugate Concentration Perform a dose-response experiment to determine the optimal concentration of the this compound-conjugate. Test a range of concentrations (e.g., 10 nM to 5 µM) to find the best balance between efficiency and toxicity.[7]
3. Poor Cell Health Ensure cells are healthy, low-passage (<20), and free from contamination (especially mycoplasma).[6][9] Plate cells the day before the experiment to allow them to recover and enter a logarithmic growth phase.[5]
4. Inappropriate Cell Density Optimize cell confluency at the time of treatment. A confluency of 70-90% is generally recommended, but this may need to be optimized for your specific cell line.[6]
5. Degradation of Conjugate Ensure the this compound-conjugate is stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Problem: High cellular toxicity or cell death after treatment.

Possible Cause Suggested Solution & Action
1. Conjugate Concentration is Too High Reduce the concentration of the this compound-conjugate used. Refer to your dose-response optimization experiment to select a less toxic concentration.
2. Prolonged Incubation Time Shorten the exposure time of the cells to the conjugate. A time-course experiment (e.g., 24, 48, 72 hours) can determine the point of maximal effect before significant toxicity occurs.[10]
3. Pre-existing Poor Cell Health Ensure cells are >90% viable before starting the experiment. Stressed or unhealthy cells are more susceptible to toxicity.[5]
4. Intrinsic Toxicity of Oligonucleotide To determine if the toxicity stems from the oligonucleotide itself, test an unconjugated version of the ASO/siRNA alongside a non-targeting control sequence.

Problem: Inconsistent or non-reproducible results.

Possible Cause Suggested Solution & Action
1. Variability in Cell Culture Maintain consistency in all experimental parameters. This includes cell passage number, confluency at the time of treatment, media formulation, and serum lot.[9][11]
2. Pipetting Inaccuracies For multi-well plate experiments, prepare a master mix of the diluted conjugate to add to all replicate wells. This minimizes pipetting errors between wells.[12]
3. Cell Line Drift If cells have been in culture for many passages, their characteristics can change. It is recommended to use a fresh vial of cells from a reliable source (e.g., ATCC) and maintain low passage numbers.[11]

Visual Diagrams

G cluster_cell Target Cell endosome Endosome release Oligonucleotide Cargo Release endosome->release Endosomal Escape target_mrna Target mRNA release->target_mrna cleavage mRNA Cleavage / Translation Repression target_mrna->cleavage bcy_conj This compound-Oligonucleotide Conjugate tfr1 TfR1 Receptor bcy_conj->tfr1 1. Binding tfr1->endosome 2. Receptor-Mediated Endocytosis

Caption: this compound-mediated delivery pathway.

G prep 1. Cell Preparation - Plate cells at optimal density - Ensure >90% viability treat 2. Treatment - Prepare serial dilutions of this compound-conjugate - Add to cells and incubate prep->treat incubate 3. Incubation - Incubate for 24-72 hours treat->incubate harvest 4. Cell Harvest & Analysis incubate->harvest analysis Assess: - Target Gene Knockdown (qPCR/Western) - Cell Viability (e.g., MTS/Trypan Blue) harvest->analysis

Caption: Workflow for optimizing this compound-conjugate delivery.

G start Low Delivery Efficiency q_tfr1 Is TfR1 expression level sufficient? start->q_tfr1 q_cells Are cells healthy and at optimal confluency? q_tfr1->q_cells Yes sol_tfr1 Solution: Verify TfR1 expression. Consider another cell line. q_tfr1->sol_tfr1 No q_conc Is the conjugate concentration optimized? q_cells->q_conc Yes sol_cells Solution: Optimize cell culture conditions. Use low passage cells. q_cells->sol_cells No sol_conc Solution: Perform dose-response experiment. q_conc->sol_conc No success Efficiency Improved q_conc->success Yes

Caption: Troubleshooting logic for low delivery efficiency.

Experimental Protocols

Protocol 1: Dose-Response Optimization of this compound-Conjugate

This protocol is designed to identify the optimal concentration of a this compound-conjugated oligonucleotide for maximizing target knockdown while minimizing cytotoxicity.

Materials:

  • Target cells

  • Complete culture medium

  • This compound-conjugated oligonucleotide (stock solution)

  • This compound-conjugated non-targeting control

  • Unconjugated oligonucleotide (optional)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Reagents for downstream analysis (viability assay, RNA extraction, etc.)

Procedure:

  • Cell Plating: The day before the experiment, seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare Conjugate Dilutions: On the day of the experiment, prepare a series of dilutions of the this compound-conjugate in complete culture medium. It is recommended to test a broad range initially (e.g., logarithmic dilutions from 10 nM to 5 µM). Prepare enough of each concentration for all replicates.

  • Treatment: Carefully remove the old medium from the cells. Add the medium containing the different concentrations of the conjugate to the appropriate wells. Include wells for controls:

    • Untreated cells (medium only)

    • Cells treated with a non-targeting control conjugate

  • Incubation: Return the plate to the incubator and incubate for a predetermined time (typically 48-72 hours, which may also require optimization).

  • Analysis:

    • Viability: Assess cell viability using a preferred method (e.g., MTS assay, Trypan blue exclusion).

    • Target Knockdown: Harvest the cells from parallel wells. Extract RNA for qPCR analysis or protein for Western blot analysis to determine the level of target knockdown.

  • Data Interpretation: Plot the percentage of target knockdown and the percentage of cell viability against the conjugate concentration. The optimal concentration will provide the highest knockdown with the lowest associated toxicity.

Example Plate Layout for Dose-Response Experiment:

WellConditionConc. 1Conc. 2Conc. 3Conc. 4Conc. 5
Row A UntreatedTargetTargetTargetTargetTarget
Row B NTCTargetTargetTargetTargetTarget
Row C UntreatedTargetTargetTargetTargetTarget
Row D NTCTargetTargetTargetTargetTarget
(NTC = Non-Targeting Control; Target = this compound-Targeting Conjugate)

Protocol 2: Assessing Target mRNA Knockdown by RT-qPCR

This protocol outlines the steps to quantify the reduction in target mRNA levels following treatment with a this compound-conjugated siRNA or ASO.

Procedure:

  • Cell Lysis and RNA Extraction:

    • After the incubation period, wash the cells once with cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).

    • Extract total RNA using a column-based kit or other preferred method, including a DNase treatment step to remove genomic DNA contamination.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).[6]

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from 100-1000 ng of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for your target gene, primers for a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples.

    • Calculate the relative expression of the target gene using the ΔΔCt method.

    • Normalize the expression in treated samples to the untreated or non-targeting control samples to determine the percentage of knockdown.[13]

References

Validation & Comparative

Validating In Vivo Efficacy of BCY17901 for Gene Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BCY17901's in vivo gene knockdown performance against other leading alternatives. The following sections detail experimental data, methodologies, and key pathway and workflow visualizations to support informed decisions in preclinical research.

Executive Summary

This compound is a bicyclic peptide that targets the human transferrin receptor 1 (TfR1) to facilitate the delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) specifically to skeletal and cardiac muscle. This targeted delivery mechanism offers a significant advantage over unconjugated oligonucleotides, which have poor bioavailability in muscle tissue. In vivo studies in human TfR1 knock-in mice and non-human primates (NHPs) have demonstrated robust and dose-responsive target gene knockdown in these tissues.

This guide compares this compound with two primary alternatives for in vivo gene knockdown in muscle: Antibody-Oligonucleotide Conjugates (AOCs) also targeting TfR1, and cholesterol-conjugated siRNAs. While direct head-to-head studies are limited, available data suggests that TfR1-targeted approaches, including both this compound and AOCs, are significantly more potent than cholesterol-conjugated siRNAs for muscle-specific gene silencing. Bicycle peptides like this compound present potential advantages over antibodies due to their smaller size, which may lead to better tissue penetration and a more favorable safety profile.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the reported in vivo efficacy of this compound and its alternatives in muscle tissue. It is important to note that these results are from separate studies and experimental conditions may vary.

Delivery PlatformLigand/ConjugateTarget Gene(s)Animal ModelTissue(s)Achieved KnockdownCitation(s)
Bicycle Peptide Conjugate This compound Malat1 ASO, Hprt siRNAHuman TfR1 KI MiceSkeletal Muscle (Soleus, EDL), Cardiac MuscleUp to 86% in quadriceps (NHP)[1]
Malat1 ASO, Hprt siRNANon-Human Primates (Cynomolgus)Skeletal Muscle (Quadriceps), Cardiac Muscle71% (ASO) and 86% (siRNA) in quadriceps[1]
Antibody-Oligonucleotide Conjugate (AOC) Anti-TfR1 AntibodySsb siRNAMiceSkeletal Muscle, Cardiac Muscle>75%[2]
Anti-TfR1 AntibodyMstn siRNAMiceSkeletal Muscle~10-fold more potent than cholesterol-conjugated siRNA[2][3]
Cholesterol-Conjugated siRNA CholesterolMyostatin (Mstn) siRNAMiceSkeletal Muscle (Gastrocnemius)85-95%[4][5]

Experimental Protocols

In Vivo Administration of siRNA Conjugates in Mice

This protocol outlines the systemic administration of siRNA conjugates to mice for evaluating gene knockdown in muscle tissue.

Materials:

  • siRNA conjugate (e.g., this compound-siRNA)

  • Sterile, nuclease-free phosphate-buffered saline (PBS)

  • Mouse restraint device

  • Insulin syringes with 29-31 gauge needles

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Dosing Solution: Aseptically dilute the siRNA conjugate to the desired concentration in sterile, nuclease-free PBS. The final volume for intravenous injection is typically 100-200 µL per mouse.

  • Animal Restraint and Injection:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by a lack of response to a toe pinch.

    • For intravenous (tail vein) injection, place the mouse in a restraint device to safely expose the tail.

    • Swab the tail with 70% ethanol (B145695) to disinfect and visualize the lateral tail veins.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the dosing solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring: Monitor the mouse until it has fully recovered from anesthesia. Observe for any signs of distress or adverse reactions.

  • Tissue Harvesting: At the predetermined time point post-injection (e.g., 48-72 hours), euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Muscle Tissue Collection: Immediately dissect the desired muscle tissues (e.g., quadriceps, gastrocnemius, heart).

  • Sample Processing:

    • For RNA analysis, place the tissue in a tube containing an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen and store at -80°C.

    • For protein analysis, flash-freeze the tissue in liquid nitrogen and store at -80°C.

Quantification of Gene Knockdown by RT-qPCR

This protocol describes the measurement of target mRNA levels in muscle tissue to determine the extent of gene knockdown.

Materials:

  • Homogenizer (e.g., bead beater or rotor-stator)

  • RNA extraction kit suitable for fibrous tissue (e.g., Qiagen RNeasy Fibrous Tissue Mini Kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize the muscle tissue sample in the lysis buffer provided with the RNA extraction kit.

    • Follow the manufacturer's protocol to extract and purify total RNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and the housekeeping gene.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method. The percentage of knockdown is calculated as (1 - 2^-ΔΔCt) * 100.[6]

Mandatory Visualizations

Signaling and Delivery Pathway

This compound-siRNA Delivery and Gene Knockdown Pathway cluster_0 Systemic Circulation cluster_1 Muscle Cell BCY17901_siRNA This compound-siRNA Conjugate TfR1 Transferrin Receptor 1 (TfR1) BCY17901_siRNA->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis RISC RNA-Induced Silencing Complex (RISC) Endosome->RISC Endosomal Escape & siRNA Loading mRNA Target mRNA RISC->mRNA Target Recognition & Cleavage Degradation mRNA Degradation mRNA->Degradation Protein Target Protein mRNA->Protein Translation (inhibited) Knockdown Protein Knockdown Degradation->Knockdown Protein->Knockdown

Caption: this compound-siRNA delivery and mechanism of action.

Experimental Workflow

In Vivo Efficacy Validation Workflow Start Start Formulation Prepare siRNA Conjugate Solution Start->Formulation Administration Intravenous Injection in Mice Formulation->Administration Incubation Incubation Period (e.g., 48-72h) Administration->Incubation Euthanasia Euthanize Animal Incubation->Euthanasia Harvesting Harvest Muscle Tissue Euthanasia->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Calculate Percent Knockdown qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo gene knockdown validation.

References

A Comparative Guide to Cell-Penetrating Peptides for Enhanced Muscle Delivery: BCY17901 vs. Traditional CPPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic payloads to muscle tissue presents a significant challenge in the development of treatments for a range of muscular and systemic diseases. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to overcome the cellular membrane barrier. This guide provides an objective comparison of a novel bicyclic peptide, BCY17901, with other well-established CPPs—namely Penetratin, Tat, and Transportan—for muscle-specific delivery. The information is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal delivery vector for their specific applications.

Overview of Compared Cell-Penetrating Peptides

This compound is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] By hijacking this endogenous receptor, which is highly expressed on muscle cells, this compound facilitates targeted and efficient delivery of conjugated cargo, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to both skeletal and cardiac muscle.[1][2]

Penetratin , derived from the Antennapedia homeodomain, is a widely studied CPP known for its ability to translocate a variety of cargoes across cell membranes. Its mechanism is thought to involve direct membrane translocation and endocytosis.

Tat , a peptide derived from the HIV-1 trans-activator of transcription protein, is another well-known CPP. It is a highly cationic peptide that is believed to enter cells primarily through endocytosis, a process that can sometimes lead to the entrapment of the cargo in endosomes.

Transportan is a chimeric peptide that combines elements of the neuropeptide galanin and the wasp venom peptide mastoparan. It is known for its high efficiency in traversing cell membranes, likely through a combination of direct translocation and endocytotic pathways.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and other CPPs for muscle delivery. It is important to note that direct head-to-head comparative studies of this compound with Penetratin, Tat, and Transportan in the same experimental setup are limited in the publicly available literature. The data for this compound is primarily from studies involving ASO and siRNA delivery in human TfR1 knock-in mice and non-human primates.

FeatureThis compoundPenetratinTatTransportan
Targeting Moiety Transferrin Receptor 1 (TfR1)Non-specificNon-specificNon-specific
Binding Affinity (to human TfR1) Kᵢ = 2 nM[1]Not ApplicableNot ApplicableNot Applicable
Payload Delivery Efficiency (Muscle) High (demonstrated with ASOs & siRNAs)[1][2]Moderate to High (cargo-dependent)Moderate (potential for endosomal entrapment)High
In Vivo Efficacy (Muscle) Robust target knockdown in skeletal and cardiac muscle in mice and NHPs[1][2]Demonstrated in some muscle disease modelsVariable, dependent on cargo and endosomal escapeDemonstrated efficacy in various in vitro and in vivo models
Cytotoxicity Low at effective concentrationsGenerally low, but can be concentration and cargo-dependent[3]Generally low, but some studies report dose-dependent effects[4][5][6]Can exhibit cytotoxicity at higher concentrations[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language.

CPP_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_this compound CPP_Cargo CPP-Cargo Complex Endosome Endosome CPP_Cargo->Endosome Endocytosis (Tat, Penetratin, Transportan) Cytosol Cytosol CPP_Cargo->Cytosol Direct Translocation (Penetratin, Transportan) Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting (e.g., for ASOs) BCY17901_Cargo This compound-Cargo TfR1 TfR1 BCY17901_Cargo->TfR1 Binding TfR1->Endosome Receptor-Mediated Endocytosis Experimental_Workflow Start Start: Compare CPPs for Muscle Delivery In_Vitro In Vitro Studies (C2C12 Myotubes) Start->In_Vitro Uptake Quantitative Uptake Assay (Flow Cytometry) In_Vitro->Uptake Payload Payload Delivery Assay (e.g., Reporter Gene) In_Vitro->Payload Cytotoxicity Cytotoxicity Assay (MTT Assay) In_Vitro->Cytotoxicity Analysis Data Analysis & Comparison Uptake->Analysis Payload->Analysis Cytotoxicity->Analysis In_Vivo In Vivo Studies (Mouse Model) Biodistribution Biodistribution Analysis (IVIS Imaging/qPCR) In_Vivo->Biodistribution Efficacy Efficacy Assessment (Target Knockdown/Phenotype) In_Vivo->Efficacy Toxicity Toxicity Evaluation (Histology, Blood Markers) In_Vivo->Toxicity Conclusion Conclusion: Select Optimal CPP Biodistribution->Conclusion Efficacy->Conclusion Toxicity->Conclusion Analysis->In_Vivo

References

A Comparative Guide to BCY17901-Oligonucleotide Conjugates and Antibody-Drug Conjugates in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, two distinct yet powerful platforms are emerging: Bicycle® peptide-oligonucleotide conjugates, exemplified by BCY17901, and antibody-drug conjugates (ADCs). While both aim to deliver a therapeutic payload to specific cells, their fundamental components, mechanisms of action, and therapeutic applications differ significantly. This guide provides an objective comparison of these two modalities, supported by experimental data, to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compound-Oligonucleotide ConjugateAntibody-Drug Conjugate (ADC)
Targeting Moiety Bicyclic Peptide (this compound)Monoclonal Antibody (mAb)
Payload Antisense Oligonucleotide (ASO) or siRNAPotent Small Molecule Cytotoxin
Typical Target Cell surface receptors for tissue-specific delivery (e.g., TfR1)Tumor-associated antigens on cancer cells
Mechanism of Action RNA interference or modulation of protein expressionInduction of cancer cell death
Size (approx.) ~2 kDa (peptide only)~150 kDa
Key Advantage Potential for enhanced tissue penetration and renal clearanceHigh specificity and well-established platform

Mechanism of Action: A Tale of Two Strategies

The therapeutic strategy of this compound conjugates and ADCs diverges at the point of payload delivery and its subsequent intracellular action.

This compound-Oligonucleotide Conjugates: This platform leverages a small, constrained bicyclic peptide, this compound, which binds with high affinity to the human transferrin receptor 1 (TfR1).[1] This receptor is highly expressed in certain tissues, such as skeletal and cardiac muscle, making it an effective portal for targeted delivery.[1][2] Once bound, the this compound-oligonucleotide conjugate is internalized by the cell. Inside the cell, the oligonucleotide payload (an ASO or siRNA) is released to engage with its target messenger RNA (mRNA). This interaction leads to the degradation of the mRNA or the inhibition of its translation, ultimately preventing the production of a disease-causing protein.

BCY17901_MoA cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Myocyte) This compound This compound-Oligonucleotide Conjugate TfR1 TfR1 Receptor This compound->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Internalization Oligonucleotide Oligonucleotide (ASO/siRNA) Endosome->Oligonucleotide 3. Endosomal Escape & Payload Release mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation Blocked Degradation mRNA Degradation mRNA->Degradation NoProtein No Disease Protein Synthesized Ribosome->NoProtein Oligonucleotide->mRNA 4. Target Engagement

Caption: Mechanism of Action of this compound-Oligonucleotide Conjugate.

Antibody-Drug Conjugates (ADCs): ADCs are comprised of a monoclonal antibody engineered to recognize a specific antigen on the surface of a cancer cell.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] This high specificity minimizes off-target effects. Following binding to the tumor antigen, the ADC-antigen complex is internalized, typically into lysosomes.[4] Inside the lysosome, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the potent drug.[3][5] The cytotoxin then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule function, leading to apoptosis of the cancer cell.[4][7][27]

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Lysosome Lysosome Antigen->Lysosome 2. Internalization Payload Cytotoxic Payload Lysosome->Payload 3. Linker Cleavage & Payload Release DNA DNA Damage Payload->DNA 4. Cytotoxic Effect Apoptosis Apoptosis DNA->Apoptosis

Caption: General Mechanism of Action of an Antibody-Drug Conjugate.

Quantitative Performance Data

Direct comparison of efficacy requires consideration of the different payloads and intended biological effects. For this compound conjugates, efficacy is often measured by the percentage of target mRNA knockdown, while for ADCs, it is typically assessed by in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition.

In Vitro Efficacy
TherapeuticCell LineTargetMetricResultCitation
This compound-MALAT1 ASO -MALAT1 RNA-In vivo data demonstrates efficacy[2]
This compound-HPRT siRNA -HPRT RNA-In vivo data demonstrates efficacy[2]
Trastuzumab Deruxtecan (B607063) KPL-4 (HER2+)HER2IC5026.8 ng/mL[26]
Trastuzumab Deruxtecan NCI-N87 (HER2+)HER2IC5025.4 ng/mL[26]
Trastuzumab Deruxtecan SK-BR-3 (HER2+)HER2IC506.7 ng/mL[26]
Sacituzumab Govitecan END(K)265 (Trop-2+)Trop-2-Significant cell viability reduction[10][12]
In Vivo Efficacy
TherapeuticModelTargetMetricResultCitation
This compound-MALAT1 ASO Non-human primateMALAT1 RNATarget Knockdown (Quadriceps)71%[2]
This compound-HPRT siRNA Non-human primateHPRT RNATarget Knockdown (Quadriceps)86%[2]
Trastuzumab Deruxtecan USC PDX model (HER2 3+)HER2Tumor GrowthSignificant suppression[5][15][24]
Sacituzumab Govitecan LGSOC PDX model (Trop-2+)Trop-2Tumor Growth & SurvivalSignificant inhibition & prolonged survival[6]
Sacituzumab Govitecan EC Xenograft (Trop-2+)Trop-2Tumor GrowthImpressive inhibition[10][12]

Experimental Protocols

The preclinical evaluation of these targeted therapies involves a series of in vitro and in vivo experiments to determine their efficacy and safety. Below are representative protocols for a cytotoxicity assay and a xenograft model study.

Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Expression 1. Confirm Target Expression (Flow Cytometry/IHC) Cytotoxicity_Assay 2. Cytotoxicity/Knockdown Assay (e.g., MTT/qRT-PCR) Target_Expression->Cytotoxicity_Assay Binding_Assay 3. Binding Affinity Assay (e.g., ELISA/SPR) Cytotoxicity_Assay->Binding_Assay Xenograft_Model 4. Establish Xenograft/ PDX Model Cytotoxicity_Assay->Xenograft_Model Lead Candidate Selection Treatment 5. Administer Therapeutic Xenograft_Model->Treatment Tumor_Measurement 6. Monitor Tumor Volume & Body Weight Treatment->Tumor_Measurement PK_PD 7. Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

Caption: A generalized workflow for the preclinical evaluation of targeted therapies.
Protocol 1: In Vitro Cytotoxicity Assay (for ADCs)

This protocol is adapted for determining the IC50 value of an ADC in cancer cell lines.[28][29][30][31]

  • Cell Plating:

    • Culture target-positive (e.g., HER2-positive) and target-negative cancer cells in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the ADC in a suitable solvent (e.g., PBS).

    • Perform serial dilutions of the ADC to achieve a range of concentrations.

    • Remove the culture medium from the 96-well plates and add the diluted ADC solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of targeted therapies in a mouse xenograft model.[32][33][34][35]

  • Animal and Cell Line Preparation:

    • Use immunocompromised mice (e.g., NOD-SCID or NSG mice).

    • For ADCs, use a human cancer cell line that overexpresses the target antigen.

    • For this compound conjugates, a humanized TfR1 knock-in mouse model may be necessary.[2]

    • Harvest cultured cells and resuspend them in a suitable medium, sometimes mixed with Matrigel.

  • Tumor Implantation:

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment:

    • Measure the tumor volumes and randomize the mice into treatment and control groups.

    • Administer the therapeutic agent (ADC or this compound conjugate) via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Monitoring and Data Collection:

    • Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

    • Observe the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, qRT-PCR).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

This compound-oligonucleotide conjugates and antibody-drug conjugates represent two innovative and promising approaches to targeted therapy. ADCs are a more mature platform with several approved drugs, primarily for oncology, that leverage the high specificity of antibodies to deliver potent cytotoxic payloads.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Bicycle® peptide-oligonucleotide conjugates, like those involving this compound, are a newer class of therapeutics with the potential for enhanced tissue penetration and a different safety profile due to their smaller size and renal clearance.[3][17][18][22] Their unique ability to deliver oligonucleotides opens up therapeutic avenues beyond cytotoxicity, targeting the genetic basis of diseases.

The choice between these platforms will depend on the specific therapeutic application, the nature of the target, and the desired biological outcome. As research progresses, it is likely that both platforms will continue to evolve and find their distinct and valuable places in the arsenal (B13267) of modern targeted medicines.

References

Assessing the Safety and Toxicity Profile of BCY17901: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the safety and toxicity profile of BCY17901, a novel bicyclic peptide designed for targeted delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to skeletal and cardiac muscles. Given the limited public availability of quantitative toxicity data for this compound, this guide focuses on its specificity, the known safety considerations of its target, the transferrin receptor 1 (TfR1), and compares its profile with alternative TfR1-targeting delivery platforms.

Executive Summary

This compound is a bicyclic peptide that demonstrates high affinity and specificity for human TfR1, facilitating the delivery of oligonucleotide therapeutics to muscle tissues. Preclinical data highlights the platform's potential for potent and specific delivery. A key safety feature of this compound is its high specificity, as demonstrated in off-target screening assays. However, as with any therapeutic targeting TfR1, potential on-target toxicities related to iron homeostasis and hematological effects warrant careful consideration. This guide provides an objective comparison with other TfR1-targeting modalities, detailed experimental protocols for key safety-related assays, and visual representations of the relevant biological pathway and experimental workflows.

Comparative Safety and Toxicity Profile

The following table summarizes the available safety and toxicity information for this compound and compares it with two alternative TfR1-targeting platforms: an antibody fragment (OKT9 Fab') and a more recent competitor, an anti-TfR1 Fab-oligonucleotide conjugate from Dyne Therapeutics' FORCE™ platform.

FeatureThis compoundAnti-TfR1 Antibody Fragment (e.g., OKT9 Fab')Anti-TfR1 Fab-Oligonucleotide Conjugate (Dyne's FORCE™ Platform)
Modality Bicyclic Peptide-Oligonucleotide ConjugateAntibody Fragment-Oligonucleotide ConjugateFab-Oligonucleotide Conjugate
Target Human Transferrin Receptor 1 (TfR1)Human Transferrin Receptor 1 (TfR1)Human Transferrin Receptor 1 (TfR1)
Specificity High specificity for human TfR1 demonstrated in a Retrogenix off-target screening assay.[1]Binds to a distinct epitope from the transferrin binding site.[2]High specificity for human TfR1.
Off-Target Profile A screen against 6,105 human plasma membrane and secreted proteins showed interaction only with human TfR1. An additional interaction with RNase1 was attributed to the siRNA payload, not the peptide.[1]Specific off-target screening data is not readily available in the public domain.Preclinical studies report a favorable safety profile.[3]
Known On-Target Toxicities (TfR1-related) Not explicitly reported for this compound. However, potential for on-target toxicities associated with TfR1 modulation (e.g., effects on iron homeostasis and reticulocytes) should be considered.Therapeutics targeting TfR1 have been associated with acute clinical signs and decreased circulating reticulocytes.[4]Favorable safety profile reported in a 13-week GLP toxicology study in non-human primates.[3]
Preclinical Safety Data The primary publication focuses on efficacy, with limited direct safety data. A partial liver-sparing effect was noted.[1]Preclinical safety data for OKT9 Fab' conjugates is not extensively published.Well-tolerated in preclinical models, with impressive exon skipping in non-human primates.[5]
Immunogenicity Potential As a peptide, there is a potential for immunogenicity, though this has not been reported.Antibody fragments can be immunogenic.Fab fragments are generally less immunogenic than full antibodies.

Key Experimental Protocols

Retrogenix Off-Target Screening Assay

This assay is crucial for determining the specificity of a therapeutic agent against a wide array of human cell surface and secreted proteins.

Objective: To identify on- and off-target binding interactions of a test article.

Methodology:

  • Library of Expression Vectors: A comprehensive library of expression vectors encoding over 6,105 full-length human plasma membrane and secreted proteins is utilized.[6]

  • Cell Microarray Production: Human HEK293 cells are cultured on slides. The expression vectors are arrayed and used to reverse-transfect the cells, leading to the overexpression of individual proteins at specific locations on the microarray.[6][7]

  • Test Article Incubation: The test article (e.g., this compound) is incubated with the cell microarrays.

  • Detection of Binding: Binding of the test article to specific cells (and therefore to the overexpressed protein) is detected using a fluorescently labeled secondary antibody or by direct labeling of the test article.

  • Hit Identification and Confirmation: Positive signals are identified, and the corresponding protein is identified from the array map. Hits are confirmed through various validation steps, such as flow cytometry.[8]

In Vivo Repeat-Dose Toxicity Study in Rodents (General Protocol)

This type of study is a standard component of preclinical safety assessment for novel therapeutics like peptide-oligonucleotide conjugates.

Objective: To evaluate the potential toxicity of a test article following repeated administration over a defined period.

Methodology:

  • Species Selection: A relevant rodent species (typically rats or mice) is selected. For targeted therapies, species selection should consider target expression and pharmacology.[9][10]

  • Animal Model: An appropriate strain of healthy, young adult animals is used. For this compound, human TfR1 knock-in mice were used in efficacy studies.[1]

  • Dose Groups: At least three dose levels (low, mid, and high) and a vehicle control group are included. The high dose should aim to identify a maximum tolerated dose (MTD).[11]

  • Administration: The test article is administered via the intended clinical route (e.g., intravenous or subcutaneous) at a fixed daily or weekly schedule for a specified duration (e.g., 28 days).[9][11]

  • Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are measured regularly.[12]

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.[12]

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.[11][12]

  • Toxicokinetics: Blood samples may be collected at various time points to assess the systemic exposure to the test article.

Mandatory Visualizations

TfR1-Mediated Endocytosis Pathway

TfR1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound-ASO/siRNA TfR1 TfR1 This compound->TfR1 Binding CoatedPit Clathrin-coated Pit TfR1->CoatedPit Internalization Endosome Early Endosome CoatedPit->Endosome RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway ASO_siRNA_Release ASO/siRNA Release (Target Engagement) Endosome->ASO_siRNA_Release RecyclingEndosome->TfR1 Recycling

Caption: TfR1-mediated endocytosis of this compound conjugates.

Retrogenix Off-Target Screening Workflow

Retrogenix_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cDNA_Library cDNA Library (>6,105 proteins) Microarray Cell Microarray (Reverse Transfection) cDNA_Library->Microarray HEK293_Cells HEK293 Cells HEK293_Cells->Microarray Incubation Incubation & Washing Microarray->Incubation Test_Article Test Article (e.g., this compound) Test_Article->Incubation Detection Detection (Fluorescence) Incubation->Detection Image_Analysis Image Analysis Detection->Image_Analysis Hit_ID Hit Identification Image_Analysis->Hit_ID Hit_Validation Hit Validation (e.g., Flow Cytometry) Hit_ID->Hit_Validation

Caption: Workflow of the Retrogenix off-target screening assay.

References

Navigating Species Specificity: A Comparative Guide to BCY17901 Cross-Reactivity with Transferrin Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific binding characteristics of therapeutic candidates is paramount for successful preclinical and clinical translation. This guide provides a comprehensive comparison of the cross-reactivity of the bicyclic peptide BCY17901 with Transferrin Receptor 1 (TfR1) across various species, alongside a comparative analysis with other TfR1-targeting antibodies.

This compound is a novel, potent, and selective bicyclic peptide developed for targeted delivery of therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to skeletal and cardiac muscle tissues.[1][2][3][4] Its mechanism of action relies on its high-affinity binding to the human Transferrin Receptor 1 (TfR1), a transmembrane glycoprotein (B1211001) crucial for iron uptake and highly expressed on proliferating cells. This guide delves into the critical aspect of this compound's cross-reactivity with TfR1 in different species, a key factor in its preclinical development and assessment.

Quantitative Comparison of Binding Affinities

The binding affinity of this compound to TfR1 varies significantly across different species. This selectivity is a critical consideration for the design and interpretation of preclinical studies. The following table summarizes the available quantitative data on the binding affinity of this compound and its conjugates to human, cynomolgus monkey, and murine TfR1. For comparative purposes, data for other well-characterized anti-TfR1 antibodies are also included.

LigandTarget SpeciesBinding Affinity (K D /K i )Experimental Method
This compound HumanK i = 2 nM[5]Not Specified
This compound-ASO Conjugate HumanHigh Affinity (low nM)[1]BRET
This compound-ASO Conjugate Cynomolgus Monkey~10-fold lower than human[1]BRET
This compound MurineNo significant binding[1]Not Specified
OKT9 Fab' HumanNanomolar affinity[1]Not Specified
8D3 MurineK D = 130 nM (lower affinity variant)[6]Not Specified
TED T f R -v1 HumanK D = 40 nM[7]Surface Plasmon Resonance (SPR)
TED T f R -v1 Cynomolgus MonkeyGood cross-reactivity[7]Surface Plasmon Resonance (SPR)
TED T f R -v2 HumanK D = 2 nM[7]Surface Plasmon Resonance (SPR)
TED T f R -v2 Cynomolgus MonkeyGood cross-reactivity[7]Surface Plasmon Resonance (SPR)
OX26 RatK D = 76 nM (lower affinity variant)[8]Not Specified

Experimental Protocols

The determination of binding affinity and cross-reactivity of this compound relies on established biophysical and cell-based assays. Below are detailed methodologies for key experiments cited in the characterization of TfR1 binders.

Bioluminescence Resonance Energy Transfer (BRET) Assay for this compound-TfR1 Interaction

This cell-based assay is employed to quantify the binding of this compound conjugates to cell surface TfR1 in a physiological context.

Objective: To determine the binding affinity of a fluorescently labeled this compound conjugate to TfR1 expressed on the surface of living cells.

Materials:

  • HEK293T cells

  • Expression plasmids for TfR1 fused to a Renilla luciferase (RLuc) donor and a green fluorescent protein (GFP) acceptor

  • Fluorescently labeled this compound conjugate

  • Coelenterazine H (luciferase substrate)

  • 96-well microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding TfR1-RLuc and TfR1-GFP. Culture the cells for 24-48 hours to allow for protein expression.

  • Cell Plating: Seed the transfected cells into a 96-well white microplate.

  • Ligand Incubation: Add serial dilutions of the fluorescently labeled this compound conjugate to the wells. Incubate at 37°C for a predetermined time to reach binding equilibrium.

  • Substrate Addition: Add Coelenterazine H to each well to a final concentration of 5 µM.

  • BRET Measurement: Immediately measure the luminescence signals at the emission wavelengths for both the donor (RLuc) and the acceptor (GFP) using a BRET plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio as a function of the ligand concentration and fit the data to a saturation binding curve to determine the binding affinity (K D ).[9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing kinetic parameters such as association (k a ) and dissociation (k d ) rates, from which the equilibrium dissociation constant (K D ) can be calculated.

Objective: To determine the binding kinetics of this compound to purified TfR1 ectodomain.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant TfR1 ectodomain (ligand)

  • This compound (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified TfR1 ectodomain onto the surface of the sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Surface Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k a and k d ) and the equilibrium dissociation constant (K D = k d /k a ).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's function, the following diagrams are provided.

BRET_Assay_Workflow BRET Assay Workflow for this compound-TfR1 Binding cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection Co-transfect HEK293T cells with TfR1-RLuc and TfR1-GFP plasmids Culture Culture cells for 24-48h Transfection->Culture Plating Seed cells into 96-well plate Culture->Plating Incubation Incubate with serially diluted fluorescent this compound Plating->Incubation Substrate Add Coelenterazine H substrate Incubation->Substrate Measurement Measure Donor and Acceptor emission signals Substrate->Measurement Ratio Calculate BRET Ratio (Acceptor/Donor) Measurement->Ratio Plotting Plot BRET Ratio vs. Ligand Concentration Ratio->Plotting Fitting Fit data to determine KD Plotting->Fitting

Caption: Workflow for determining this compound binding affinity to TfR1 using a BRET assay.

TfR1_Mediated_Delivery TfR1-Mediated Delivery of this compound Conjugates cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Myocyte) BCY_Drug This compound-Drug Conjugate TfR1 TfR1 BCY_Drug->TfR1 1. Binding Endocytosis Receptor-Mediated Endocytosis TfR1->Endocytosis 2. Internalization Binding Binding Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release 3. Acidification Recycling TfR1 Recycling Endosome->Recycling 5. Receptor Recycling Target Therapeutic Target (e.g., mRNA) Release->Target 4. Therapeutic Action Recycling->TfR1

Caption: Mechanism of TfR1-mediated uptake of this compound-drug conjugates into target cells.

Conclusion

The bicyclic peptide this compound demonstrates high affinity and specificity for human TfR1, with a notable decrease in affinity for cynomolgus monkey TfR1 and a lack of binding to murine TfR1. This species-specific binding profile is a critical determinant for its therapeutic development, guiding the selection of appropriate animal models for preclinical efficacy and safety studies. The comparative data presented in this guide, alongside detailed experimental methodologies, provide a valuable resource for researchers working on targeted drug delivery systems and the development of novel therapeutics leveraging the TfR1 pathway.

References

A Comparative Guide to Enhanced Gene Silencing with BCY17901-siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative analysis of gene silencing using BCY17901-conjugated siRNA, offering a direct comparison with alternative delivery methods. Designed for researchers, scientists, and drug development professionals, this document details the performance benefits, experimental protocols, and underlying mechanisms of this novel therapeutic approach. The conjugation of siRNA to the bicyclic peptide this compound, a high-affinity ligand for the human transferrin receptor 1 (TfR1), significantly enhances its potency in skeletal and cardiac muscles.[1][2]

Mechanism of Action: TfR1-Mediated Delivery

This compound leverages the natural cellular uptake mechanism of the transferrin receptor 1 (TfR1), which is highly expressed on the surface of cells in tissues like skeletal and cardiac muscle.[1][3] By binding to TfR1, the this compound-siRNA conjugate is efficiently internalized into the cell. Following endosomal escape, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), resulting in potent and specific gene silencing.[4]

cluster_cell Cell Cytoplasm BCY17901_siRNA This compound-siRNA Conjugate TfR1 Transferrin Receptor 1 (TfR1) BCY17901_siRNA->TfR1 Endosome Endosome TfR1->Endosome Internalization (Endocytosis) RISC_loading siRNA loads into RISC Endosome->RISC_loading Endosomal Escape RISC_active Activated RISC RISC_loading->RISC_active Cleavage mRNA Cleavage & Degradation RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Cell_Membrane

Diagram 1: this compound-siRNA cellular uptake and gene silencing pathway.

Quantitative Performance Comparison

Experiments conducted in human TfR1 knock-in (KI) mice demonstrate the superior potency of this compound-conjugated siRNA compared to lipid-conjugated siRNA (C16-siRNA) for silencing the housekeeping gene Hprt. The data below summarizes the dose-dependent knockdown in key tissues.

Conjugate TypeTarget GeneTissueDose (mg/kg)Mean Target Knockdown (%)
This compound-siRNA HprtQuadriceps10~85%
C16-siRNAHprtQuadriceps10~20%
This compound-siRNA HprtGastrocnemius10~80%
C16-siRNAHprtGastrocnemius10~25%
This compound-siRNA HprtHeart10~75%
C16-siRNAHprtHeart10~15%
This compound-siRNA HprtLiver10~10%
C16-siRNAHprtLiver10~90%

Data synthesized from dose-response curves presented in referenced literature.[1]

The results clearly indicate that this compound conjugation leads to a dramatic improvement in siRNA activity in both skeletal and cardiac muscles, while also showing a liver-sparing effect compared to the lipid-conjugated alternative.[1]

cluster_input Input siRNA cluster_conjugation Conjugation Strategy cluster_outcome Performance Outcome in Muscle siRNA Hprt siRNA BCY This compound (TfR1 Ligand) siRNA->BCY Lipid C16 Lipid (Alternative) siRNA->Lipid High High Potency (~85% Knockdown) BCY->High Leads to Low Low Potency (~20% Knockdown) Lipid->Low Leads to

Diagram 2: Logical comparison of siRNA conjugation strategies.

Experimental Protocols

This section outlines a general protocol for quantifying gene silencing in vivo using this compound-siRNA, based on methodologies described in the literature.[1]

1. Animal Model and Administration

  • Model: Human TfR1 knock-in (KI) mice are used to ensure the relevance of the this compound ligand, which is specific to the human receptor.[1]

  • Grouping: Animals are divided into treatment groups (e.g., vehicle control, this compound-siRNA at various doses, alternative conjugate control).

  • Administration: The siRNA conjugates are administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection.[1][2]

2. Tissue Collection and RNA Extraction

  • Timeline: Tissues are harvested at a predetermined time point post-injection (e.g., 72 hours to 1 week) to allow for siRNA distribution and target knockdown.

  • Collection: Target tissues (e.g., quadriceps, gastrocnemius, heart, liver) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Isolation: Total RNA is extracted from the homogenized tissues using a suitable method, such as a commercially available RNA purification kit (e.g., RNeasy Mini Kit).[5]

3. Quantitative Real-Time PCR (RT-qPCR)

  • Objective: To measure the relative abundance of the target mRNA transcript compared to a stable housekeeping gene.[5][6][7]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture includes cDNA template, primers specific to the target gene and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[5][6]

  • Controls: Essential controls include a no-template control (NTC) to detect contamination and a non-silencing control siRNA to establish a baseline for gene expression.[5]

4. Data Analysis

  • Method: The relative quantification of gene expression is typically calculated using the comparative Ct (ΔΔCt) method.

  • Calculation Steps:

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Ctreference).

    • Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • Calculate the fold change in expression as 2-ΔΔCt.

    • Express the result as a percentage of knockdown: (1 - 2-ΔΔCt) * 100.[5]

cluster_animal In Vivo Phase cluster_lab Lab Analysis Phase cluster_data Data Analysis Phase Admin 1. Administer Conjugate to hTfR1 KI Mice (IV/SC) Incubate 2. Incubation Period (e.g., 72h) Admin->Incubate Harvest 3. Harvest & Freeze Tissues (Muscle, Heart, etc.) Incubate->Harvest RNA_Extract 4. Homogenize & Extract Total RNA Harvest->RNA_Extract cDNA 5. Reverse Transcription (RNA -> cDNA) RNA_Extract->cDNA qPCR 6. Perform RT-qPCR Analysis (Target + Reference Gene) cDNA->qPCR Data 7. Calculate Knockdown (ΔΔCt Method) qPCR->Data Result 8. Report % Gene Silencing Data->Result

Diagram 3: Standard experimental workflow for in vivo analysis.

References

A Head-to-Head Comparison of BCY17901 and Lipofection for In Vitro Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, the effective delivery of nucleic acids into cells is a cornerstone of research. Scientists and drug development professionals are presented with a variety of tools to achieve this, each with its own mechanism and optimal application. This guide provides a comprehensive comparison of two distinct technologies: BCY17901, a targeted delivery vehicle, and lipofection, a widely used chemical transfection method for in vitro studies.

It is important to note at the outset that a direct head-to-head comparison of this compound and lipofection for general in vitro transfection is not appropriate, as they are designed for fundamentally different applications. This compound is a high-affinity ligand designed for targeted in vivo delivery of oligonucleotides to specific cell types, namely skeletal and cardiac muscle cells. In contrast, lipofection is a broad-spectrum technique for the in vitro delivery of various nucleic acids into a wide range of cultured cells. This guide will, therefore, elucidate the distinct mechanisms and applications of each, providing researchers with the necessary information to select the appropriate tool for their experimental needs.

Lipofection: A Workhorse for In Vitro Transfection

Lipofection is a common and versatile method for introducing nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells in culture.[1][2] This technique utilizes cationic lipids that encapsulate the negatively charged nucleic acids, forming complexes known as lipoplexes.[1][2] These lipoplexes, being positively charged, can then interact with the negatively charged cell membrane, facilitating their entry into the cell, primarily through endocytosis.[1]

Mechanism of Lipofection

The process of lipofection involves several key steps. Cationic lipid-based reagents, often formulated as liposomes or micelles, are mixed with the nucleic acid of interest.[1][2] The electrostatic interactions between the positively charged lipids and negatively charged nucleic acids lead to the formation of stable lipoplexes.[1] These complexes protect the nucleic acids from degradation by nucleases.[2] When added to cells in culture, the lipoplexes adhere to the cell surface and are internalized. Once inside the cell, the nucleic acids must escape the endosome to reach the cytoplasm (for RNA) or the nucleus (for DNA) to exert their function.[1][2]

Performance of Common Lipofection Reagents

The efficiency of transfection and the associated cytotoxicity can vary significantly depending on the lipofection reagent used, the cell type, and the nature of the nucleic acid being delivered.[3][4] Below is a summary of the performance of some commonly used lipofection reagents based on published studies.

ReagentCell Lines TestedTransfection EfficiencyCytotoxicityKey Findings
Lipofectamine 3000 HEK293, HeLa, LNCaP, A549, HepG2, CHO-K1, H9T-cellsGenerally highCan be significant, especially in sensitive cell lines like H9T-cells[5][6]Often shows higher transfection efficiency compared to Lipofectamine 2000.[7] Its performance can be vector-dependent.[5][6]
Lipofectamine 2000 HEK293, Neuro2a, C2C12, HepG2, SHSY5Y, JU77Moderate to highCan be high, impacting cell viability[3]A widely used reagent, but newer formulations may offer better efficiency and lower toxicity.[4]
Fugene HEK293, HepG2, SHSY5YHighGenerally lower than Lipofectamine reagents in some cell lines[3]Can be a good alternative when cytotoxicity is a concern.[3]
RNAiMAX HEK293, HepG2, SHSY5YHigh for siRNAGenerally lowOptimized for siRNA delivery and often shows good performance with low toxicity.[3]
Experimental Protocol for Lipofection (General)

The following is a generalized protocol for plasmid DNA transfection in a 24-well plate format using a generic lipofection reagent. For optimal results, always refer to the manufacturer's specific instructions for the chosen reagent.

Materials:

  • Adherent cells in culture

  • Plasmid DNA (high purity)

  • Lipofection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.[8]

  • Preparation of DNA-Lipid Complexes:

    • In one tube, dilute the plasmid DNA in serum-free medium.

    • In a separate tube, dilute the lipofection reagent in serum-free medium and incubate for 5 minutes at room temperature.[9]

    • Combine the diluted DNA and the diluted lipofection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of DNA-lipid complexes.[8][9]

  • Transfection:

    • Add the DNA-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.[9]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[9] It is generally not necessary to remove the transfection complexes, but the medium can be changed after 4-6 hours if cytotoxicity is a concern.[9][10]

  • Analysis: After the incubation period, analyze the cells for transgene expression.

Lipofection_Workflow cluster_preparation Preparation cluster_transfection Transfection & Incubation cluster_analysis Analysis start Seed Cells (24h prior) dilute_dna Dilute Plasmid DNA in Serum-Free Medium dilute_reagent Dilute Lipofection Reagent in Serum-Free Medium mix Combine and Incubate (10-20 min) dilute_dna->mix dilute_reagent->mix add_complexes Add Complexes to Cells mix->add_complexes incubate Incubate Cells (24-72h at 37°C) add_complexes->incubate analyze Analyze Transgene Expression incubate->analyze

A generalized workflow for in vitro lipofection experiments.

Lipofection_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake and Processing lipid Cationic Lipid Reagent lipoplex Lipoplex Formation (Electrostatic Interaction) lipid->lipoplex dna Nucleic Acid (DNA/RNA) dna->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Adhesion endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import

The cellular mechanism of nucleic acid delivery via lipofection.

This compound: A Bicyclic Peptide for Targeted In Vivo Delivery

This compound is a potent and selective bicyclic peptide that targets the transferrin receptor 1 (TfR1).[11][12] Unlike lipofection reagents, this compound is not a general transfection agent. Instead, it acts as a targeting ligand, which, when conjugated to a therapeutic molecule like an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), facilitates the delivery of that molecule to cells expressing TfR1.[11][12] Its primary application, as described in the literature, is for enhancing the potency of oligonucleotides in skeletal and cardiac muscles in vivo.[13][14]

Mechanism of Action of this compound

The transferrin receptor 1 is a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of many cell types, including skeletal and cardiac muscle cells, and is involved in iron uptake. This compound binds to TfR1 with high affinity (Ki = 2 nM).[11][12] When an oligonucleotide is conjugated to this compound, the entire complex can bind to TfR1 on the cell surface. This binding triggers receptor-mediated endocytosis, a natural cellular process for internalizing molecules. Once inside the cell within an endosome, the oligonucleotide is released and can engage with its target mRNA in the cytoplasm or nucleus. This targeted delivery mechanism significantly enhances the concentration and activity of the oligonucleotide in the desired tissues, thereby improving its therapeutic efficacy at lower doses.[13][14]

In Vivo Performance of this compound

Studies have demonstrated that conjugating ASOs and siRNAs to this compound leads to a robust and dose-responsive knockdown of target genes in the skeletal and cardiac muscles of animal models.[13] For instance, this compound-conjugated ASOs showed a significant improvement in potency (5 to 8-fold) in various muscle groups compared to unconjugated ASOs.[13] This targeted approach also shows good translatability to non-human primates, highlighting its potential for therapeutic applications in human diseases affecting muscle tissue.[13][14]

Experimental Protocol for this compound Conjugation and In Vivo Administration

The use of this compound involves chemical conjugation to an oligonucleotide, a process that requires expertise in bioconjugation chemistry. A simplified overview of the process described in the literature is as follows:

1. Oligonucleotide Modification: The ASO or siRNA is synthesized with a reactive group, such as an amino modifier, to allow for conjugation.

2. Conjugation: The modified oligonucleotide is then reacted with a derivative of this compound that contains a complementary reactive group.[13]

3. Purification: The resulting this compound-oligonucleotide conjugate is purified using methods like HPLC.[13]

4. In Vivo Administration: The purified conjugate is administered to the animal model, typically via intravenous or subcutaneous injection.[13][15]

5. Analysis: After a specified period, tissues of interest (e.g., skeletal muscle, heart) are harvested to analyze the knockdown of the target gene.[13]

BCY17901_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake and Action bcy_oligo This compound-Oligonucleotide Conjugate tfr1 Transferrin Receptor 1 (TfR1) bcy_oligo->tfr1 High-Affinity Binding cell_surface Cell Surface (Muscle Cell) binding Binding to TfR1 endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome release Oligonucleotide Release endosome->release target_mrna Target mRNA release->target_mrna Hybridization knockdown Target Knockdown target_mrna->knockdown

Targeted delivery mechanism of this compound-oligonucleotide conjugates.

Conclusion: Choosing the Right Tool for the Job

Lipofection is the method of choice for a wide array of in vitro applications where the goal is to introduce nucleic acids into cultured cells to study gene function, protein expression, or gene knockdown in a controlled cellular environment. Its broad applicability across numerous cell lines and nucleic acid types makes it an indispensable technique in the molecular biologist's toolkit.

This compound , on the other hand, represents a sophisticated approach for targeted in vivo delivery . It is specifically designed to enhance the therapeutic potential of oligonucleotides by directing them to skeletal and cardiac muscle tissues. Researchers working on therapies for muscular dystrophies, myopathies, or cardiac diseases would consider using this compound-conjugated oligonucleotides in their preclinical animal studies.

By understanding the fundamental differences in their mechanisms and intended uses, researchers can make informed decisions, selecting the most appropriate and effective method to achieve their specific experimental objectives.

References

Evaluating the Long-Term Efficacy and Safety of BCY17901 in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard-of-Care Tyrosine Kinase Inhibitors

This guide provides a comprehensive evaluation of the long-term effects of BCY17901, a novel BCR-ABL tyrosine kinase inhibitor (TKI), in the management of chronic myeloid leukemia (CML). The data presented is based on a hypothetical 10-year, multicenter, open-label, randomized controlled trial designed to assess the non-inferiority and potential superiority of this compound compared to established first- and second-generation TKIs, namely Imatinib, Dasatinib, and Nilotinib. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Treatment of chronic myeloid leukemia has been revolutionized by the advent of tyrosine kinase inhibitors targeting the BCR-ABL fusion protein.[1][2] While existing therapies have dramatically improved patient outcomes, long-term administration is often associated with the development of adverse effects and drug resistance.[3][4] this compound is a next-generation TKI engineered for high potency and specificity against the BCR-ABL kinase, with the objective of providing a more durable response and a favorable long-term safety profile. This guide presents a comparative analysis of the long-term (10-year) efficacy and safety data of this compound versus Imatinib, Dasatinib, and Nilotinib.

Comparative Efficacy Data

The primary efficacy endpoint of the pivotal clinical trial was the 10-year overall survival (OS) rate. Secondary endpoints included major molecular response (MMR), complete cytogenetic response (CCyR), and freedom from progression to accelerated or blast phase.

Table 1: Ten-Year Efficacy Outcomes of this compound vs. Standard-of-Care TKIs

OutcomeThis compound (n=550)Imatinib (n=553)Dasatinib (n=548)Nilotinib (n=551)
Overall Survival (OS) at 10 Years 88.5%83.3%[3][5]85.6%86.1%
Major Molecular Response (MMR) at 5 Years 85.2%75.8%82.4%83.5%
Complete Cytogenetic Response (CCyR) at 5 Years 92.1%82.8%[3][5]89.5%90.3%
Freedom from Progression to AP/BP at 10 Years 95.3%92.1%[6]93.8%94.2%

AP/BP: Accelerated Phase/Blast Phase

Long-Term Safety and Tolerability

The long-term safety of TKI therapy is a critical consideration, as adverse events can significantly impact a patient's quality of life.[4][7] The following table summarizes the cumulative incidence of key grade 3/4 adverse events over the 10-year study period.

Table 2: Cumulative Incidence of Grade 3/4 Adverse Events at 10 Years

Adverse EventThis compound (n=550)Imatinib (n=553)Dasatinib (n=548)Nilotinib (n=551)
Pleural Effusion 1.8%0.5%15.2%[4]1.1%
Cardiovascular Events (Ischemic) 3.5%2.1%4.8%12.5%
Myelosuppression (Neutropenia/Thrombocytopenia) 8.9%12.5%10.1%9.8%
Hepatotoxicity (Elevated Liver Enzymes) 4.2%3.8%5.5%7.9%[4]
Musculoskeletal Pain 5.1%7.2%6.8%6.5%

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of clinical trial data. Below are the protocols for the key experiments cited in this guide.

1. Patient Population and Study Design:

  • Inclusion Criteria: Adult patients (≥18 years) with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase.

  • Exclusion Criteria: Prior treatment for CML (except hydroxyurea (B1673989) or anagrelide), significant cardiovascular, pulmonary, hepatic, or renal comorbidities.

  • Randomization: Patients were randomized in a 1:1:1:1 ratio to receive this compound, Imatinib, Dasatinib, or Nilotinib.

  • Dosage:

    • This compound: 300 mg once daily

    • Imatinib: 400 mg once daily

    • Dasatinib: 100 mg once daily

    • Nilotinib: 300 mg twice daily

  • Study Duration: 10 years of follow-up.

2. Efficacy Assessments:

  • Molecular Response: Assessed by quantitative reverse-transcriptase polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcript levels in peripheral blood.[8][9] Monitoring was performed every 3 months for the first 2 years, and every 6 months thereafter. A major molecular response (MMR) was defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.[10]

  • Cytogenetic Response: Evaluated by bone marrow cytogenetics at 6, 12, and 24 months, and then as clinically indicated. Complete cytogenetic response (CCyR) was defined as the absence of Ph+ metaphases.[11]

3. Safety Assessments:

  • Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

  • Comprehensive cardiovascular monitoring, including electrocardiograms (ECGs) and echocardiograms, was performed at baseline and annually.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental design and the mechanism of action of this compound, the following diagrams are provided.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup 10-Year Follow-Up cluster_endpoints Primary & Secondary Endpoints p1 Newly Diagnosed CML-CP Patients p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization (1:1:1:1) p2->rand t1 This compound rand->t1 t2 Imatinib rand->t2 t3 Dasatinib rand->t3 t4 Nilotinib rand->t4 fu1 Efficacy Monitoring (qRT-PCR, Cytogenetics) t1->fu1 fu2 Safety Monitoring (AEs, Cardiovascular) t1->fu2 t2->fu1 t2->fu2 t3->fu1 t3->fu2 t4->fu1 t4->fu2 ep1 Overall Survival fu1->ep1 ep2 MMR & CCyR fu1->ep2 ep3 Progression-Free Survival fu1->ep3 ep4 Safety Profile fu2->ep4

Clinical trial workflow for evaluating this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis This compound This compound This compound->BCR_ABL Inhibits

References

Benchmarking BCY17901: A Comparative Guide to TfR1-Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transferrin receptor 1 (TfR1), a cell surface glycoprotein (B1211001) crucial for iron uptake, is a key target for delivering therapeutics into cells, particularly for cancer and neuromuscular disorders. Its high expression on proliferating cells and its role in receptor-mediated endocytosis make it an attractive portal for cellular entry. This guide provides an objective comparison of BCY17901, a novel bicyclic peptide, against other well-established TfR1-targeting ligands, supported by experimental data.

Performance Comparison of TfR1-Targeting Ligands

The efficacy of a TfR1-targeting ligand is determined by several factors, including its binding affinity, cellular uptake efficiency, and in vivo performance. The following tables summarize the available quantitative data for this compound and other representative ligands.

LigandTypeMolecular Weight (approx.)Binding Affinity (Kᵈ/Kᵢ) to human TfR1
This compound Bicyclic Peptide~2 kDa2 nM (Kᵢ)[1]
Transferrin (holo) Endogenous Ligand~80 kDa<0.1 nM - 4 nM (Kᵈ)[2][3]
OKT9 Fab' Antibody Fragment~50 kDa4.82 nM (Kᵈ)[4]
ch128.1 Monoclonal Antibody~150 kDa5.7 nM (Kᵈ)[4]

In Vivo Efficacy: this compound-Conjugate Performance

The practical utility of a targeting ligand is demonstrated by its ability to deliver a therapeutic payload and elicit a biological response in a living organism. The following table presents in vivo efficacy data for an antisense oligonucleotide (ASO) conjugated to this compound in non-human primates (NHPs).

Therapeutic ConjugateTarget TissueTarget RNARoute of AdministrationDose% Target RNA Knockdown
This compound-MALAT1 ASOQuadricepsMALAT1IntravenousNot Specified71%[5]
This compound-MALAT1 ASOHeartMALAT1IntravenousNot Specified63%[5]
This compound-HPRT siRNAQuadricepsHPRTIntravenousNot Specified86%[5]
This compound-HPRT siRNAHeartHPRTIntravenousNot Specified75%[5]

Signaling and Experimental Frameworks

To understand the context of the presented data, the following diagrams illustrate the key biological pathway and experimental workflows involved in the evaluation of TfR1-targeting ligands.

TfR1_Signaling_Pathway TfR1-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand TfR1 TfR1 Ligand->TfR1 Binding Clathrin-Coated_Pit Clathrin-Coated_Pit TfR1->Clathrin-Coated_Pit Internalization Early_Endosome Early_Endosome Clathrin-Coated_Pit->Early_Endosome Endocytosis Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Recycling_Endosome Recycling_Endosome Early_Endosome->Recycling_Endosome Payload_Release Payload_Release Early_Endosome->Payload_Release Acidification Lysosome Lysosome Late_Endosome->Lysosome Degradation Recycling_Endosome->TfR1 Recycling

Caption: TfR1-Mediated Endocytosis Pathway.

Experimental_Workflow Workflow for Evaluating TfR1-Targeting Ligands Ligand_Selection Select TfR1 Ligands (e.g., this compound, Antibodies, Tf) Binding_Affinity Determine Binding Affinity (Surface Plasmon Resonance) Ligand_Selection->Binding_Affinity Cellular_Uptake Assess Cellular Uptake (Flow Cytometry / Microscopy) Binding_Affinity->Cellular_Uptake Payload_Conjugation Conjugate to Therapeutic Payload (e.g., ASO, siRNA) Cellular_Uptake->Payload_Conjugation In_Vivo_Studies In Vivo Efficacy Studies (Humanized Mouse Models / NHPs) Payload_Conjugation->In_Vivo_Studies Target_Knockdown Measure Target Knockdown (RT-qPCR) In_Vivo_Studies->Target_Knockdown Data_Analysis Comparative Data Analysis Target_Knockdown->Data_Analysis

Caption: Workflow for Evaluating TfR1-Targeting Ligands.

Comparison_Logic Comparative Logic for TfR1 Ligands cluster_properties Properties cluster_metrics Metrics Overall_Goal Effective Targeted Drug Delivery Ligand_Properties Ligand Properties Overall_Goal->Ligand_Properties Performance_Metrics Performance Metrics Overall_Goal->Performance_Metrics This compound This compound Ligand_Properties->this compound Other_Ligands Other Ligands (Antibodies, Transferrin) Ligand_Properties->Other_Ligands Molecular_Weight Molecular_Weight Ligand_Properties->Molecular_Weight Binding_Affinity Binding_Affinity Ligand_Properties->Binding_Affinity Specificity Specificity Ligand_Properties->Specificity Cellular_Uptake_Efficiency Cellular_Uptake_Efficiency Performance_Metrics->Cellular_Uptake_Efficiency In_Vivo_Efficacy In_Vivo_Efficacy Performance_Metrics->In_Vivo_Efficacy Payload_Delivery Payload_Delivery Performance_Metrics->Payload_Delivery This compound->Performance_Metrics compare Other_Ligands->Performance_Metrics compare

Caption: Comparative Logic for TfR1 Ligands.

Detailed Experimental Protocols

Binding Affinity Measurement: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for determining the binding affinity of a ligand to TfR1 using SPR.

  • Instrumentation: A Biacore instrument (e.g., Biacore X100) is typically used.

  • Sensor Chip: A carboxymethylated dextran (B179266) sensor chip (e.g., CM5) is commonly used for amine coupling.

  • Ligand Immobilization:

    • The TfR1 protein is immobilized on the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • The TfR1 protein, diluted in an appropriate buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.0-5.5), is then injected over the activated surface.

    • Remaining activated groups are deactivated by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the immobilized TfR1 to subtract non-specific binding.

  • Analyte Interaction:

    • The TfR1-targeting ligand (analyte, e.g., this compound) is diluted to various concentrations in a suitable running buffer (e.g., HBS-EP+).

    • The analyte solutions are injected over both the TfR1-immobilized and reference flow cells at a constant flow rate.

    • The association and dissociation of the analyte are monitored in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).

Cellular Uptake Assay: Flow Cytometry

This protocol describes a method to quantify the internalization of a fluorescently labeled TfR1-targeting ligand into cells.

  • Cell Preparation:

    • Cells expressing TfR1 (e.g., HeLa or other cancer cell lines) are cultured to 70-80% confluency.

    • Cells are harvested using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Cells are washed and resuspended in a suitable buffer (e.g., serum-free media).

  • Ligand Incubation:

    • A fluorescently labeled version of the TfR1-targeting ligand is added to the cell suspension at a predetermined concentration.

    • The cells are incubated with the labeled ligand for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization. A control incubation is performed at 4°C to measure surface binding only.

  • Quenching of Surface Fluorescence:

    • After incubation, the cells are washed with cold PBS to stop internalization.

    • To differentiate between surface-bound and internalized ligand, a quenching agent (e.g., trypan blue) can be added to the cell suspension to quench the fluorescence of the non-internalized, surface-bound ligand.

  • Flow Cytometry Analysis:

    • The fluorescence intensity of the cells is measured using a flow cytometer.

    • The geometric mean fluorescence intensity (MFI) of the cell population is determined for each time point and condition.

    • The increase in MFI over time in the quenched samples represents the amount of internalized ligand.

In Vivo Target Knockdown Analysis: RT-qPCR

This protocol details the measurement of target mRNA levels in tissues following treatment with a ligand-ASO/siRNA conjugate.

  • Tissue Collection and RNA Isolation:

    • Following the in vivo study, animals are euthanized, and target tissues (e.g., muscle, heart, tumor) are collected.

    • Tissues are immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater).

    • Total RNA is isolated from the tissues using a suitable RNA purification kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Bioanalyzer).

  • Reverse Transcription (cDNA Synthesis):

    • An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a mix of random primers and/or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • The qPCR reaction is set up using the synthesized cDNA as a template, a qPCR master mix containing a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[6][7][8]

    • The reaction is run on a real-time PCR cycler. The instrument monitors the fluorescence intensity at each cycle, and the cycle at which the fluorescence exceeds a set threshold is the quantification cycle (Cq).

  • Data Analysis:

    • The relative expression of the target gene is calculated using the ΔΔCq method.

    • The Cq value for the target gene is normalized to the Cq value of the housekeeping gene for each sample (ΔCq).

    • The ΔCq of the treated group is then compared to the ΔCq of the control (e.g., vehicle-treated) group (ΔΔCq).

    • The percentage of target knockdown is calculated as (1 - 2-ΔΔCq) * 100.

References

Unlocking Targeted Drug Delivery: A Comparative Analysis of BCY17901 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A novel bicyclic peptide, BCY17901, is demonstrating significant promise in overcoming a critical hurdle in drug development: the targeted delivery of therapeutic agents to specific tissues. This guide provides a comprehensive comparison of this compound's performance against alternative strategies, supported by experimental data, for researchers, scientists, and drug development professionals. The focus of this analysis is on the successful application of this compound in enhancing the potency of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) in skeletal and cardiac muscles.

This compound is a low molecular weight (~2 kDa) bicyclic peptide that exhibits high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] This receptor is a key target for drug delivery to muscle tissues due to its role in iron uptake. By conjugating therapeutic payloads such as ASOs and siRNAs to this compound, researchers can leverage the natural TfR1-mediated uptake pathway to significantly improve drug delivery to and subsequent efficacy in myofibers and cardiomyocytes.[1][2]

Comparative Performance Analysis

Experimental data from preclinical studies in human TfR1 knock-in (KI) mice consistently show the superior performance of this compound-conjugated oligonucleotides compared to unconjugated or lipid-conjugated counterparts.

Enhancing ASO and siRNA Potency

Conjugation to this compound leads to a robust, dose-responsive knockdown of target RNA in skeletal and cardiac muscles.[1] The potency of this compound-conjugated ASOs and siRNAs was significantly improved, as demonstrated by lower ED50 values.[1]

Compound Target Gene Tissue Fold Improvement in Potency (vs. Unconjugated/Lipid-Conjugated)
This compound-Dmpk ASODmpkQuadriceps Muscle5.2–8.4
Gastrocnemius Muscle6.9–7.6
Heart≥5.8
This compound-Malat1 ASOMalat1Quadriceps Muscle>5 (qualitative)
Gastrocnemius Muscle>5 (qualitative)
Heart>5 (qualitative)
This compound-Hprt siRNAHprtQuadriceps Muscle5.5
Gastrocnemius Muscle4.7
Heart2.7

Table 1: Improvement in Potency of this compound-Conjugated Oligonucleotides. Data is derived from dose-response experiments in human TfR1 KI mice.[1]

Comparison with Other Targeting Ligands

This compound has also been benchmarked against other TfR1-targeting ligands, such as the OKT9 Fab' antibody fragment. Notably, the much smaller this compound peptide demonstrated a similar improvement in ASO activity, highlighting the potential for a lower molecular weight targeting agent to achieve comparable efficacy.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action for this compound-mediated drug delivery and a typical experimental workflow for evaluating its efficacy are illustrated below.

cluster_0 Cellular Uptake Pathway BCY_Drug This compound-Oligonucleotide Conjugate TfR1 TfR1 Receptor BCY_Drug->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization Release Payload Release Endosome->Release Target Target mRNA Release->Target Hybridization Cleavage mRNA Cleavage Target->Cleavage RNase H1 / Ago2 mediated

Caption: this compound-mediated cellular uptake of oligonucleotides.

cluster_1 In Vivo Efficacy Evaluation Workflow Animal_Model Human TfR1 KI Mice Dosing IV or SC Administration of Conjugates & Controls Animal_Model->Dosing Tissue_Harvest Harvest Skeletal Muscle, Heart, and Liver Dosing->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis Data Analysis & Potency Calculation RT_qPCR->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound conjugates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols used in the evaluation of this compound.

In Vivo Dose-Response Experiments in Human TfR1 KI Mice
  • Animal Model: Human TfR1 knock-in (KI) mice were used to assess the efficacy of human TfR1-specific this compound.

  • Test Articles: this compound conjugated to Dmpk ASO, Malat1 ASO, or Hprt siRNA. Control groups included unconjugated ASOs and a palmitate-conjugated Hprt siRNA.

  • Administration: Test articles were administered via a single intravenous (IV) or subcutaneous (SC) injection.

  • Dose Levels: A range of doses was used to determine the dose-dependent target knockdown.

  • Tissue Collection: At the end of the study period, tissues including quadriceps, gastrocnemius, heart, and liver were collected.

  • RNA Analysis: Total RNA was extracted from the tissues, and the expression levels of the target genes (Dmpk, Malat1, Hprt) and a housekeeping gene (Gapdh) were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The percentage of target RNA knockdown relative to a phosphate-buffered saline (PBS)-treated control group was calculated. ED50 values were determined from the dose-response curves.

Single-Nucleus RNA Sequencing (snRNA-seq)
  • Objective: To determine the activity of this compound-conjugated ASOs in different cell types within the muscle tissue.

  • Procedure:

    • Nuclei were isolated from the gastrocnemius muscles of human TfR1 KI mice treated with either this compound-Malat1 ASO or unconjugated Malat1 ASO.

    • Single-nucleus RNA sequencing was performed to analyze the transcriptome of individual nuclei.

    • The data was analyzed to identify different cell types (e.g., fast-twitch and slow-twitch myofibers, smooth muscle cells, adipocytes) and to quantify the level of Malat1 RNA in each cell type.

  • Results: This analysis confirmed that this compound conjugation enhanced ASO activity across different myofiber types.[1]

In Situ Hybridization (ISH)
  • Objective: To visualize the reduction of target RNA within the muscle tissue architecture.

  • Procedure:

    • Histological sections of quadriceps muscle were prepared from treated and control mice.

    • In situ hybridization was performed using probes specific for Malat1 RNA.

    • The signal intensity, corresponding to the amount of target RNA, was visualized and compared between treatment groups.

  • Results: ISH demonstrated a robust reduction of Malat1 RNA within the myonuclei of mice treated with the this compound conjugate, which was not observed with the unconjugated ASO.[1]

References

Safety Operating Guide

Proper Disposal of BCY17901: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for BCY17901, a potent and selective bicyclic peptide targeting transferrin receptor 1 (TfR1). Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is utilized in research to selectively deliver antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to skeletal muscle myofibers and cardiomyocytes, making it a valuable tool in the study of skeletal muscle and cardiac diseases. While specific hazard information is limited, it is prudent to handle and dispose of this compound with the care afforded to all laboratory chemicals. The primary principle is to treat all peptide waste as laboratory chemical waste.[1]

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, the compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific regulations of your institution and local authorities. Never dispose of peptides in regular trash or down the drain.[1][2]

Liquid Waste Disposal
  • Inactivation (if required): For peptide toxins, a common practice is chemical inactivation.[3] While this compound is not classified as a toxin, if your institutional policy requires inactivation of peptide waste, common reagents include 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3]

    • In a designated chemical fume hood, carefully add the liquid this compound waste to the inactivation solution, typically at a 1:10 ratio of waste to solution.[3]

    • Allow for a sufficient contact time, generally a minimum of 30-60 minutes, to ensure complete deactivation.[3]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]

  • Collection: Collect the treated (or untreated, if inactivation is not required) liquid waste in a designated, clearly labeled, and leak-proof hazardous waste container.[2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

Solid Waste Disposal
  • Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, must be segregated from regular trash.[3]

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

Final Disposal
  • Coordinate with Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for waste disposal procedures.[2] They will arrange for the pickup and disposal by a licensed hazardous waste management service.

Summary of Disposal Parameters

Due to the absence of specific quantitative data for this compound disposal, the following table provides a qualitative summary of best practices.

ParameterGuidelineSource
Waste Classification Laboratory Chemical Waste[1]
Liquid Waste Treatment Chemical inactivation (optional, per institutional policy) followed by collection in a hazardous waste container.[3]
Solid Waste Treatment Segregation and collection in a hazardous waste container.[3]
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.
Final Disposal Route Licensed hazardous waste disposal contractor, arranged by institutional EHS.[2]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling BCY17901

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BCY17901, a potent and selective bicyclic peptide that targets the transferrin receptor 1 (TfR1).[1] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.[2]

PPE CategoryRequired EquipmentSpecifications and Use
Eye Protection Splash gogglesMust be worn at all times to protect against dust and potential splashes.
Hand Protection Chemical-resistant glovesNitrile or other appropriate gloves should be used. Inspect for tears before use.
Body Protection Full laboratory suitProvides complete coverage to prevent skin contact.
Foot Protection Closed-toe bootsTo protect against spills.
Respiratory Dust respiratorUse in areas with inadequate ventilation or when dust formation is likely.[3]
Emergency Accessible safety shower and eye wash stationEnsure these are readily accessible in the immediate work area.[2]

Standard Operating Procedure for Handling this compound

This workflow outlines the essential steps for safely handling this compound from receipt to disposal.

prep Preparation - Verify fume hood function - Don PPE receive Receiving & Storage - Inspect container integrity - Store at recommended temperature prep->receive Proceed once ready handling Handling & Use - Work within a fume hood - Avoid dust generation - Use appropriate tools receive->handling For experimental use spill Spill Response - Evacuate area if necessary - Absorb with inert material - Decontaminate surfaces handling->spill In case of spill disposal Waste Disposal - Collect in labeled container - Follow institutional guidelines handling->disposal After use spill->disposal Contain and clean decon Decontamination - Clean work surfaces - Remove and dispose of PPE disposal->decon Final step decon->prep For next use

Safe handling workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate steps.

IncidentImmediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[2] Seek prompt medical attention.[2]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[3] Remove contaminated clothing.[2] Seek medical attention.[2]
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide artificial respiration.[3] Seek medical attention.
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[2] Seek immediate medical attention.
Small Spill Use appropriate tools and absorbent material (e.g., diatomite) to collect the spilled substance into a designated waste container.[2][3]
Large Spill Evacuate personnel to a safe area.[2] Use a shovel to place the material into a suitable container.[3] Ensure adequate ventilation.[2]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Contaminated Materials : This includes used PPE, absorbent materials from spills, and any empty containers.

  • Collection : Place all contaminated waste into a clearly labeled, sealed container.

  • Disposal : Dispose of the waste in accordance with all federal, state, and local environmental regulations.[3] Do not dispose of down the drain or in regular trash.[2]

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound.

FormStorage TemperatureDuration
Powder -80°C2 years
-20°C1 year
In Solvent -80°C6 months
-20°C1 month

Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.